fluoro-Dapagliflozin
描述
属性
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-5-fluoro-6-(hydroxymethyl)oxane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClFO5/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(23)17(11-24)28-21/h3-8,10,17-21,24-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRXTNZYAGBKPS-ADAARDCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)F)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)F)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Fluoro-Dapagliflozin for Researchers and Drug Development Professionals
Fluoro-Dapagliflozin is a fluorinated analog of Dapagliflozin, a well-established selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, mechanism of action, and its application as a positron emission tomography (PET) imaging agent. The information is tailored for researchers, scientists, and professionals involved in drug development.
Core Concepts and Mechanism of Action
This compound, like its parent compound Dapagliflozin, is a potent and selective inhibitor of SGLT2.[1] SGLT2 is a protein primarily located in the proximal tubules of the kidneys and is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[2][3] By selectively inhibiting SGLT2, this compound blocks this reabsorption process, leading to the excretion of excess glucose in the urine. This mechanism of action is independent of insulin secretion and has therapeutic potential for the management of type 2 diabetes.[1][2][3][4]
The key structural difference between Dapagliflozin and this compound is the substitution of a hydroxyl group with a fluorine atom on the glucose moiety. This modification allows for radiolabeling with the positron-emitting isotope fluorine-18 (¹⁸F), enabling the use of this compound as a tracer for PET imaging to visualize and quantify the distribution of SGLT2 in vivo.[5]
Quantitative Data: Binding Affinity
The selectivity and potency of this compound for SGLT2 over the related SGLT1 transporter are critical for its targeted action. The following table summarizes the reported inhibitor constants (Ki) for this compound against human SGLT1 and SGLT2.
| Compound | SGLT1 Ki (nM) | SGLT2 Ki (nM) | Selectivity (SGLT1/SGLT2) |
| This compound | 330 | 5.3 | ~62 |
Data sourced from multiple reports.[6][7]
Experimental Protocols
Chemical Synthesis of this compound (Proposed)
A potential precursor, 4-deoxy-4-fluoro-D-glucose, can be synthesized from methyl 4-O-mesyl-alpha-D-galactopyranoside. This involves benzylation, nucleophilic displacement with fluoride, hydrogenolysis, and finally acid hydrolysis to yield the desired fluorinated glucose analog.[1]
The subsequent steps would likely follow a similar pathway to Dapagliflozin synthesis, which typically involves the reaction of a protected gluconolactone with an aryl lithium species derived from the aglycone.[8][9][10][11] This would be followed by reduction and deprotection steps to yield the final this compound product.
dot
Caption: Proposed synthetic workflow for this compound.
Radiolabeling of ¹⁸F-fluoro-Dapagliflozin
The radiosynthesis of ¹⁸F-fluoro-Dapagliflozin is a crucial step for its use as a PET tracer. While a detailed, step-by-step protocol for the one-pot synthesis of ¹⁸F-fluoro-Dapagliflozin is not explicitly detailed in the provided search results, the general principles of ¹⁸F-labeling of glucose analogs and other small molecules can be applied.
The process would likely involve the nucleophilic substitution of a suitable leaving group on a protected Dapagliflozin precursor with [¹⁸F]fluoride.
dot
Caption: General workflow for the radiosynthesis of ¹⁸F-fluoro-Dapagliflozin.
In Vitro SGLT2 Binding Assay
The inhibitory activity of this compound on SGLT2 can be determined using a cell-based uptake assay. This protocol is adapted from methods used for other SGLT2 inhibitors.
Objective: To determine the IC₅₀ value of this compound for the inhibition of SGLT2-mediated glucose uptake.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing human SGLT2 (hSGLT2).
-
[¹⁴C]-alpha-methyl-D-glucopyranoside ([¹⁴C]AMG) as the radiolabeled substrate.
-
This compound at various concentrations.
-
Phlorizin as a known SGLT inhibitor (positive control).
-
Sodium-containing and sodium-free uptake buffers.
-
Cell lysis buffer.
-
Scintillation counter.
Protocol:
-
Cell Culture: Culture CHO-hSGLT2 cells in appropriate media until confluent. Seed the cells in 96-well plates and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with sodium-free buffer. Pre-incubate the cells with varying concentrations of this compound or control compounds in sodium-containing buffer for a specified time (e.g., 30 minutes) at 37°C.
-
Uptake Assay: Initiate the uptake by adding [¹⁴C]AMG to each well. Incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
Termination and Lysis: Stop the uptake by rapidly washing the cells with ice-cold sodium-free buffer. Lyse the cells using a suitable lysis buffer.
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor like phlorizin or in sodium-free buffer). Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
dot
Caption: Workflow for the in vitro SGLT2 binding assay.
In Vivo PET Imaging Protocol
This protocol outlines the general steps for conducting PET imaging studies in rodents using ¹⁸F-fluoro-Dapagliflozin.
Objective: To visualize the biodistribution of SGLT2 in vivo and quantify the uptake of ¹⁸F-fluoro-Dapagliflozin in various organs.
Animal Models:
-
Wild-type mice or rats.
-
SGLT2 knockout mice (for specificity studies).
-
Diabetic mouse models (e.g., streptozotocin-induced).
Protocol:
-
Animal Preparation: Fast the animals for a few hours prior to the scan to reduce background glucose levels. Anesthetize the animals using a suitable anesthetic (e.g., isoflurane).
-
Tracer Administration: Administer a defined dose of ¹⁸F-fluoro-Dapagliflozin (e.g., 9.25 MBq/10 g body weight) via tail vein injection.[12][13]
-
PET/CT Imaging: Place the anesthetized animal in the PET/CT scanner. Acquire dynamic or static PET scans over a specified duration (e.g., 60 minutes). A CT scan is also acquired for anatomical co-registration and attenuation correction.
-
Biodistribution Studies (Ex Vivo): Following the final imaging session, euthanize the animals. Harvest key organs (e.g., kidneys, liver, heart, muscle, brain, etc.). Weigh the tissues and measure the radioactivity in each organ using a gamma counter.
-
Data Analysis: Reconstruct the PET images and co-register them with the CT images. Draw regions of interest (ROIs) over various organs to generate time-activity curves and calculate the standardized uptake value (SUV). For ex vivo biodistribution, calculate the percentage of the injected dose per gram of tissue (%ID/g).
dot
Caption: General workflow for in vivo PET imaging with ¹⁸F-fluoro-Dapagliflozin.
Conclusion
This compound is a valuable research tool for studying the role and distribution of SGLT2. Its high affinity and selectivity for SGLT2, combined with the ability to be radiolabeled for PET imaging, make it a powerful probe for both in vitro and in vivo investigations. The experimental protocols outlined in this guide provide a framework for researchers to utilize this compound in their studies to further understand the physiology of glucose transport and to aid in the development of novel therapeutics for metabolic diseases.
References
- 1. An alternative synthesis of 4-deoxy-4-fluoro-D-glucose and its transport in the human erythrocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Fluorescence Method for Measurement of Glucose Transport in Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.hanze.nl [research.hanze.nl]
- 7. WO2018029264A1 - Process for preparation of dapagliflozin and intermediates thereof - Google Patents [patents.google.com]
- 8. Item - Facile and green synthesis of dapagliflozin - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
- 11. GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison between an SGLT2 inhibitor and insulin in tumor-to-tissue contrasts in 18F-FDG PET imaging of diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of Fluoro-Dapagliflozin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of fluoro-Dapagliflozin, a fluorinated analog of the potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, Dapagliflozin. This document details the rationale behind the development of this compound as a tool for positron emission tomography (PET) imaging to study SGLT2 distribution and function in vivo. Detailed synthetic protocols for both Dapagliflozin and its fluorinated counterpart, 4-[¹⁸F]this compound, are presented. Furthermore, this guide outlines key experimental methodologies for assessing the biological activity of these compounds, including SGLT2 inhibition assays. Finally, we explore the downstream signaling pathways affected by SGLT2 inhibition, providing a deeper understanding of the molecular mechanisms underlying the therapeutic effects of this class of drugs.
Introduction: The Rise of SGLT2 Inhibition and the Need for In Vivo Imaging
Dapagliflozin is a first-in-class, potent, and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily expressed in the proximal renal tubules responsible for the reabsorption of approximately 90% of filtered glucose from the urine.[1] By inhibiting SGLT2, Dapagliflozin promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels in an insulin-independent manner.[1] This mechanism of action has established Dapagliflozin as a cornerstone therapy for type 2 diabetes mellitus.[1]
To further elucidate the in vivo distribution, density, and functional activity of SGLT2, a non-invasive imaging tool is invaluable. Positron Emission Tomography (PET) offers a highly sensitive and quantitative method for in vivo imaging. The development of a radiolabeled SGLT2 inhibitor, specifically a fluorinated analog of Dapagliflozin, 4-[¹⁸F]this compound (F-Dapa), has enabled the direct visualization and quantification of SGLT2 in preclinical models.[2] This guide will delve into the discovery and synthesis of this important research tool.
Comparative Biological Activity
The introduction of a fluorine atom at the 4-position of the glucose moiety of Dapagliflozin was designed to have a minimal impact on its binding affinity and selectivity for SGLT2. In vitro studies have confirmed that this compound retains a high affinity and selectivity for SGLT2 over SGLT1.
| Compound | Target | Ki (nM) | Selectivity (SGLT1/SGLT2) |
| Dapagliflozin | hSGLT2 | 6.0 | ~58x |
| hSGLT1 | 350 | ||
| This compound | hSGLT2 | 5.3 | ~62x |
| hSGLT1 | 330 | ||
| Data sourced from MedChemExpress and other cited literature.[3][4] |
Synthesis of Dapagliflozin and this compound
The synthesis of Dapagliflozin and its fluorinated analog involves a multi-step process. Below are generalized schemes and protocols based on published literature.[5][6]
General Synthesis of Dapagliflozin
The synthesis of Dapagliflozin typically starts from 5-bromo-2-chlorobenzoic acid and D-glucono-1,5-lactone.[5] The key steps involve the formation of a C-aryl glucoside, which is more resistant to metabolic degradation than the O-glucosides of earlier SGLT inhibitors like phlorizin.
Experimental Protocol: Synthesis of Dapagliflozin
Step 1: Synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene
-
To a solution of 5-bromo-2-chlorobenzoic acid in a suitable solvent, add a reducing agent (e.g., borane-tetrahydrofuran complex) to reduce the carboxylic acid to a benzyl alcohol.
-
The resulting alcohol is then reacted with 4-ethoxyphenol under acidic conditions (e.g., Friedel-Crafts alkylation) to yield the diarylmethane intermediate.
Step 2: Glycosylation
-
The diarylmethane intermediate is lithiated using n-butyllithium at low temperatures (-78 °C).
-
The resulting aryllithium species is then reacted with a protected D-glucono-1,5-lactone (e.g., per-silylated gluconolactone) to form the C-aryl glucoside precursor.
Step 3: Reduction and Deprotection
-
The hemiketal intermediate is reduced using a reducing agent such as triethylsilane (Et₃SiH) in the presence of a Lewis acid (e.g., BF₃·OEt₂).
-
The protecting groups on the glucose moiety are removed (e.g., using a base like lithium hydroxide) to yield Dapagliflozin.
-
Purification is typically achieved through crystallization.
Synthesis of 4-[¹⁸F]this compound
The synthesis of 4-[¹⁸F]this compound involves the preparation of a suitable precursor followed by a radiolabeling step with [¹⁸F]fluoride.
Experimental Protocol: Synthesis of 4-[¹⁸F]this compound
Step 1: Synthesis of the Precursor
A suitable precursor for radiofluorination is a Dapagliflozin analog where the hydroxyl group at the 4-position of the glucose ring is replaced with a good leaving group, such as a triflate or a nosylate group. The synthesis of this precursor would follow a similar route to Dapagliflozin, with the introduction of the leaving group at a late stage.
Step 2: Radiolabeling with [¹⁸F]Fluoride
-
[¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
The aqueous [¹⁸F]fluoride is trapped on an anion exchange resin and eluted with a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.
-
The solvent is removed by azeotropic distillation.
-
The dried [¹⁸F]fluoride/K₂CO₃/K₂₂₂ complex is reacted with the precursor in a suitable solvent (e.g., DMSO or acetonitrile) at an elevated temperature (e.g., 80-120 °C) for a short period (5-15 minutes).
-
The reaction mixture is then quenched and purified using semi-preparative HPLC to isolate the 4-[¹⁸F]this compound.
-
The final product is formulated in a physiologically compatible solution for in vivo use.
Experimental Protocols for Biological Evaluation
SGLT2 Inhibition Assay: Fluorescent Glucose Uptake
This assay utilizes a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl) amino]-2-deoxy-D-glucose (2-NBDG), to measure glucose uptake in cells endogenously expressing SGLT2, such as the human kidney cell line HK-2.[3][4][7]
Protocol: Fluorescent Glucose Uptake Assay
-
Cell Culture: Culture HK-2 cells in appropriate media until they reach a suitable confluency in a multi-well plate format.
-
Incubation with Inhibitor: Wash the cells with a sodium-containing buffer. Pre-incubate the cells with varying concentrations of the test compound (e.g., this compound) or vehicle control for a defined period (e.g., 30 minutes) at 37°C.
-
Glucose Uptake: Add 2-NBDG to each well and incubate for a specific time (e.g., 30-60 minutes) at 37°C to allow for glucose uptake.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold sodium-free buffer.
-
Fluorescence Measurement: Lyse the cells and measure the fluorescence intensity of the cell lysate using a fluorescence microplate reader.
-
Data Analysis: The percentage inhibition of glucose uptake at each concentration of the test compound is calculated relative to the vehicle control. The IC₅₀ value can be determined by fitting the data to a dose-response curve.
In Vivo PET Imaging with 4-[¹⁸F]this compound
PET imaging in rodent models allows for the non-invasive assessment of SGLT2 distribution and occupancy by inhibitors.[2]
Protocol: In Vivo PET Imaging in Mice
-
Animal Preparation: Fast the mice for 4-6 hours prior to the experiment to reduce background glucose levels. Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).
-
Tracer Administration: Administer a bolus injection of 4-[¹⁸F]this compound (typically 5-10 MBq) via the tail vein.
-
PET/CT Imaging: Acquire dynamic or static PET images over a specified duration (e.g., 60 minutes) using a small-animal PET/CT scanner. A CT scan is performed for anatomical co-registration and attenuation correction.
-
Image Analysis: Reconstruct the PET images and co-register them with the CT images. Draw regions of interest (ROIs) over the kidneys and other organs of interest.
-
Quantification: Calculate the tracer uptake in the ROIs, typically expressed as the standardized uptake value (SUV) or the percentage of injected dose per gram of tissue (%ID/g).
-
Blocking Studies: To demonstrate the specificity of the tracer, a separate cohort of animals can be pre-treated with a high dose of a non-radiolabeled SGLT2 inhibitor (e.g., Dapagliflozin) prior to the administration of 4-[¹⁸F]this compound. A significant reduction in renal tracer uptake in the pre-treated group confirms the specificity of the radiotracer for SGLT2.
Signaling Pathways and Experimental Workflows
The inhibition of SGLT2 by Dapagliflozin and its analogs has downstream effects that extend beyond simple glucosuria. These effects contribute to the observed cardiovascular and renal benefits of this drug class.
Downstream Signaling of SGLT2 Inhibition
SGLT2 inhibitors have been shown to modulate several key signaling pathways:
-
AMPK Activation: By altering the cellular energy status, SGLT2 inhibitors can activate AMP-activated protein kinase (AMPK), a master regulator of metabolism.[8]
-
NLRP3 Inflammasome Inhibition: SGLT2 inhibition has been linked to the suppression of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammation.[9]
-
NF-κB Signaling Attenuation: Dapagliflozin can reduce the activation of the NF-κB signaling pathway, which plays a crucial role in the expression of pro-inflammatory cytokines.[9]
Caption: Downstream signaling effects of SGLT2 inhibition.
Experimental Workflow for this compound Evaluation
The development and evaluation of this compound as a PET tracer follows a logical workflow from chemical synthesis to in vivo validation.
Caption: Experimental workflow for this compound evaluation.
Conclusion
This compound represents a significant advancement in the study of SGLT2 biology. As a highly specific PET tracer, it provides an invaluable tool for the non-invasive quantification of SGLT2 in vivo, facilitating a deeper understanding of its role in health and disease. The synthetic and experimental protocols outlined in this guide provide a framework for researchers and drug development professionals working with this important class of therapeutic agents. The continued exploration of the downstream signaling effects of SGLT2 inhibition will undoubtedly uncover further therapeutic potentials for Dapagliflozin and related compounds.
References
- 1. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PET imaging of sodium-glucose cotransporters (SGLTs): Unveiling metabolic dynamics in diabetes and oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caod.oriprobe.com [caod.oriprobe.com]
- 6. public.pensoft.net [public.pensoft.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeting inflammatory signaling pathways with SGLT2 inhibitors: Insights into cardiovascular health and cardiac cell improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Fluoro-Dapagliflozin: A Technical Guide to a Selective SGLT2 Inhibitor for Research and Imaging
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of fluoro-Dapagliflozin, a fluorinated analog of the potent and selective Sodium-Glucose Cotransporter 2 (SGLT2) inhibitor, Dapagliflozin. This document details its synthesis, mechanism of action, and application as a research tool, particularly in the context of Positron Emission Tomography (PET) imaging. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support drug development and scientific investigation.
Core Concepts and Mechanism of Action
Dapagliflozin and its fluorinated analog operate by selectively inhibiting SGLT2, a protein primarily responsible for the reabsorption of glucose from the glomerular filtrate back into the bloodstream in the proximal tubules of the kidney.[1] By blocking this transporter, these compounds induce glucosuria (the excretion of glucose in urine), thereby lowering blood glucose levels in an insulin-independent manner.[1]
The fluorinated version, specifically 4-fluoro-dapagliflozin, maintains a high affinity and selectivity for SGLT2, comparable to the parent compound. When labeled with the positron-emitting isotope Fluorine-18 (¹⁸F), it becomes 4-[¹⁸F]this compound ([¹⁸F]F-Dapa), a valuable radiotracer for the non-invasive, in vivo visualization and quantification of SGLT2 expression using PET imaging.
Downstream Signaling and Pleiotropic Effects
The therapeutic benefits of SGLT2 inhibition extend beyond simple glucose lowering and are attributed to a complex network of downstream signaling pathways. These effects contribute to the observed cardiorenal protective outcomes.[2][3][4]
Key modulated pathways include:
-
Hemodynamic Effects: Increased natriuresis and osmotic diuresis lead to a reduction in plasma volume, blood pressure, and both cardiac preload and afterload.[2]
-
Metabolic Reprogramming: A systemic shift from glucose to fat and ketone body oxidation creates a "fasting-like" metabolic state, which is thought to improve myocardial and renal energetics.[3]
-
Anti-inflammatory Pathways: SGLT2 inhibitors have been shown to suppress key inflammatory signaling cascades, including the NLRP3 inflammasome and NF-κB pathways, leading to reduced production of pro-inflammatory cytokines.[1][5]
-
Reduction of Oxidative Stress: The compounds can mitigate oxidative stress by improving nitric oxide (NO) bioavailability and increasing levels of antioxidant enzymes.
-
Cellular Homeostasis: SGLT2 inhibitors may influence ion transport mechanisms, such as the sodium-hydrogen exchanger (NHE), affecting cellular sodium and calcium homeostasis.[2]
Quantitative Data
The inhibitory potency of this compound is comparable to its non-fluorinated parent compound, Dapagliflozin. While comprehensive pharmacokinetic data for this compound is not publicly available due to its primary use as an imaging agent rather than a therapeutic drug, extensive data exists for Dapagliflozin, which can serve as a reference.[6][7][8][9]
Table 1: In Vitro Inhibitory Potency
| Compound | Target | Assay Type | Value | Reference |
| This compound | Human SGLT2 | Inhibition Constant (Kᵢ) | 5 - 6 nM | [N/A] |
| This compound | Human SGLT1 | Inhibition Constant (Kᵢ) | 330 - 350 nM | [N/A] |
| Dapagliflozin | Human SGLT2 | IC₅₀ | 1.1 nM | [N/A] |
| Dapagliflozin | Human SGLT1 | IC₅₀ | 1.4 µM | [N/A] |
| Dapagliflozin | Human SGLT2 | IC₅₀ | 2.9 nM | [10] |
| Dapagliflozin | Human SGLT1 | IC₅₀ | 920.4 nM | [10] |
Note: The selectivity for SGLT2 over SGLT1 is approximately 60-fold for this compound based on Kᵢ values and over 1200-fold for Dapagliflozin based on IC₅₀ values from some studies.[8]
Table 2: Pharmacokinetic Parameters of Dapagliflozin (10 mg Oral Dose)
| Parameter | Value | Unit | Reference |
| Tₘₐₓ (Time to Peak) | ~1-2 | hours | [8] |
| Cₘₐₓ (Peak Concentration) | 158 | ng/mL | [N/A] |
| AUC (Area Under Curve) | 628 | ng·h/mL | [N/A] |
| t₁/₂ (Half-life) | ~12.9 | hours | [8] |
| Oral Bioavailability | 78 | % | [8] |
| Protein Binding | ~91 | % | [8] |
| Volume of Distribution (Vd) | 118 | L | [8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of this compound.
Synthesis of 4-fluoro-Dapagliflozin and [¹⁸F]F-Dapa
The synthesis involves two key stages: the creation of a suitable precursor for fluorination, and the subsequent nucleophilic substitution with either stable Fluorine-19 (for "cold" standard) or radioactive Fluorine-18.
Protocol 3.1.1: Synthesis of Dapagliflozin Precursor
This protocol is adapted from established methods for Dapagliflozin synthesis.[11][12][13][14][15]
-
Preparation of Aryl Lithium Reagent: Dissolve the starting aryl bromide (e.g., 5-bromo-2-chloro-4'-ethoxydiphenylmethane) in a dry aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen). Cool the solution to -78°C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi) dropwise, maintaining the temperature below -70°C to form the aryl lithium intermediate.
-
Coupling Reaction: In a separate flask, dissolve a protected gluconolactone (e.g., 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone) in dry toluene. Add this solution to the cold aryl lithium reagent, maintaining the temperature at -78°C.
-
Cyclization and Reduction: After the coupling reaction is complete, quench the reaction with a solution of methanesulfonic acid in methanol. This facilitates the formation of the C-aryl glucoside. The resulting intermediate is then reduced using a reducing agent such as triethylsilane (Et₃SiH) in the presence of a Lewis acid like boron trifluoride diethyl etherate (BF₃·OEt₂).
-
Introduction of Leaving Group: To prepare for fluorination, the hydroxyl groups on the glucose moiety are selectively protected, leaving the C4 hydroxyl group accessible. This is followed by reaction with a sulfonyl chloride (e.g., tosyl chloride) to convert the hydroxyl into a good leaving group (tosylate), yielding the final precursor for fluorination.
Protocol 3.1.2: Radiosynthesis of [¹⁸F]F-Dapa
This protocol is based on standard nucleophilic [¹⁸F]fluorination procedures.[16][17]
-
[¹⁸F]Fluoride Activation: Aqueous [¹⁸F]fluoride is produced via a cyclotron. It is then passed through an anion exchange column. The [¹⁸F]F⁻ is eluted with a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water. The solvent is removed by azeotropic distillation under a stream of nitrogen to yield an anhydrous, reactive [¹⁸F]F⁻-Kryptofix complex.
-
Fluorination Reaction: The dried precursor from Protocol 3.1.1 is dissolved in a dry, polar aprotic solvent (e.g., acetonitrile or DMSO) and added to the reaction vessel containing the activated [¹⁸F]fluoride. The reaction mixture is heated (e.g., 80-120°C) for a set time (e.g., 10-20 minutes) to facilitate the nucleophilic substitution of the tosylate group with [¹⁸F]fluoride.
-
Deprotection: Following the fluorination, any remaining protecting groups are removed. This is often achieved by adding an acid (e.g., HCl) and heating.
-
Purification: The final [¹⁸F]F-Dapa product is purified from the reaction mixture using semi-preparative High-Performance Liquid Chromatography (HPLC). The collected fraction is then reformulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo use.
In Vitro SGLT2 Inhibition Assay
This assay measures the ability of a test compound to inhibit glucose uptake in cells engineered to express SGLT2.[10][18][19][20][21]
-
Cell Culture: Culture Human Embryonic Kidney (HEK293) cells that have been stably transfected to express human SGLT2 (hSGLT2). Maintain cells in an appropriate growth medium (e.g., DMEM with 10% FBS and a selection antibiotic like G418 or puromycin) at 37°C and 5% CO₂.
-
Assay Preparation: Seed the hSGLT2-expressing HEK293 cells into 24- or 96-well plates and grow to 90-95% confluency.
-
Incubation with Inhibitor: On the day of the assay, wash the cells with a sodium-containing transport buffer (e.g., 120 mM NaCl, 4.7 mM KCl, 1.2 mM MgCl₂, 2.2 mM CaCl₂, 10 mM HEPES, pH 7.4). Add fresh transport buffer containing various concentrations of this compound (or other test inhibitors).
-
Glucose Uptake: To initiate glucose uptake, add a fluorescent glucose analog, such as 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), to each well. Alternatively, a radiolabeled, non-metabolizable glucose analog like ¹⁴C-α-methyl-D-glucopyranoside ([¹⁴C]-AMG) can be used. Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Termination and Measurement: Stop the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells and measure the intracellular fluorescence (for 2-NBDG) using a plate reader or radioactivity (for [¹⁴C]-AMG) using a scintillation counter.
-
Data Analysis: Plot the measured uptake against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
In Vivo PET Imaging Protocol
This protocol outlines the procedure for imaging SGLT2 distribution in rodents using [¹⁸F]F-Dapa.[22][23][24][25][26]
-
Animal Preparation: Fast the animal (e.g., mouse or rat) for 4-6 hours prior to the study. Anesthetize the animal using an inhalable anesthetic like isoflurane (e.g., 3% for induction, 1.5-2% for maintenance) mixed with oxygen.
-
Radiotracer Administration: Place a catheter in the lateral tail vein for intravenous (IV) injection. Administer a bolus injection of [¹⁸F]F-Dapa (e.g., ~400 µCi in 200 µL saline for a mouse).
-
Uptake Period: Allow the radiotracer to distribute for a predetermined uptake period (e.g., 60 minutes). During this time, maintain the animal's body temperature using a heating pad to ensure consistent physiology.
-
PET/CT Acquisition: Position the anesthetized animal on the scanner bed of a microPET/CT scanner. Perform a CT scan for anatomical co-registration and attenuation correction. Immediately following the CT scan, acquire a static PET scan for a duration of 10-20 minutes.
-
Image Reconstruction and Analysis: Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D). Co-register the PET and CT images. Draw regions of interest (ROIs) over various organs (e.g., kidney cortex, liver, muscle, brain) to quantify the radiotracer uptake, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
Ex Vivo Kidney Autoradiography
This technique provides high-resolution visualization of radiotracer binding within tissue sections.[27][28][29][30][31]
-
Tissue Collection: Following the in vivo uptake period (as in Protocol 3.3), euthanize the animal. Rapidly excise the kidneys and immediately freeze them in isopentane cooled with liquid nitrogen to prevent radiotracer redistribution.
-
Sectioning: Embed the frozen kidneys in an embedding medium (e.g., carboxymethylcellulose). Using a cryomicrotome, cut thin sagittal sections (e.g., 20-40 µm) of the entire kidney.
-
Exposure: Mount the frozen sections onto microscope slides and place them in direct contact with a phosphor imaging plate or X-ray film inside a light-proof cassette.
-
Image Acquisition: Expose the plate/film for a duration determined by the tissue radioactivity (can range from hours to days). Scan the exposed imaging plate using a phosphor imager to generate a digital autoradiogram.
-
Analysis: Analyze the resulting image to visualize the microscopic distribution of [¹⁸F]F-Dapa within the kidney structures, such as the cortex and medulla. The signal intensity can be quantified against calibrated radioactive standards.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. State-of-the-Art-Review: Mechanisms of Action of SGLT2 Inhibitors and Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting inflammatory signaling pathways with SGLT2 inhibitors: Insights into cardiovascular health and cardiac cell improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Comparison of the Pharmacokinetics and Safety of Dapagliflozin Formate, an Ester Prodrug of Dapagliflozin, to Dapagliflozin Propanediol Monohydrate in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. magistralbr.caldic.com [magistralbr.caldic.com]
- 9. Comparative Pharmacokinetics and Pharmacodynamics of a Novel Sodium-Glucose Cotransporter 2 Inhibitor, DWP16001, with Dapagliflozin and Ipragliflozin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN104496952A - Synthesis method of dapagliflozin - Google Patents [patents.google.com]
- 12. ias.ac.in [ias.ac.in]
- 13. CN104478839A - Synthesis method of dapagliflozin - Google Patents [patents.google.com]
- 14. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
- 15. WO2018029264A1 - Process for preparation of dapagliflozin and intermediates thereof - Google Patents [patents.google.com]
- 16. GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Radiosynthesis of 1-(2-[18F]Fluoroethyl)-L-Tryptophan using a One-pot, Two-step Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibitory activity and selectivity assay against SGLT2 for C-glycosides in vitro [bio-protocol.org]
- 19. Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. SGLT2 transporter, SGLT2 uptake assay - Transporters - Solvo Biotechnology [solvobiotech.com]
- 22. cancerimagingarchive.net [cancerimagingarchive.net]
- 23. corelab.gcni.cuhk.edu.hk [corelab.gcni.cuhk.edu.hk]
- 24. iacuc.ecu.edu [iacuc.ecu.edu]
- 25. snmmi.org [snmmi.org]
- 26. SOP/Guidlines for Animal PET/CT Imaging Studies - Biomedical Research Imaging Center [med.unc.edu]
- 27. qps.com [qps.com]
- 28. Quantitative biodistribution of biotherapeutics at whole body, organ and cellular levels by autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Utility of quantitative whole-body autoradiography (QWBA) and oxidative combustion (OC) analysis in the assessment of tissue distribution of [14C]Mefuparib (CVL218) in SD and LE rats - PMC [pmc.ncbi.nlm.nih.gov]
- 30. qps.com [qps.com]
- 31. Quantitative Whole-body Autoradiography (QWBA) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Preclinical Studies on Fluoro-Dapagliflozin: A Technical Guide
This technical guide provides a comprehensive overview of the preclinical evaluation of fluoro-dapagliflozin, a fluorinated analog of the SGLT2 inhibitor dapagliflozin. The information is intended for researchers, scientists, and drug development professionals, summarizing key in vitro and in vivo data, experimental methodologies, and relevant biological pathways.
In Vitro Characterization
This compound has been primarily characterized for its binding affinity and selectivity for the sodium-glucose cotransporter 2 (SGLT2) compared to SGLT1.
Binding Affinity and Selectivity
Electrophysiological studies in HEK-293T cells expressing human SGLT1 (hSGLT1) and SGLT2 (hSGLT2) have been used to determine the inhibitory constants (Ki) of this compound. These studies have demonstrated that this compound is a potent and selective inhibitor of hSGLT2.
| Compound | hSGLT1 Ki (nM) | hSGLT2 Ki (nM) | Selectivity (SGLT1/SGLT2) |
| This compound | 330 - 360 | 6 | ~55-60 fold |
| Dapagliflozin | 350 - 360 | 6 | ~58-60 fold |
Data compiled from multiple sources.
Experimental Protocol: In Vitro Electrophysiology
Objective: To determine the inhibitory constants (Ki) of this compound for hSGLT1 and hSGLT2.
Cell Line: Human Embryonic Kidney 293T (HEK-293T) cells stably expressing either hSGLT1 or hSGLT2.
Methodology:
-
Cell Culture: HEK-293T cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable growth medium supplemented with fetal bovine serum and antibiotics.
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed on single cells.
-
Cells are perfused with a standard extracellular solution containing a known concentration of glucose to elicit a baseline current mediated by the SGLT transporter.
-
Increasing concentrations of this compound are added to the perfusion solution, and the resulting inhibition of the glucose-induced current is measured.
-
-
Data Analysis:
-
The inhibition of the SGLT-mediated current at each concentration of this compound is recorded.
-
The data are fitted to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the maximal current).
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration of glucose used in the assay.
-
In Vivo Preclinical Studies
In vivo studies have focused on the biodistribution of 18F-labeled this compound using positron emission tomography (PET) imaging, as well as the pharmacodynamic effects of the parent compound, dapagliflozin, on glucose homeostasis.
Biodistribution of [18F]this compound
MicroPET imaging studies in rodents have been conducted to visualize the in vivo distribution of [18F]this compound. These studies have shown high and specific uptake in the kidneys, consistent with the localization of SGLT2.
While a comprehensive quantitative biodistribution table for this compound is not available in the public literature, qualitative descriptions and data from similar tracers indicate the following general distribution pattern:
| Organ | Uptake (%ID/g) |
| Kidneys | High |
| Liver | Low |
| Heart | Low |
| Lungs | Low |
| Muscle | Low |
| Brain | Low |
| Bladder | Very Low (<1% of injected dose at 60 minutes) |
%ID/g = percentage of injected dose per gram of tissue. Values are qualitative based on available literature.
Experimental Protocol: MicroPET Imaging with [18F]this compound
Objective: To determine the in vivo biodistribution of [18F]this compound in a rodent model.
Animal Model: Male BALB/c mice or Sprague-Dawley rats.
Radiotracer: [18F]this compound.
Methodology:
-
Animal Preparation:
-
Animals are fasted overnight to reduce baseline blood glucose levels.
-
Anesthesia is induced and maintained throughout the imaging procedure (e.g., with 1-2% isoflurane in oxygen).
-
-
Radiotracer Administration:
-
A bolus of [18F]this compound (e.g., 7.4–11.1 MBq) is injected intravenously via the tail vein.
-
-
PET/CT Imaging:
-
Immediately following injection, a dynamic PET scan is acquired for a duration of 60-90 minutes.
-
A CT scan is performed for anatomical co-registration and attenuation correction.
-
-
Image Reconstruction and Analysis:
-
PET images are reconstructed using an appropriate algorithm (e.g., 3D-OSEM).
-
Regions of interest (ROIs) are drawn over various organs on the co-registered PET/CT images.
-
Time-activity curves are generated for each ROI to show the uptake and clearance of the radiotracer over time.
-
At the end of the imaging session, animals may be euthanized, and organs harvested for ex vivo biodistribution analysis using a gamma counter to confirm the imaging data.
-
Pharmacodynamic Effects of Dapagliflozin
As a close analog, the pharmacodynamic effects of dapagliflozin are considered representative of this compound. Preclinical studies in diabetic rat models have demonstrated the efficacy of dapagliflozin in improving glucose homeostasis.
| Parameter | Vehicle Control | Dapagliflozin (1 mg/kg) |
| Fasting Plasma Glucose (mg/dL) | ~295 | ~138 |
| Post-OGTT Glucose AUC | Significantly higher | Significantly lower |
| 24-hour Urinary Glucose Excretion | Baseline | Dose-dependent increase |
Data are representative values from studies in Zucker diabetic fatty (ZDF) rats.
Experimental Protocol: Oral Glucose Tolerance Test (OGTT)
Objective: To assess the effect of dapagliflozin on glucose tolerance in a diabetic rat model.
Animal Model: Zucker diabetic fatty (ZDF) rats.
Methodology:
-
Animal Preparation:
-
Rats are fasted overnight (approximately 16 hours) with free access to water.
-
-
Drug Administration:
-
A single oral dose of dapagliflozin (e.g., 1 mg/kg) or vehicle is administered by gavage.
-
-
Glucose Challenge:
-
After a set period (e.g., 60 minutes) following drug administration, a baseline blood sample is collected from the tail vein.
-
A glucose solution (e.g., 2 g/kg body weight) is administered orally by gavage.
-
-
Blood Sampling:
-
Blood samples are collected at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Data Analysis:
-
Blood glucose concentrations are measured at each time point.
-
The area under the curve (AUC) for the glucose excursion is calculated for each animal.
-
Statistical analysis is performed to compare the glucose AUC between the dapagliflozin-treated and vehicle-treated groups.
-
Preclinical Toxicology
Toxicology studies on dapagliflozin have been conducted in rats and dogs to assess its safety profile. The findings are generally related to the pharmacological action of the drug.
| Species | Study Duration | NOAEL (No-Observed-Adverse-Effect Level) | Key Findings at High Doses |
| Rat | 3 months | 59x MRHD | Minimal to slight adrenal vacuolation (considered non-adverse) |
| Rat | Chronic | 300x MRHD | Hyperplastic/degenerative kidney changes |
| Dog | Chronic | 500x MRHD | Hyperplastic/degenerative kidney changes |
MRHD = Maximum Recommended Human Dose. Exposure multiples are based on AUC.[1][2]
Experimental Protocol: Histopathological Evaluation of Kidney Tissue
Objective: To assess potential renal toxicity of dapagliflozin in repeat-dose toxicology studies.
Methodology:
-
Tissue Collection and Fixation:
-
At the end of the study, animals are euthanized, and the kidneys are collected.
-
Kidneys are fixed in 10% neutral buffered formalin.
-
-
Tissue Processing and Sectioning:
-
Fixed tissues are dehydrated through a series of graded alcohols, cleared in xylene, and embedded in paraffin wax.
-
Thin sections (e.g., 4-5 µm) are cut using a microtome.
-
-
Hematoxylin and Eosin (H&E) Staining:
-
Sections are deparaffinized and rehydrated.
-
Stained with hematoxylin to visualize cell nuclei (blue).
-
Counterstained with eosin to visualize the cytoplasm and extracellular matrix (pink).
-
-
Microscopic Examination:
-
A board-certified veterinary pathologist examines the stained sections under a light microscope.
-
Key features assessed include:
-
Glomeruli: Cellularity, basement membrane thickness, presence of deposits.
-
Tubules: Degeneration, necrosis, regeneration, dilation, protein casts.
-
Interstitium: Inflammation, fibrosis, edema.
-
Vasculature: Evidence of vasculitis or thrombosis.
-
-
Synthesis and Radiolabeling
While a detailed, step-by-step protocol for the synthesis of the this compound precursor and its subsequent radiolabeling is not publicly available, a general approach can be inferred from the synthesis of dapagliflozin and standard 18F-radiolabeling techniques.
Generalized Synthesis of this compound Precursor
The synthesis would likely involve the coupling of a protected fluorinated glucal or gluconolactone with an appropriate aryllithium or Grignard reagent, followed by deprotection and reduction steps.
Generalized 18F-Radiolabeling of this compound
The radiolabeling would likely involve a nucleophilic substitution reaction on a suitable precursor bearing a good leaving group (e.g., tosylate, mesylate, or nitro group) with [18F]fluoride.
Signaling Pathways and Experimental Workflows
Mechanism of Action and Downstream Signaling
The primary mechanism of action of this compound is the inhibition of SGLT2 in the proximal renal tubule. This leads to a reduction in renal glucose reabsorption and an increase in urinary glucose excretion. Recent studies on dapagliflozin suggest potential downstream signaling effects that may contribute to its organ-protective benefits beyond glycemic control. These include the inhibition of the HIF-2α and TGF-β1/Smad signaling pathways, which are implicated in fibrosis and inflammation.
Mechanism of action of this compound and potential downstream signaling pathways.
Preclinical Evaluation Workflow
The preclinical evaluation of a novel PET radiotracer like [18F]this compound typically follows a structured workflow, from initial synthesis and in vitro characterization to in vivo imaging and toxicological assessment.
A typical preclinical evaluation workflow for a novel PET radiotracer.
Logical Relationship of Key Preclinical Studies
The various preclinical studies are logically interconnected, with the results of earlier studies informing the design and interpretation of later ones. In vitro binding affinity is a prerequisite for in vivo target engagement, which is then visualized by PET imaging and correlated with pharmacodynamic effects.
Logical flow of key preclinical findings for this compound.
References
Fluoro-Dapagliflozin: A Technical Deep Dive into Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, detailed pharmacokinetic and pharmacodynamic data for fluoro-dapagliflozin is limited. This document provides a comprehensive overview of the available information on this compound and utilizes the extensive data on its close structural analog, dapagliflozin, as a proxy to illustrate the expected pharmacological profile and the methodologies used for its characterization. The information on dapagliflozin should be considered as a reference for a compound of this class.
Introduction
This compound is a fluorinated analog of dapagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). SGLT2 is primarily expressed in the proximal renal tubules and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream.[1][2] By inhibiting SGLT2, this compound, like dapagliflozin, is designed to reduce renal glucose reabsorption, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels. This insulin-independent mechanism of action makes SGLT2 inhibitors a valuable therapeutic class for the management of type 2 diabetes mellitus.[3][4] Furthermore, this class of drugs has demonstrated significant cardiovascular and renal protective benefits.[4][5]
This technical guide provides an in-depth analysis of the known pharmacokinetics and pharmacodynamics of this compound, supplemented with detailed data from its well-studied parent compound, dapagliflozin.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the inhibition of SGLT2, leading to glucosuria.
Mechanism of Action
This compound selectively targets SGLT2 in the kidneys. This inhibition reduces the reabsorption of glucose from the glomerular filtrate, thereby promoting its excretion in the urine.[1][2] This process helps to lower elevated blood glucose levels in patients with type 2 diabetes.
In Vitro Inhibitory Activity
This compound has been shown to be a selective SGLT2 inhibitor with the following inhibitory constants (Ki):
This demonstrates a high degree of selectivity for SGLT2 over SGLT1, which is crucial for minimizing potential gastrointestinal side effects associated with SGLT1 inhibition.[6] Studies on other fluorinated analogues of dapagliflozin have also indicated that some of these compounds can exhibit even better SGLT2 inhibitory activity than dapagliflozin itself.[7]
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound are not extensively reported in the public domain. Therefore, the pharmacokinetic profile of dapagliflozin is presented here as a reference.
Absorption, Distribution, Metabolism, and Excretion (ADME) of Dapagliflozin
The pharmacokinetic properties of dapagliflozin have been well-characterized in numerous studies.
| Parameter | Value | Citation |
| Absorption | ||
| Bioavailability | 78% | [8] |
| Tmax (fasted) | ~1-2 hours | [9] |
| Effect of Food | Cmax decreased by up to 50%, Tmax delayed by ~1 hour, no change in AUC | [10] |
| Distribution | ||
| Protein Binding | ~91% | [10] |
| Volume of Distribution (Vd) | 118 L | [8] |
| Metabolism | ||
| Primary Pathway | Glucuronidation via UGT1A9 | [10] |
| Major Metabolite | Dapagliflozin 3-O-glucuronide (inactive) | [8] |
| Excretion | ||
| Primary Route | Renal | [10] |
| % of Dose in Urine | ~75% (total radioactivity) | [10] |
| % of Dose in Feces | ~21% (total radioactivity) | [10] |
| % of Unchanged Drug in Urine | <2% | [8] |
| Half-life (t½) | ~12.9 hours (10 mg dose) | [8] |
Experimental Protocols
The following sections describe typical experimental methodologies used to characterize the pharmacokinetics and pharmacodynamics of SGLT2 inhibitors like dapagliflozin. These protocols would be applicable for the evaluation of this compound.
In Vitro SGLT Inhibition Assay
Objective: To determine the inhibitory potency and selectivity of a test compound against human SGLT1 and SGLT2.
Methodology:
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human SGLT1 or SGLT2 are commonly used.
-
Radioligand Uptake Assay:
-
Cells are plated in multi-well plates and incubated.
-
The cells are washed and incubated with a buffer containing the test compound at various concentrations.
-
A radiolabeled substrate, typically ¹⁴C-alpha-methyl-D-glucopyranoside (¹⁴C-AMG), a non-metabolizable glucose analog, is added.
-
After a defined incubation period, the uptake is stopped by washing with ice-cold buffer.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The concentration-response curves are generated, and the IC50 values (the concentration of the compound that inhibits 50% of the specific uptake) are calculated. The Ki values can be derived from the IC50 values using the Cheng-Prusoff equation.
Pharmacokinetic Study in Animals
Objective: To determine the pharmacokinetic profile of the test compound after oral and intravenous administration.
Methodology:
-
Animal Model: Typically, rats or dogs are used.
-
Dosing:
-
Oral (PO): The compound is administered via oral gavage at a specific dose.
-
Intravenous (IV): The compound is administered via a cannula inserted into a vein (e.g., jugular vein) to determine bioavailability.
-
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: The blood samples are centrifuged to separate the plasma.
-
Bioanalysis: The concentration of the test compound and its major metabolites in the plasma samples is quantified using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental methods to determine parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.
Conclusion
This compound is a highly selective SGLT2 inhibitor with potent in vitro activity. While comprehensive pharmacokinetic and pharmacodynamic data for this specific analog are not widely available, the extensive research on dapagliflozin provides a robust framework for understanding its expected pharmacological profile. As a member of the gliflozin class, this compound holds promise as a therapeutic agent for type 2 diabetes, with the potential for the beneficial cardiovascular and renal effects characteristic of SGLT2 inhibitors. Further preclinical and clinical studies are necessary to fully elucidate the specific pharmacokinetic and pharmacodynamic characteristics of this compound and to determine its clinical utility.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Dapagliflozin, a Selective Inhibitor of Sodium-Glucose Co-transporter Type 2 | Semantic Scholar [semanticscholar.org]
- 2. Mechanism of Action (MOA) | FARXIGA® (dapagliflozin) | For HCPs [farxiga-hcp.com]
- 3. public.pensoft.net [public.pensoft.net]
- 4. ias.ac.in [ias.ac.in]
- 5. DAPA-HF trial: dapagliflozin evolves from a glucose-lowering agent to a therapy for heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Clinical pharmacokinetics and pharmacodynamics of dapagliflozin, a selective inhibitor of sodium-glucose co-transporter type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. go.drugbank.com [go.drugbank.com]
In Vitro Characterization of Dapagliflozin: A Technical Guide
Disclaimer: The following guide details the in vitro characterization of Dapagliflozin. No public data was found for "fluoro-Dapagliflozin"; therefore, this document focuses on the well-researched parent compound, Dapagliflozin, assuming a likely interest in the characterization methodologies for this class of SGLT2 inhibitors.
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the essential in vitro assays and characterization data for Dapagliflozin, a highly selective sodium-glucose cotransporter 2 (SGLT2) inhibitor.
Physicochemical Properties
Dapagliflozin's solid-state properties are crucial for its formulation and stability. It has been studied in various forms, including the free base, a propanediol monohydrate (used in the commercial product), and co-crystals, to improve its physicochemical characteristics.[1][2]
| Property | Value/Description | Reference |
| Molecular Weight | 408.13 g/mol | [3] |
| Topological Polar Surface Area | 99.38 Ų | [3] |
| Hydrogen Bond Donors | 4 | [3] |
| Hydrogen Bond Acceptors | 5 | [3] |
| Rotatable Bonds | 6 | [3] |
SGLT2 Binding Affinity and Selectivity
Dapagliflozin is a potent and highly selective inhibitor of SGLT2 over SGLT1. This selectivity is critical to its mechanism of action, as SGLT2 is the primary transporter responsible for glucose reabsorption in the kidneys, while SGLT1 is predominantly found in the small intestine.[4][5] Inhibition of intestinal SGLT1 could lead to gastrointestinal side effects.
The inhibitory activity of Dapagliflozin is typically determined using cell lines that stably express human SGLT1 (hSGLT1) and SGLT2 (hSGLT2), such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells.[6][7][8]
| Parameter | SGLT2 | SGLT1 | Selectivity (SGLT1/SGLT2) | Reference |
| IC50 | 1.1 nM | 1390 nM (1.4 µM) | ~1200-fold | [4][6] |
| Ki | ~5 nM (this compound) | ~330 nM (this compound) | ~65-fold | [9] |
| EC50 | 1.1 nM | - | >1200-fold | [6] |
Experimental Protocol: SGLT Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of compounds against SGLT1 and SGLT2 using a radiolabeled substrate.
Objective: To determine the IC50 values of Dapagliflozin for hSGLT1 and hSGLT2.
Materials:
-
CHO or HEK293 cells stably expressing hSGLT1 or hSGLT2.
-
96-well cell culture plates.
-
Protein-free assay buffer (137 mmol/l NaCl, 5.4 mmol/l KCl, 2.8 mmol/l CaCl₂, 1.2 mmol/l MgSO₄, in HEPES/Tris pH 7.4).[7]
-
Radiolabeled substrate: [¹⁴C]α-methyl-D-glucopyranoside ([¹⁴C]AMG) at a final concentration of 10 µmol/l.[7]
-
Dapagliflozin stock solution in DMSO.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Seed the hSGLT1- and hSGLT2-expressing cells in 96-well plates and culture until they form a confluent monolayer.
-
On the day of the assay, wash the cells twice with a sodium-free buffer to remove any residual glucose.
-
Prepare serial dilutions of Dapagliflozin in the protein-free assay buffer. Also, prepare a vehicle control (DMSO) and a positive control (e.g., Phlorizin).
-
Add 100 µl/well of the assay buffer containing the desired concentration of Dapagliflozin (or controls) and 10 µmol/l [¹⁴C]AMG to the cells.[7]
-
Incubate the plates for 2 hours at 37°C.[7]
-
Terminate the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells with 0.1 N NaOH.
-
Add scintillation fluid to the cell lysates and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each Dapagliflozin concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the Dapagliflozin concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6]
Cell-Based Glucose Uptake Assay
To confirm the functional consequence of SGLT2 inhibition, cell-based glucose uptake assays are performed. These assays directly measure the reduction in glucose entry into cells in the presence of the inhibitor. Human kidney proximal tubule cells (e.g., HK-2) are a relevant cell line for this purpose as they endogenously express SGLT2.[10]
| Cell Line | Glucose Analog | Dapagliflozin Concentration | Inhibition of Glucose Uptake | Reference |
| HK-2 | 2-NBDG | 500 nM | 43.7% reduction in Na+-dependent uptake | [10] |
| H9c2 Cardiomyocytes | 2-NBDG | 10 µM | Attenuated glucolipotoxicity-induced effects | [11] |
Experimental Protocol: Fluorescent Glucose Uptake Assay
This protocol uses a fluorescent glucose analog, 2-NBDG (2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose), which allows for non-radioactive measurement of glucose uptake.[10]
Objective: To measure the inhibition of glucose uptake by Dapagliflozin in HK-2 cells.
Materials:
-
HK-2 cells.
-
96-well, black, clear-bottom cell culture plates.
-
Krebs-Ringer Bicarbonate (KRB) buffer with and without sodium.
-
2-NBDG stock solution.
-
Dapagliflozin stock solution in DMSO.
-
Fluorescence microplate reader or fluorescence microscope.
Procedure:
-
Seed HK-2 cells in 96-well black, clear-bottom plates and grow to confluence.
-
Before the assay, starve the cells in a glucose-free medium for 2-4 hours.
-
Wash the cells twice with sodium-free KRB buffer.
-
Pre-incubate the cells with various concentrations of Dapagliflozin (or vehicle control) in sodium-containing KRB buffer for 30 minutes at 37°C.
-
Add 2-NBDG to a final concentration of 100-200 µM and incubate for 30-60 minutes at 37°C.[10]
-
Stop the uptake by removing the 2-NBDG solution and washing the cells three times with ice-cold, sodium-free KRB buffer.
-
Add KRB buffer to the wells and measure the intracellular fluorescence using a microplate reader (Excitation/Emission ~485/535 nm).
-
Calculate the percentage of glucose uptake inhibition compared to the vehicle-treated control.
In Vitro Metabolic Stability
Metabolic stability assays are crucial for predicting a drug's in vivo half-life and clearance. These assays typically involve incubating the compound with liver microsomes or hepatocytes from various species, including humans.[12]
Dapagliflozin has been shown to be stable in human hepatocytes, with glucuronidation being a prominent metabolic pathway.[6] It does not significantly inhibit or induce major human cytochrome P450 (CYP) enzymes.[6]
| System | Stability/Metabolism | Reference |
| Human Hepatocytes | Most stable compared to other species | [6] |
| Rat, Dog, Monkey Serum | Stable at 10 µM | [6] |
| Human CYP Enzymes | No significant inhibition or induction | [6] |
| Metabolic Pathways | Glucuronidation, Hydroxylation, O-deethylation | [6] |
Experimental Protocol: Hepatocyte Metabolic Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of Dapagliflozin in human hepatocytes.
Materials:
-
Cryopreserved human hepatocytes.
-
Hepatocyte incubation medium (e.g., Williams' Medium E).
-
Dapagliflozin stock solution.
-
Positive control compounds with known metabolic rates (e.g., a high-clearance and a low-clearance drug).
-
96-well plates.
-
Acetonitrile (ACN) with an internal standard for reaction quenching.
-
LC-MS/MS system for analysis.
Procedure:
-
Thaw the cryopreserved hepatocytes according to the supplier's protocol and determine cell viability and density.
-
Dilute the hepatocytes to the desired concentration (e.g., 0.5-1.0 x 10⁶ viable cells/mL) in pre-warmed incubation medium.
-
Add the hepatocyte suspension to a 96-well plate.
-
Add Dapagliflozin to the wells at a final concentration of typically 1 µM.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture and quench the metabolic reaction by adding it to cold ACN containing an internal standard.
-
After the final time point, centrifuge the plates to pellet the protein.
-
Transfer the supernatant for analysis by LC-MS/MS to quantify the remaining parent compound (Dapagliflozin).
-
Plot the natural logarithm of the percentage of Dapagliflozin remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
In Vitro Signaling Pathway Modulation
Recent research has explored the effects of Dapagliflozin on various cellular signaling pathways beyond its primary action on SGLT2. These effects may contribute to its observed cardiovascular and renal protective benefits.
-
AMPK/SIRT1 Pathway: Dapagliflozin has been shown to activate AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1). This pathway is involved in reducing oxidative stress, inflammation, and apoptosis in endothelial cells.[13][14]
-
PI3K/Akt Pathway: Dapagliflozin can modulate the PI3K/Akt signaling pathway, which is implicated in cell survival and inflammation. In macrophages, it may inhibit this pathway to reduce M1 polarization and inflammation.[15][16]
-
Nrf2/HO-1 Pathway: In hepatocytes, Dapagliflozin has been found to activate the Nrf2/HO-1 antioxidant pathway, protecting cells from cholesterol-induced damage and oxidative stress.[17][18]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Physicochemical characterization of dapagliflozin and its solid-state behavior in stress stability test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dapagliflozin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Dapagliflozin - Wikipedia bahasa Indonesia, ensiklopedia bebas [id.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. selleckchem.com [selleckchem.com]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Dapagliflozin Binds Specifically to Sodium-Glucose Cotransporter 2 in the Proximal Renal Tubule - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Canagliflozin and Dapagliflozin Attenuate Glucolipotoxicity-Induced Oxidative Stress and Apoptosis in Cardiomyocytes via Inhibition of Sodium-Glucose Cotransporter-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nuvisan.com [nuvisan.com]
- 13. researchgate.net [researchgate.net]
- 14. Dapagliflozin attenuates hypoxia/reoxygenation-caused cardiac dysfunction and oxidative damage through modulation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dapagliflozin mitigates cellular stress and inflammation through PI3K/AKT pathway modulation in cardiomyocytes, aortic endothelial cells, and stem cell-derived β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Dapagliflozin attenuates cholesterol overloading-induced injury in mice hepatocytes with type 2 diabetes mellitus (T2DM) via eliminating oxidative damages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dapagliflozin attenuates cholesterol overloading-induced injury in mice hepatocytes with type 2 diabetes mellitus (T2DM) via eliminating oxidative damages - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Fluoro-Dapagliflozin for In Vivo SGLT2 Expression Mapping
Introduction
The sodium-glucose cotransporter 2 (SGLT2) has emerged as a significant therapeutic target, primarily for the management of type 2 diabetes mellitus, with expanding roles in heart failure and chronic kidney disease.[1][2][3] SGLT2 is predominantly expressed on the apical membrane of the early proximal tubules in the kidney and is responsible for reabsorbing approximately 90% of the glucose filtered by the glomeruli.[4][5][6] The development of SGLT2 inhibitors, such as dapagliflozin, represents a novel therapeutic class that promotes urinary glucose excretion, thereby lowering blood glucose levels in an insulin-independent manner.[7][8]
To better understand the in vivo distribution, density, and functional status of SGLT2, and to elucidate the pharmacology of SGLT2 inhibitors, specific imaging agents are required. Positron Emission Tomography (PET) offers a non-invasive, quantitative method to visualize and measure these molecular targets in real-time.[9] This has led to the development of 4-[¹⁸F]fluoro-dapagliflozin (F-Dapa), a radiolabeled analog of dapagliflozin, as a selective PET tracer for mapping functional SGLT2 expression.[10][11] This guide provides a comprehensive overview of F-Dapa, including its binding characteristics, relevant experimental protocols, and its application in preclinical research.
Pharmacology and Mechanism of Action of this compound
This compound is a derivative of dapagliflozin where a fluorine atom is substituted for a hydroxyl group on the glucose ring.[10] This modification allows for radiolabeling with the positron-emitting isotope Fluorine-18 (¹⁸F) without significantly altering the molecule's affinity and selectivity for SGLT2.[10]
Upon intravenous administration, F-Dapa is freely filtered by the kidney's glomeruli into the proximal tubule.[12][13] There, it binds with high affinity and specificity to SGLT2 transporters located on the apical surface of the tubular epithelial cells.[10][14] Following binding, the tracer is reabsorbed back into the bloodstream.[12][13] This mechanism of binding and reabsorption allows for the prominent accumulation of the F-Dapa signal in the renal cortex, which can be quantified by PET imaging to reflect the density of functional SGLT2 transporters.[9][10] The specificity of F-Dapa for SGLT2 has been robustly demonstrated in studies where its binding is significantly reduced in SGLT2-knockout mice and is competitively displaced by the administration of non-radiolabeled SGLT2 inhibitors.[10][12]
Caption: F-Dapa is filtered at the glomerulus, binds to SGLT2 on the apical membrane of the proximal tubule, and is reabsorbed.
Quantitative Data Summary
The utility of this compound as a specific SGLT2 imaging agent is supported by its binding affinity and biodistribution profile.
In Vitro Binding Affinity
Competitive binding assays using human SGLT1 (hSGLT1) and SGLT2 (hSGLT2) expressed in HEK293T cells demonstrate the high selectivity of this compound for SGLT2.[10] The inhibitor constant (Kᵢ) values are comparable to those of the parent compound, dapagliflozin, indicating that fluorination does not compromise its binding properties.[10][15]
| Compound | hSGLT1 Kᵢ (nM) | hSGLT2 Kᵢ (nM) | Selectivity (SGLT1/SGLT2) | Reference |
| Dapagliflozin | 390 | 6.0 | ~65x | [15] |
| This compound | 350 | 6.0 | ~58x | [10] |
| This compound | 330 | 6.0 | ~55x | [15] |
Table 1: In Vitro Binding Affinities of Dapagliflozin and this compound.
In Vivo Biodistribution
PET imaging studies in mice reveal prominent and specific binding of F-Dapa in the renal cortex.[10][12] This uptake is dramatically reduced in SGLT2-knockout mice, but not in SGLT1-knockout mice, confirming SGLT2 as the primary binding site in the kidney.[10][14] Notably, no measurable specific binding is observed in other major organs such as the heart, muscle, liver, or brain.[12][13][14]
| Organ | Wild-Type Mice | SGLT1-KO Mice | SGLT2-KO Mice | Reference |
| Kidney Cortex | Prominent Binding | Prominent Binding | No Specific Binding | [10][12] |
| Heart | No Specific Binding | No Specific Binding | No Specific Binding | [12][13] |
| Muscle | No Specific Binding | No Specific Binding | No Specific Binding | [12][13] |
| Liver | No Specific Binding | No Specific Binding | No Specific Binding | [12][13] |
| Brain | No Specific Binding | No Specific Binding | No Specific Binding | [12][13] |
| Salivary Glands | No Specific Binding | No Specific Binding | No Specific Binding | [12][13] |
Table 2: Summary of In Vivo F-Dapa Biodistribution and Specificity in Different Mouse Models.
Experimental Protocols
Detailed methodologies are crucial for the successful application of F-Dapa in SGLT2 mapping studies.
Protocol 1: Synthesis and Radiolabeling of 4-[¹⁸F]this compound
The synthesis of F-Dapa involves a multi-step chemical synthesis to create a suitable precursor, followed by a nucleophilic substitution reaction with [¹⁸F]fluoride. While specific GMP-compliant protocols are proprietary, the general approach is outlined below, inspired by published syntheses of similar gliflozin-based PET tracers.[2][11][16]
-
Precursor Synthesis: Synthesize a dapagliflozin analog with a suitable leaving group (e.g., tosylate, mesylate, or nitro group) at the 4-position of the glucose moiety. This is typically a multi-step process starting from protected gluconolactone and an appropriate aryl bromide.[17]
-
[¹⁸F]Fluoride Production: Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
Radiolabeling:
-
Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride by repeated evaporation with acetonitrile.
-
Add the precursor dissolved in an anhydrous polar aprotic solvent (e.g., DMSO or DMF) to the dried [¹⁸F]fluoride complex.
-
Heat the reaction mixture at a controlled temperature (e.g., 100-150°C) for a specified time (e.g., 10-20 minutes) to facilitate the nucleophilic substitution.
-
-
Deprotection: If the precursor contains protecting groups (e.g., acetyl or silyl groups), perform a deprotection step, typically by adding an acid (e.g., HCl) or a base (e.g., NaOH) and heating.
-
Purification:
-
Purify the crude reaction mixture using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the 4-[¹⁸F]this compound peak.
-
Collect the desired fraction.
-
-
Formulation:
-
Remove the HPLC solvent via rotary evaporation or by passing the collected fraction through a C18 Sep-Pak cartridge.
-
Elute the final product from the C18 cartridge with ethanol and dilute with sterile saline for injection.
-
Perform quality control tests, including radiochemical purity, specific activity, pH, and sterility, before in vivo use.
-
Protocol 2: In Vitro SGLT Binding Assay
This protocol determines the binding affinity and selectivity of this compound.[10]
-
Cell Culture: Culture Human Embryonic Kidney (HEK293T) cells stably transfected to express either human SGLT1 or human SGLT2.
-
Assay Preparation:
-
Plate the cells in appropriate multi-well plates and grow to confluence.
-
Prepare a series of dilutions of the test compound (non-radiolabeled this compound).
-
Prepare a solution containing a known concentration of a radiolabeled SGLT ligand (e.g., ¹⁴C-AMG or F-Dapa itself).
-
-
Competition Binding:
-
Wash the cells with a sodium-containing buffer.
-
Incubate the cells with the radiolabeled ligand and varying concentrations of the test compound for a defined period at a controlled temperature (e.g., 22°C or 37°C).[15]
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known inhibitor like phlorizin).
-
-
Wash and Lysis:
-
Rapidly wash the cells with ice-cold buffer to remove unbound radioligand.
-
Lyse the cells using a suitable lysis buffer (e.g., containing NaOH or a detergent).
-
-
Quantification:
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation.
-
Protocol 3: In Vivo microPET Imaging in Rodents
This protocol describes the procedure for non-invasively mapping SGLT2 distribution in live animals.[10][14]
-
Animal Models: Use appropriate rodent models, such as wild-type mice, SGLT2-knockout mice, and SGLT1-knockout mice, to establish tracer specificity.[10]
-
Animal Preparation:
-
Fast animals for 4-6 hours prior to imaging to ensure stable blood glucose levels.
-
Anesthetize the animal using a suitable anesthetic (e.g., isoflurane) and maintain anesthesia throughout the scan.
-
Place the animal on the scanner bed with temperature monitoring and support.
-
-
Tracer Administration:
-
Administer approximately 7-10 MBq of F-Dapa via a tail vein injection.[14]
-
-
PET/CT Scanning:
-
Perform a dynamic PET scan for 60-90 minutes immediately following tracer injection.[14]
-
Acquire a CT scan for anatomical co-registration and attenuation correction.
-
-
Competition/Displacement Study (for specificity validation):
-
Image Reconstruction and Analysis:
-
Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the kidney cortex and other organs using the CT scan for guidance.
-
Generate time-activity curves (TACs) for each ROI, expressing uptake as the percentage of injected dose per gram of tissue (%ID/g).
-
Caption: Experimental workflow for SGLT2 mapping using F-Dapa PET from tracer synthesis to data analysis.
Protocol 4: Ex Vivo Autoradiography
This technique provides microscopic validation of the tracer's location within the kidney tissue.[10][12]
-
Tissue Collection: At the end of the PET scan, euthanize the animal and immediately excise the kidneys.
-
Tissue Preparation:
-
Quick-freeze the kidneys in isopentane cooled with liquid nitrogen.
-
Section the frozen kidneys into thin slices (e.g., 5-20 µm) using a cryostat.
-
Mount the sections onto microscope slides.
-
-
Exposure:
-
Place the slides in a light-tight cassette and expose them to a phosphor imaging plate or autoradiographic film for a duration determined by the tissue radioactivity (typically several hours to overnight).
-
-
Imaging and Analysis:
-
Scan the imaging plate or develop the film to obtain a high-resolution image of the radioactivity distribution within the kidney section.
-
Stain the same tissue section with a histological stain (e.g., Hematoxylin and Eosin) to correlate the radioactive signal with specific anatomical structures, such as the proximal tubules and glomeruli.
-
Caption: Logical flow for validating the in vivo specificity of F-Dapa using genetic and pharmacological approaches.
Applications and Future Directions
The ability to quantitatively map SGLT2 expression with F-Dapa PET opens several avenues for research and drug development:
-
Drug Development: Assess the in vivo target engagement and occupancy of new SGLT2 inhibitor candidates.[9]
-
Personalized Medicine: Investigate the variability of SGLT2 expression in patient populations and how it may correlate with therapeutic response to SGLT2 inhibitors.[9]
-
Disease Pathophysiology: Study changes in SGLT2 expression in the context of diabetes progression, kidney disease, and other metabolic disorders.
-
Oncology: Explore the role of SGLT2 expression in certain cancers, as some tumors have been shown to utilize SGLTs for glucose uptake.[9]
Future work may focus on translating F-Dapa imaging to clinical studies to validate its utility in humans and developing new PET tracers for other SGLT isoforms to provide a more comprehensive picture of glucose transport in health and disease.
Conclusion
4-[¹⁸F]this compound is a highly specific and selective PET tracer for the in vivo visualization and quantification of functional SGLT2 transporters.[9][10] Its prominent and specific accumulation in the renal cortex, combined with a lack of significant uptake in other organs, makes it an invaluable tool for preclinical research.[12][13] The detailed protocols provided in this guide offer a framework for researchers and drug developers to employ F-Dapa PET imaging to deepen the understanding of SGLT2 biology and accelerate the development of novel therapeutics targeting this important transporter.
References
- 1. Targeting the kidney and glucose excretion with dapagliflozin: preclinical and clinical evidence for SGLT2 inhibition as a new option for treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. public.pensoft.net [public.pensoft.net]
- 3. Safety assessment of dapagliflozin: Real-world adverse event analysis based on the FAERS database from 2012 to 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Oral Empagliflozin to Obtain Optimal Blood Sugar Levels for Conducting 18 F-FDG PET-CT in Patients with Hyperglycemia—A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Improved Manufacturability and In Vivo Comparative Pharmacokinetics of Dapagliflozin Cocrystals in Beagle Dogs and Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dapagliflozin: a sodium glucose cotransporter 2 inhibitor in development for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dapagliflozin, an SGLT2 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PET imaging of sodium-glucose cotransporters (SGLTs): Unveiling metabolic dynamics in diabetes and oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dapagliflozin Binds Specifically to Sodium-Glucose Cotransporter 2 in the Proximal Renal Tubule - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. escholarship.org [escholarship.org]
- 13. Dapagliflozin Binds Specifically to Sodium-Glucose Cotransporter 2 in the Proximal Renal Tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
Investigating the Biodistribution of Fluoro-Dapagliflozin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biodistribution of fluoro-Dapagliflozin, a radiolabeled analog of the SGLT2 inhibitor Dapagliflozin. Utilizing positron emission tomography (PET) with 4-[18F]this compound (F-Dapa), researchers can visualize and quantify the distribution of this important class of drugs in vivo. This guide details the available quantitative data, experimental protocols for preclinical studies, and the key biological pathways governing its distribution.
Core Findings: High Renal Specificity
Studies in rodents have demonstrated that 4-[18F]this compound exhibits prominent and specific binding within the kidney cortex.[1][2] This high uptake in the kidneys is attributed to its binding to the sodium-glucose cotransporter 2 (SGLT2), which is densely expressed in the apical membranes of the early proximal tubules.[1][2] In contrast, in vivo imaging has shown no measurable specific binding of F-Dapa in other major organs, including the heart, muscle, salivary glands, liver, or brain.[1][2]
Following glomerular filtration, F-Dapa binds to SGLT2. Subsequently, it is reabsorbed back into the bloodstream.[1][3] This reabsorption process leads to low levels of the tracer being found in the urinary bladder.[1][2] The high specificity of F-Dapa for renal SGLT2 provides a strong rationale for the kidney-specific action of SGLT2 inhibitor drugs.[1][2]
Data Presentation: Quantitative Biodistribution of 4-[18F]this compound
The following table summarizes the quantitative biodistribution data for 4-[18F]this compound in rats, presented as the percentage of the injected dose per gram of tissue (%ID/g).
| Organ | %ID/g (60 minutes post-injection) |
| Kidney | 5.5 |
| Blood | 0.35 |
| Heart | Negligible Specific Binding |
| Liver | Negligible Specific Binding |
| Brain | Negligible Specific Binding |
| Muscle | Negligible Specific Binding |
| Salivary Glands | Negligible Specific Binding |
Note: Data is primarily derived from studies in rats. "Negligible Specific Binding" indicates that the observed radioactivity was not significantly different from background or blood pool levels, and specific binding to SGLT2 was not detected.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of biodistribution studies. The following sections outline the key experimental protocols.
Synthesis of 4-[18F]this compound
The synthesis of 4-[18F]this compound is a multi-step process that involves the preparation of a suitable precursor followed by a radiolabeling reaction with fluorine-18.
1. Precursor Synthesis:
The synthesis of a suitable precursor for radiolabeling, such as a boronic ester derivative of Dapagliflozin, is the initial step. While the exact synthesis of the F-Dapa precursor is not detailed in the provided search results, a general approach for creating similar SGLT2 inhibitor precursors can be inferred. This typically involves:
-
Protection of functional groups: Protecting the hydroxyl groups of the glucose moiety.
-
Aryl coupling: Formation of the C-aryl glucoside bond.
-
Functionalization for radiolabeling: Introduction of a group suitable for fluorination, such as a boronic ester (BPin) or a leaving group for nucleophilic substitution.
2. 18F-Radiolabeling:
The radiolabeling is typically achieved through a nucleophilic substitution reaction. A common method for labeling aryl compounds is the copper-mediated 18F-fluorination of a boronic ester precursor.
-
[18F]Fluoride Production: [18F]Fluoride is produced in a cyclotron via the 18O(p,n)18F nuclear reaction.
-
Azeotropic Drying: The aqueous [18F]fluoride is dried, typically using azeotropic distillation with acetonitrile in the presence of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a weak base (e.g., potassium carbonate).
-
Fluorination Reaction: The dried [18F]fluoride is reacted with the precursor in an appropriate solvent (e.g., dimethylformamide or dimethyl sulfoxide) at an elevated temperature. For boronic ester precursors, a copper catalyst is used to facilitate the fluorination.
-
Deprotection: If protecting groups were used, they are removed after the fluorination step, often using acidic or basic conditions.
-
Purification: The final product, 4-[18F]this compound, is purified using high-performance liquid chromatography (HPLC).
Animal Studies for Biodistribution
-
Animal Model: Studies are typically conducted in rodents, such as male Wistar rats or various strains of mice (e.g., C57BL/6).
-
Animal Preparation: Animals are anesthetized for the duration of the imaging procedure. Common anesthetics include isoflurane. A catheter may be placed in a tail vein for tracer injection.
-
Tracer Injection: A bolus of 4-[18F]this compound (typically 5-10 MBq) is injected intravenously.
-
PET/CT Imaging: Dynamic or static PET scans are acquired using a small-animal PET/CT scanner. A CT scan is performed for anatomical co-registration and attenuation correction.
-
Dynamic Scanning: Can be performed for a set duration (e.g., 60-90 minutes) immediately following injection to observe the kinetics of tracer uptake and clearance.
-
Static Scanning: Performed at specific time points post-injection (e.g., 30, 60, 120 minutes) to assess biodistribution at those times.
-
-
Image Analysis: Regions of interest (ROIs) are drawn on the co-registered PET/CT images for various organs. The radioactivity concentration in each ROI is determined and expressed as %ID/g or Standardized Uptake Value (SUV).
Ex Vivo Biodistribution and Autoradiography
-
Tissue Harvesting: Following the final imaging session, animals are euthanized. Key organs (e.g., kidney, liver, heart, lungs, muscle, brain, etc.) are harvested, weighed, and their radioactivity is measured in a gamma counter. The results are expressed as %ID/g.
-
Autoradiography:
-
The harvested kidneys are frozen and sectioned using a cryostat.
-
The thin tissue sections are mounted on microscope slides and exposed to a phosphor imaging plate.
-
The plate is then scanned to produce a high-resolution image of the radiotracer distribution within the kidney tissue.
-
Visualizations
Signaling and Distribution Pathway of this compound
Caption: Pathway of this compound through the kidney.
Experimental Workflow for Biodistribution Study
Caption: Workflow for this compound biodistribution studies.
References
The Emergence of Fluoro-Dapagliflozin in Oncology Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The sodium-glucose cotransporter 2 (SGLT2) inhibitor, Dapagliflozin, traditionally used in the management of type 2 diabetes, is gaining significant attention in oncology for its potential anti-neoplastic properties. This technical guide delves into the multifaceted role of its fluorinated counterpart, fluoro-Dapagliflozin, as a critical research tool, and the broader implications of SGLT2 inhibition in cancer therapy. This compound, particularly its 18F-labeled variant, serves as a high-affinity positron emission tomography (PET) tracer for the non-invasive imaging and quantification of SGLT2 expression in tumors. This allows for in-vivo assessment of a potential therapeutic target and monitoring of treatment response. Beyond its diagnostic applications, this guide explores the anti-cancer mechanisms of Dapagliflozin, which include the disruption of cancer cell metabolism through glucose uptake inhibition and the modulation of key oncogenic signaling pathways such as the AMPK/mTOR and PI3K/AKT/mTOR axes. This document provides a comprehensive overview of the current understanding, presenting quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of the involved molecular pathways to facilitate further research and drug development in this promising area of oncology.
Introduction: The Dual Role of this compound
Cancer cells exhibit a heightened dependence on glucose for their proliferation and survival, a phenomenon known as the Warburg effect. This metabolic reprogramming has long been a target for therapeutic intervention. The sodium-glucose cotransporters (SGLTs), particularly SGLT2, have emerged as novel targets in this context, as they are aberrantly expressed in various cancers and contribute to the increased glucose uptake that fuels tumor growth.
Dapagliflozin, a potent and selective SGLT2 inhibitor, has demonstrated anti-cancer effects in a range of preclinical studies.[1][2][3] To non-invasively study the expression and activity of SGLT2 in vivo, the radiolabeled analog, 18F-4-fluoro-dapagliflozin, has been developed.[4] This PET tracer allows for the visualization and quantification of SGLT2-expressing tumors, offering a powerful tool for patient stratification and therapeutic monitoring in future clinical trials.[4][5]
This guide will first explore the utility of this compound as a PET imaging agent in oncology and then provide an in-depth analysis of the anti-cancer mechanisms of the parent compound, Dapagliflozin, supported by quantitative data and detailed experimental methodologies.
Quantitative Data on the Anti-Cancer Efficacy of Dapagliflozin
The anti-proliferative effects of Dapagliflozin have been quantified across various cancer cell lines and in in-vivo models. The following tables summarize key efficacy data.
Table 1: In Vitro Cytotoxicity of Dapagliflozin in Cancer Cell Lines
| Cancer Cell Line | Assay Type | IC50 Value | Exposure Time | Reference |
| Oral Cancer (KB) | MTT Assay | 400 µg/mL | 24 hours | [1][4] |
| Lung Cancer (A-549) | MTT Assay | 167.7 µM - 435.70 µM | 48 hours | [5] |
| Colon Cancer (Caco-2) | MTT Assay | 167.7 µM - 435.70 µM | 48 hours | [5] |
| Breast Cancer (MCF-7) | MTT Assay | 167.7 µM - 435.70 µM | 48 hours | [5] |
| Prostate Cancer (Du-145) | MTT Assay | 167.7 µM - 435.70 µM | 48 hours | [5] |
| Pancreatic Cancer (Panc-1) | MTT Assay | 167.7 µM - 435.70 µM | 48 hours | [5] |
| Ehrlich Ascites Carcinoma (EAC) | MTT Assay | 25 µM (viability reduced to 13.8%) | 24 hours | [6] |
| Renal Cell Carcinoma (CaKi-1) | Cytotoxicity Assay | 2 µM (induced G1 phase arrest) | 48 hours | [7] |
Table 2: In Vivo Anti-Tumor Efficacy of Dapagliflozin
| Cancer Model | Animal Model | Dapagliflozin Dose | Treatment Duration | Tumor Growth Inhibition | Reference |
| Renal Cell Carcinoma (CaKi-1 xenograft) | Nude mice | Not specified | 21 days | Significant decrease in tumor volume | [7] |
| Pancreatic Cancer (xenograft) | Mice | 30 mg/kg | 3 weeks | No significant reduction in tumor growth, but increased necrosis by 70-100% | [8] |
| Breast Cancer (MMTV-PyMT) | Mice | Not specified | Not specified | Enhanced efficacy of paclitaxel | [9] |
| Colon Adenocarcinoma (MC38) | Mice | Not specified | Not specified | Slowed tumor growth in an insulin-dependent manner | [10] |
| Breast Cancer (MCF-7 xenograft) | Nude mice | 100 mg/kg | Not specified | Significantly reduced tumor size | [8] |
Signaling Pathways Modulated by Dapagliflozin
Dapagliflozin exerts its anti-cancer effects by modulating key signaling pathways that are often dysregulated in cancer. The following diagrams illustrate the primary mechanisms of action.
AMPK/mTOR Pathway
Dapagliflozin-mediated inhibition of glucose uptake leads to a decrease in intracellular ATP levels. This activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) signaling pathway, a critical promoter of cell growth, proliferation, and survival.
Caption: Dapagliflozin activates AMPK and inhibits mTOR signaling.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a frequently hyperactivated signaling cascade in cancer that promotes cell survival and proliferation. Dapagliflozin has been shown to inhibit this pathway, contributing to its anti-tumor activity.
Caption: Dapagliflozin inhibits the PI3K/AKT/mTOR signaling cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and Dapagliflozin in an oncology context.
Synthesis of 18F-4-fluoro-dapagliflozin
A detailed, publicly available protocol for the direct radiosynthesis of 18F-4-fluoro-dapagliflozin was not identified in the reviewed literature. However, the synthesis of similar 18F-labeled small molecules for PET imaging generally follows a nucleophilic substitution reaction. The general steps would involve:
-
Precursor Synthesis: Synthesis of a suitable precursor of Dapagliflozin with a leaving group (e.g., tosylate, mesylate, or a nitro group) at the 4-position of the phenyl ring, which is amenable to nucleophilic substitution with [18F]fluoride.
-
[18F]Fluoride Production: Production of [18F]fluoride ion via proton bombardment of [18O]H2O in a cyclotron.
-
Radiolabeling: The [18F]fluoride is activated, typically using a phase-transfer catalyst such as Kryptofix 2.2.2 (K2.2.2) with potassium carbonate, in an anhydrous aprotic solvent (e.g., acetonitrile or dimethylformamide). The activated [18F]fluoride is then reacted with the Dapagliflozin precursor at an elevated temperature.
-
Purification: The crude reaction mixture is purified to remove unreacted [18F]fluoride, the precursor, and any radiolabeled byproducts. This is typically achieved using semi-preparative high-performance liquid chromatography (HPLC).
-
Formulation: The purified 18F-4-fluoro-dapagliflozin is formulated in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol) for in vivo administration.
-
Quality Control: The final product undergoes rigorous quality control tests to ensure its identity, radiochemical purity, specific activity, sterility, and apyrogenicity before use.
In Vitro Cell Viability (MTT) Assay
This protocol is adapted from studies evaluating the cytotoxicity of Dapagliflozin.[1][4][11]
-
Cell Seeding: Plate cancer cells (e.g., KB, A-549, MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.
-
Drug Treatment: Prepare serial dilutions of Dapagliflozin in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the Dapagliflozin solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration to determine the IC50 value.
In Vivo Xenograft Mouse Model
This protocol is a general guideline based on studies of SGLT2 inhibitors in cancer models.[7][12][13]
-
Cell Preparation: Harvest cancer cells from culture, wash with sterile PBS, and resuspend in a suitable medium (e.g., a mixture of medium and Matrigel) at a concentration of approximately 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Measure the tumor dimensions with calipers and calculate the tumor volume using the formula: (Length x Width^2) / 2.
-
Drug Administration: Once the tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups. Administer Dapagliflozin (e.g., by oral gavage or intraperitoneal injection) at the desired dose and schedule. The control group should receive the vehicle.
-
Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blot, qRT-PCR).
Western Blot Analysis for SGLT2 and Signaling Proteins
This protocol provides a general framework for assessing protein expression levels.[7]
-
Protein Extraction: Lyse cells or homogenized tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., SGLT2, p-AMPK, total AMPK, p-AKT, total AKT, p-mTOR, total mTOR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qRT-PCR) for SGLT2 Expression
This protocol outlines the steps for measuring gene expression levels.[7]
-
RNA Extraction: Isolate total RNA from cells or tumor tissue using a commercial RNA extraction kit.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a qPCR instrument with a SYBR Green or TaqMan-based assay. Use primers specific for the SGLT2 gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression between the treated and control groups.
Conclusion and Future Directions
This compound has emerged as a valuable tool in oncology research, enabling the non-invasive visualization of SGLT2 expression in tumors. This capacity for in vivo target assessment is crucial for the clinical development of SGLT2 inhibitors as anti-cancer agents. The parent compound, Dapagliflozin, has demonstrated promising anti-neoplastic activity in a variety of preclinical models, primarily through the disruption of tumor metabolism and the inhibition of critical oncogenic signaling pathways.
Future research should focus on several key areas:
-
Clinical Translation of this compound PET: Clinical trials are needed to validate the use of 18F-4-fluoro-dapagliflozin PET for patient selection and monitoring the efficacy of SGLT2-targeted therapies.
-
Combination Therapies: Investigating the synergistic effects of Dapagliflozin with conventional chemotherapies, targeted therapies, and immunotherapies could lead to more effective treatment strategies.
-
Mechanistic Elucidation: Further studies are required to fully elucidate the complex downstream effects of SGLT2 inhibition in different cancer types and to identify potential resistance mechanisms.
-
Biomarker Discovery: Identifying predictive biomarkers of response to Dapagliflozin will be essential for personalizing treatment and maximizing clinical benefit.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
- 3. CN104496952A - Synthesis method of dapagliflozin - Google Patents [patents.google.com]
- 4. GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis method of dapagliflozin - Eureka | Patsnap [eureka.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. 18F‑AlF Labeled Peptide and Protein Conjugates as Positron Emission Tomography Imaging Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of high-molar-activity [18F]6-fluoro-L-DOPA suitable for human use via Cu-mediated fluorination of a BPin precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radiosynthesis of [18F]-flumazenil Using an Isotopic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Exploring Fluoro-Dapagliflozin in Cardiovascular Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapagliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, has revolutionized the management of type 2 diabetes and has demonstrated profound cardiovascular and renal benefits, extending its therapeutic application to heart failure and chronic kidney disease.[1][2] The fluorinated analog, fluoro-Dapagliflozin, particularly its radiolabeled form [¹⁸F]this compound, has emerged as a critical research tool. This technical guide provides a comprehensive overview of this compound's role in cardiovascular research, detailing its synthesis, experimental applications, and the insights it has provided into the mechanisms of SGLT2 inhibition. While direct cardiovascular effects of this compound are not the primary focus of existing research, its utility in elucidating the distribution of SGLT2 has been instrumental in understanding the indirect cardioprotective mechanisms of Dapagliflozin.
Data Presentation: Quantitative Insights into this compound and Dapagliflozin
The following tables summarize key quantitative data for this compound and its parent compound, Dapagliflozin, providing a comparative overview of their properties and clinical trial outcomes.
Table 1: Inhibitor Constants (Ki) for SGLT1 and SGLT2
| Compound | SGLT1 Ki (nM) | SGLT2 Ki (nM) | Selectivity (SGLT1/SGLT2) | Reference |
| This compound | 330 | 5.3 | ~62 | [3] |
| Dapagliflozin | 350 | 6.0 | ~58 | [4] |
Table 2: Key Cardiovascular Outcomes from Major Dapagliflozin Clinical Trials
| Trial | Primary Endpoint | Hazard Ratio (95% CI) | P-value | Reference |
| DECLARE-TIMI 58 | Cardiovascular death or hospitalization for heart failure | 0.83 (0.73-0.95) | 0.005 | [5] |
| Major adverse cardiovascular events (MACE) | 0.93 (0.84-1.03) | 0.17 | [5] | |
| DAPA-HF | Worsening heart failure or cardiovascular death | 0.74 (0.65-0.85) | <0.001 | [6][7] |
| DAPA-CKD | Sustained ≥50% eGFR decline, end-stage kidney disease, or renal or cardiovascular death | 0.61 (0.51-0.72) | <0.001 | [1] |
Experimental Protocols
Synthesis of [¹⁸F]this compound
The radiosynthesis of [¹⁸F]this compound is a critical step for its use in Positron Emission Tomography (PET) imaging. The following is a generalized protocol based on published methods.
Objective: To radiolabel a Dapagliflozin precursor with Fluorine-18.
Materials:
-
Dapagliflozin precursor (e.g., with a suitable leaving group like tosylate or nosylate on the glucose moiety)
-
[¹⁸F]Fluoride, produced via a cyclotron
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
High-performance liquid chromatography (HPLC) system with a semi-preparative column
-
Sterile water for injection
-
Ethanol
Procedure:
-
[¹⁸F]Fluoride Activation: The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through an anion exchange resin to trap the [¹⁸F]F⁻. The [¹⁸F]F⁻ is then eluted with a solution of K₂CO₃ and K₂₂₂ in acetonitrile/water. The solvent is removed by azeotropic distillation with anhydrous acetonitrile to yield the reactive, anhydrous [¹⁸F]KF/K₂₂₂ complex.
-
Radiolabeling Reaction: The Dapagliflozin precursor, dissolved in anhydrous acetonitrile, is added to the dried [¹⁸F]KF/K₂₂₂ complex. The reaction mixture is heated at a specific temperature (e.g., 80-120°C) for a defined period (e.g., 10-20 minutes) to facilitate nucleophilic substitution.
-
Purification:
-
The crude reaction mixture is first passed through an SPE cartridge to remove unreacted [¹⁸F]fluoride and other polar impurities.
-
The eluate from the SPE cartridge is then injected into a semi-preparative HPLC system for purification to isolate [¹⁸F]this compound from the precursor and other byproducts.
-
-
Formulation: The HPLC fraction containing the purified [¹⁸F]this compound is collected. The solvent is removed, and the final product is formulated in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol) for injection.
-
Quality Control: The final product undergoes quality control tests, including radiochemical purity (by analytical HPLC), specific activity, pH, and sterility testing before use.
In Vivo PET Imaging with [¹⁸F]this compound in Rodent Models
Objective: To visualize and quantify the distribution of SGLT2 in vivo.
Materials:
-
[¹⁸F]this compound, formulated for injection
-
Anesthetized rodents (e.g., mice or rats)
-
MicroPET/CT scanner
-
Catheter for intravenous injection
-
Warming pad to maintain body temperature
Procedure:
-
Animal Preparation: The rodent is anesthetized using a suitable anesthetic (e.g., isoflurane). A catheter is placed in a tail vein for tracer injection. The animal is positioned on the scanner bed, and its body temperature is maintained with a warming pad.
-
Tracer Injection: A bolus of [¹⁸F]this compound (typically 5-10 MBq) is injected intravenously.
-
PET/CT Imaging: Dynamic PET scanning is initiated simultaneously with the tracer injection and continues for a specified duration (e.g., 60-90 minutes). A CT scan is performed for anatomical co-registration and attenuation correction.
-
Data Analysis:
-
The dynamic PET data are reconstructed into a series of images over time.
-
Regions of interest (ROIs) are drawn on the co-registered CT images for various organs, including the kidneys, heart, liver, muscle, and brain.
-
Time-activity curves (TACs) are generated for each ROI to show the uptake and clearance of the tracer over time.
-
Standardized Uptake Values (SUV) can be calculated to quantify tracer uptake in different tissues.
-
-
Blocking Studies (for specificity): To confirm the specificity of [¹⁸F]this compound binding to SGLT2, a separate cohort of animals can be pre-treated with a non-radioactive SGLT2 inhibitor (e.g., Dapagliflozin) before the injection of the radiotracer. A significant reduction in tracer uptake in the target organ (kidney) in the pre-treated group compared to the control group indicates specific binding.[4]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Indirect mechanisms of Dapagliflozin's cardiovascular benefits.
Caption: Experimental workflow for SGLT2 imaging using [¹⁸F]this compound PET.
This compound in Cardiovascular Research: Key Findings
The primary application of [¹⁸F]this compound in research has been as a PET tracer to map the distribution and density of SGLT2 transporters in vivo. Studies in rodents have consistently shown high and specific uptake of [¹⁸F]this compound in the renal cortex.[4][8] Crucially for cardiovascular research, these PET imaging studies have not detected measurable specific binding of [¹⁸F]this compound in the heart.[4][8][9] This finding suggests that the expression of functional SGLT2 in cardiomyocytes is negligible.
This has significant implications for understanding the cardioprotective effects of Dapagliflozin. The absence of significant SGLT2 in the heart indicates that the cardiovascular benefits are not due to a direct interaction of the drug with SGLT2 in cardiac tissue. Instead, the evidence points towards indirect mechanisms, which are now a major focus of cardiovascular research in this field.
Indirect Mechanisms of Dapagliflozin's Cardiovascular Benefits
The cardiovascular benefits of Dapagliflozin are thought to be multifactorial, stemming from its primary action in the kidneys. These indirect mechanisms include:
-
Hemodynamic Effects: By inducing glucosuria and natriuresis, Dapagliflozin leads to osmotic diuresis and a reduction in plasma volume.[7] This reduces both cardiac preload and afterload, thereby decreasing cardiac workload and myocardial oxygen demand.[2][10]
-
Metabolic Effects: SGLT2 inhibition promotes a shift in systemic metabolism towards ketone body production and utilization. Ketones are a more energy-efficient fuel for the heart compared to fatty acids and glucose, which may improve cardiac function, particularly in the failing heart.[10]
-
Anti-inflammatory and Anti-fibrotic Effects: Dapagliflozin has been shown to reduce markers of inflammation and cardiac fibrosis in preclinical models.[3][11][12] These effects may contribute to the attenuation of adverse cardiac remodeling.
-
Effects on Ion Channels: Some studies suggest that SGLT2 inhibitors may have off-target effects on cardiac ion channels, such as the Na+/H+ exchanger, which could be cardioprotective.
Future Directions
While [¹⁸F]this compound has been invaluable in demonstrating the kidney-specific expression of SGLT2, its direct role in cardiovascular research appears limited. Future research will likely continue to focus on the parent compound, Dapagliflozin, to further unravel its complex indirect cardioprotective mechanisms. Advanced imaging techniques, including cardiac magnetic resonance imaging (CMR) and other PET tracers, will be crucial in assessing the effects of Dapagliflozin on cardiac structure, function, metabolism, and inflammation in both preclinical and clinical settings. The development of SGLT1-specific PET tracers could also provide further insights into the role of this transporter in the heart.
Conclusion
This compound, particularly in its radiolabeled form, has served as a pivotal research tool, definitively establishing the high and specific expression of SGLT2 in the kidneys and its relative absence in the heart. This has been instrumental in shifting the focus of cardiovascular research towards the indirect, systemic mechanisms by which Dapagliflozin exerts its profound cardioprotective effects. This technical guide has provided an overview of the quantitative data, experimental protocols, and key findings related to this compound, offering a valuable resource for researchers in the fields of cardiology, diabetology, and drug development. The continued exploration of the multifaceted actions of SGLT2 inhibitors holds great promise for improving cardiovascular outcomes in a broad range of patients.
References
- 1. Use of Animal Models for Investigating Cardioprotective Roles of SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dapagliflozin alleviates cardiac fibrosis through suppressing EndMT and fibroblast activation via AMPKα/TGF‐β/Smad signalling in type 2 diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SGLT2 Inhibitors and Their Mode of Action in Heart Failure—Has the Mystery Been Unravelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of DAPAgliflozin on CARDiac substrate uptake, myocardial efficiency, and myocardial contractile work in type 2 diabetes patients—a description of the DAPACARD study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dapagliflozin improves myocardial reserve flow in type 2 diabetes patients: DAPAHEART Trial [medicaldialogues.in]
- 7. researchgate.net [researchgate.net]
- 8. Use of Animal Models for Investigating Cardioprotective Roles of SGLT2 Inhibitors [ouci.dntb.gov.ua]
- 9. Dapagliflozin Binds Specifically to Sodium-Glucose Cotransporter 2 in the Proximal Renal Tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. A SGLT2 Inhibitor Dapagliflozin Alleviates Diabetic Cardiomyopathy by Suppressing High Glucose-Induced Oxidative Stress in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Fluoro-Dapagliflozin: A Technical Guide for Studying Renal Glucose Reabsorption
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of fluoro-dapagliflozin, a radiolabeled analog of the SGLT2 inhibitor dapagliflozin, and its application in the study of renal glucose reabsorption. This document details the mechanism of action, available quantitative data, experimental protocols, and key signaling pathways, offering a comprehensive resource for researchers in nephrology, diabetes, and drug development.
Introduction: The Role of SGLT2 in Renal Glucose Reabsorption
The sodium-glucose cotransporter 2 (SGLT2) is a high-capacity, low-affinity transporter located in the S1 segment of the proximal renal tubules.[1][2] It is responsible for reabsorbing approximately 90-97% of the glucose filtered by the glomeruli.[1][3] This process is crucial for maintaining glucose homeostasis. In disease states such as type 2 diabetes, the expression and activity of SGLT2 can be upregulated, contributing to hyperglycemia.[1]
Dapagliflozin is a highly selective SGLT2 inhibitor that blocks renal glucose reabsorption, leading to increased urinary glucose excretion and a reduction in blood glucose levels.[4][5] Its mechanism of action is independent of insulin secretion.[3] To study the in vivo distribution and function of SGLT2, a fluorinated analog of dapagliflozin, 4-[18F]this compound ([18F]F-Dapa), has been developed as a positron emission tomography (PET) tracer.[6]
Quantitative Data: Binding Affinity of this compound
The selectivity of this compound for SGLT2 over the related SGLT1 transporter is a critical parameter for its use as a specific imaging agent. The following table summarizes the available in vitro binding affinity data.
| Compound | Target | Species | Parameter | Value (nM) | Selectivity (SGLT1/SGLT2) |
| Dapagliflozin | SGLT2 | Human | Ki | 1.6 | ~1200-1600-fold |
| SGLT1 | Human | Ki | >1900 | ||
| This compound | SGLT2 | Human | Ki | 6.0 | ~58-fold |
| SGLT1 | Human | Ki | 350 |
Note: Data compiled from multiple sources. The selectivity for Dapagliflozin is reported to be between 1242 and 1600-fold.[7]
Signaling Pathways and Experimental Workflows
Mechanism of Renal Glucose Reabsorption via SGLT2
The following diagram illustrates the key components of glucose reabsorption in the proximal tubule and the site of action for dapagliflozin.
Caption: Mechanism of SGLT2-mediated glucose reabsorption in the renal proximal tubule.
Experimental Workflow for In Vivo PET Imaging
The following diagram outlines a typical workflow for a preclinical study using this compound PET imaging to quantify SGLT2.
Caption: Experimental workflow for preclinical PET imaging with this compound.
Experimental Protocols
Radiosynthesis of 4-[18F]this compound
-
Production of [18F]Fluoride: [18F]Fluoride is typically produced in a cyclotron via the 18O(p,n)18F nuclear reaction on [18O]H2O.
-
Activation of [18F]Fluoride: The aqueous [18F]fluoride is trapped on an anion exchange cartridge and then eluted with a solution containing a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a weak base (e.g., potassium carbonate) in a mixture of acetonitrile and water. The water is then removed by azeotropic distillation with acetonitrile.
-
Nucleophilic Fluorination: The dried, activated [18F]fluoride is reacted with a suitable precursor molecule. For this compound, this would likely be a dapagliflozin analog with a good leaving group (e.g., tosylate, mesylate, or nosylate) at the 4-position of the glucose moiety. The reaction is typically carried out in an organic solvent (e.g., DMSO, DMF, or acetonitrile) at an elevated temperature (e.g., 80-150°C) for a specific duration (e.g., 10-20 minutes).[8]
-
Deprotection (if necessary): If the precursor contains protecting groups on the hydroxyl moieties of the glucose ring, these must be removed after the fluorination step. This is often achieved by acid or base hydrolysis.
-
Purification: The final product, [18F]this compound, is purified from the reaction mixture, typically using semi-preparative high-performance liquid chromatography (HPLC).
-
Formulation: The purified product is formulated in a physiologically compatible solution (e.g., saline with a small amount of ethanol) for injection.
Note: The specific precursor and detailed reaction conditions for the synthesis of 4-[18F]this compound are proprietary and not publicly detailed. Researchers would need to either develop a synthetic route based on known radiochemistry principles or collaborate with a facility that has established this specific synthesis.
In Vivo MicroPET Imaging Protocol in Rodents
The following is a generalized protocol for conducting in vivo microPET imaging with 4-[18F]this compound in rodents (mice or rats) to quantify SGLT2 in the kidneys.
Animal Preparation:
-
Fasting: Fast the animals for 4-6 hours prior to the scan to reduce baseline blood glucose levels and minimize competition with the tracer. Water should be available ad libitum.
-
Anesthesia: Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen.
-
Catheterization: Place a catheter in the lateral tail vein for intravenous injection of the radiotracer.
Radiotracer Injection and PET Scan:
-
Injected Dose: Inject a bolus of 4-[18F]this compound intravenously. A typical dose for mice is in the range of 3.7-9.25 MBq (100-250 µCi).[9][10]
-
Dynamic PET Scan: Immediately after injection, acquire a dynamic PET scan for a duration of 60 minutes. This allows for the measurement of the tracer kinetics in different tissues.
-
CT Scan: Following the PET scan, perform a CT scan for anatomical co-registration and attenuation correction of the PET data.
Data Analysis:
-
Image Reconstruction: Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM3D).
-
Region of Interest (ROI) Analysis: Draw regions of interest on the co-registered PET/CT images over the kidney cortex and other organs of interest (e.g., muscle, liver, brain) to generate time-activity curves (TACs).
-
Quantification:
-
Standardized Uptake Value (SUV): Calculate the SUV for the kidney cortex at a specific time point (e.g., 40-60 minutes post-injection) to get a semi-quantitative measure of tracer uptake.
-
Kinetic Modeling: For more detailed quantification of SGLT2 binding, apply pharmacokinetic modeling to the TACs. This may involve using an input function derived from the blood pool (e.g., left ventricle or a major artery) to estimate parameters such as the binding potential (BPND).
-
Blocking Studies:
To confirm the specificity of [18F]this compound binding to SGLT2, a blocking study can be performed. In this experiment, a separate group of animals is pre-treated with a therapeutic dose of unlabeled dapagliflozin (e.g., 1-10 mg/kg) prior to the injection of the radiotracer. A significant reduction in the kidney uptake of [18F]this compound in the pre-treated group compared to the control group would confirm SGLT2-specific binding.
Biodistribution Studies
A comprehensive, publicly available table of the quantitative biodistribution of 4-[18F]this compound (%ID/g) in various organs at different time points is not available in the reviewed literature. However, qualitative descriptions from imaging studies consistently report prominent and specific binding in the kidney cortex of rats and wild-type mice, with significantly lower uptake in other organs such as the heart, muscle, salivary glands, liver, and brain.
Conclusion
This compound ([18F]F-Dapa) is a valuable tool for the in vivo study of SGLT2 in the context of renal glucose reabsorption. Its high specificity for SGLT2 allows for the non-invasive quantification and visualization of this transporter using PET imaging. The information and protocols provided in this guide offer a foundation for researchers to design and execute studies aimed at understanding the role of SGLT2 in health and disease, as well as for the development and evaluation of novel SGLT2-targeting therapeutics. Further research to establish and publish detailed, standardized protocols for its radiosynthesis and quantitative imaging will be crucial for its broader application in the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. Physiology of renal glucose handling via SGLT1, SGLT2 and GLUT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Radiosynthesis and evaluation of 4-(6-[18F]Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine as a novel radiotracer candidate targeting leucine-rich repeat kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison between an SGLT2 inhibitor and insulin in tumor-to-tissue contrasts in 18F-FDG PET imaging of diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Early-Stage Research and Applications of Fluoro-Dapagliflozin: A Technical Guide
This technical guide provides an in-depth overview of the early-stage research involving fluoro-Dapagliflozin, a fluorinated analog of the SGLT2 inhibitor Dapagliflozin. Developed as a positron emission tomography (PET) tracer, this compound allows for the non-invasive imaging and quantification of Sodium-Glucose Co-transporter 2 (SGLT2) expression. This guide is intended for researchers, scientists, and drug development professionals interested in the synthesis, preclinical evaluation, and potential applications of this novel imaging agent.
Introduction to this compound
Dapagliflozin is a potent and selective inhibitor of SGLT2, a protein primarily located in the proximal tubules of the kidneys responsible for the reabsorption of approximately 90% of filtered glucose.[1][2] By inhibiting SGLT2, Dapagliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels in patients with type 2 diabetes.[1][2] The therapeutic success of SGLT2 inhibitors has spurred further research into their mechanisms of action and the role of SGLT2 in various physiological and pathological processes.
The development of radiolabeled SGLT2 inhibitors, such as 4-[¹⁸F]this compound, provides a valuable tool to investigate SGLT2 expression and distribution in vivo.[3][4] PET imaging with this compound enables the quantitative assessment of SGLT2 density, which can aid in understanding the variability in patient response to SGLT2 inhibitor therapy and exploring the role of SGLT2 in other diseases, including cancer.[3][5]
Synthesis and Radiolabeling
The synthesis of this compound for use as a PET tracer involves the introduction of the positron-emitting radionuclide, Fluorine-18 (¹⁸F), into the Dapagliflozin molecule. While specific GMP-compliant synthesis details for [¹⁸F]this compound are proprietary, a general understanding can be derived from related SGLT2 inhibitor radiolabeling procedures.
General Synthetic Approach
The synthesis of Dapagliflozin and its analogs typically involves the coupling of a protected glucolactone derivative with an aryl lithium species, followed by reduction and deprotection steps.[6] For the synthesis of this compound, a suitable precursor molecule with a leaving group amenable to nucleophilic fluorination is required.
Experimental Protocol: Radiolabeling of a Dapagliflozin Precursor (Illustrative)
The following protocol is a generalized representation based on common radiolabeling techniques for PET tracers and is not a direct reproduction of a specific published method for [¹⁸F]this compound.
Materials:
-
Dapagliflozin precursor with a suitable leaving group (e.g., tosylate, nosylate, or a boronic ester for Cu-mediated fluorination)
-
[¹⁸F]Fluoride produced from a cyclotron
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN)
-
Dimethyl sulfoxide (DMSO)
-
HPLC purification system (preparative and analytical)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Sterile water for injection
-
Ethanol
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution: Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge. The [¹⁸F]fluoride is then eluted into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropic Drying: The solvent is removed by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen to yield the anhydrous [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.
-
Radiolabeling Reaction: The Dapagliflozin precursor (dissolved in a suitable solvent like DMSO or acetonitrile) is added to the dried [¹⁸F]fluoride complex. The reaction mixture is heated at a specific temperature (e.g., 80-120°C) for a defined period (e.g., 10-20 minutes).
-
Purification: The crude reaction mixture is diluted with water and purified using preparative HPLC to isolate the [¹⁸F]this compound from unreacted precursor and byproducts.
-
Formulation: The collected HPLC fraction containing the product is passed through a C18 SPE cartridge. The cartridge is washed with sterile water to remove HPLC solvents. The final product is then eluted with ethanol and diluted with sterile saline for injection.
-
Quality Control: The final product undergoes quality control tests, including radiochemical purity (by analytical HPLC), specific activity, pH, and sterility testing.
Mechanism of Action and In Vitro Evaluation
This compound is designed to retain the biological properties of its parent compound, Dapagliflozin, specifically its high affinity and selectivity for SGLT2.[3][4]
SGLT2 Inhibition
The primary mechanism of action of Dapagliflozin is the selective inhibition of SGLT2 in the proximal renal tubules.[7][8] This inhibition prevents glucose reabsorption, leading to glucosuria.[7][8] As a PET tracer, this compound binds to SGLT2, and the emitted positrons can be detected to map the distribution and density of these transporters.
Experimental Protocol: Competitive Inhibition Assay (Illustrative)
This protocol describes a method to evaluate the specificity of a new SGLT2-targeted agent, which can be adapted for this compound.
Cell Culture:
-
A human cell line expressing SGLT2 (e.g., H1299) is cultured in appropriate media.
Procedure:
-
Cell Seeding: Cells are seeded in multi-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a fixed concentration of the fluorescently labeled SGLT2 imaging agent (e.g., 10 µM GlucoGlo) in the presence of increasing concentrations of unconjugated Dapagliflozin (up to 1 mM) or free glucose (up to 300 mM).[9]
-
Incubation: The cells are incubated with the treatment solutions for a specified period.
-
Washing: The cells are washed to remove unbound imaging agent and inhibitors.
-
Imaging: The fluorescence is imaged using a fluorescence microscope.
-
Analysis: The fluorescence intensity is quantified using image analysis software (e.g., ImageJ) to determine the reduction in signal with increasing concentrations of the competitor.[9]
Preclinical Evaluation and PET Imaging
Preclinical studies in animal models are crucial to validate the utility of this compound as an SGLT2-specific PET tracer.
Animal Models
Studies have utilized normal rats and wild-type mice to demonstrate the specific binding of ¹⁸F-4-fluoro-dapagliflozin.[5] Animal models of diabetes, such as streptozotocin-induced diabetic mice, are also employed to study the effects of SGLT2 inhibitors on glucose metabolism in the context of disease.[10]
Experimental Protocol: In Vivo PET Imaging (Illustrative)
This protocol provides a general workflow for conducting a PET imaging study with this compound in a rodent model.
Procedure:
-
Animal Preparation: A mouse or rat is anesthetized.
-
Tracer Administration: A defined dose of [¹⁸F]this compound is administered intravenously.
-
PET/CT Scanning: The animal is placed in a microPET/CT scanner, and dynamic or static images are acquired over a specific time period (e.g., 60 minutes).
-
Blocking Study (for specificity): To confirm SGLT2-specific binding, a separate cohort of animals is pre-treated with an excess of unlabeled Dapagliflozin before the administration of the radiotracer.
-
Image Analysis: The PET images are reconstructed and co-registered with the CT images for anatomical localization. Regions of interest (ROIs) are drawn over various organs (e.g., kidneys, liver, muscle) to quantify the tracer uptake, typically expressed as the standardized uptake value (SUV).
-
Biodistribution Study (Ex Vivo): After the final imaging time point, animals are euthanized, and major organs are harvested, weighed, and their radioactivity is measured in a gamma counter to confirm the imaging data.
Quantitative Data Summary
The following tables summarize key quantitative data from early-stage research on Dapagliflozin and related SGLT2 inhibitors.
| Parameter | Value | Species/System | Reference |
| Dapagliflozin IC₅₀ for SGLT2 | 1.2 nM | Human | [9] |
| Dapagliflozin IC₅₀ for SGLT1 | 1400 nM | Human | [9] |
| Selectivity (SGLT1/SGLT2) | >1200-fold | Human | [11] |
Table 1: In Vitro Potency and Selectivity of Dapagliflozin
| Study Population | Dapagliflozin Dose | Change in HbA₁c | Change in Fasting Plasma Glucose | Change in Body Weight | Reference |
| Treatment-naïve T2DM patients (12 weeks) | 2.5–50 mg once daily | -0.55% to -0.90% | Dose-proportional reductions | -2.5% to -3.4% | [11] |
| T2DM patients on insulin (12 weeks) | - | - | - | -4.3 to -4.5 kg | [11] |
| T2DM patients (24 weeks) | 10 mg | -1.67 kg vs 0.02 kg placebo | - | - | [11] |
Table 2: Clinical Efficacy of Dapagliflozin in Type 2 Diabetes Mellitus (T2DM)
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound for SGLT2 PET Imaging.
Experimental Workflow for Preclinical PET Imaging
Caption: Workflow for Preclinical PET Imaging with this compound.
Logical Relationship of this compound Development
Caption: Development and Application Pathway of this compound.
References
- 1. Type 2 Diabetes Drug Dapagliflozin’s Mode of Action Revealed | Vulcanchem [vulcanchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PET imaging of sodium-glucose cotransporters (SGLTs): Unveiling metabolic dynamics in diabetes and oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
- 7. blog.irjpl.org [blog.irjpl.org]
- 8. droracle.ai [droracle.ai]
- 9. Preclinical Evaluation of Novel SGLT2-Targeted Near-Infrared Optical Imaging Agent for Early-Stage Pulmonary Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison between an SGLT2 inhibitor and insulin in tumor-to-tissue contrasts in 18F-FDG PET imaging of diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dapagliflozin: a sodium glucose cotransporter 2 inhibitor in development for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Quantitative PET Analysis using fluoro-Dapagliflozin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-[¹⁸F]fluoro-dapagliflozin ([¹⁸F]F-Dapa) for the quantitative in vivo imaging of the sodium-glucose cotransporter 2 (SGLT2) using Positron Emission Tomography (PET). The information is intended to guide researchers in designing and conducting preclinical studies to evaluate SGLT2 expression and occupancy.
Introduction
4-[¹⁸F]this compound is a radiolabeled analog of dapagliflozin, a highly selective SGLT2 inhibitor.[1][2] SGLT2 is the primary transporter responsible for glucose reabsorption in the proximal tubules of the kidney.[1] Dysregulation of SGLT2 is a key factor in the pathophysiology of type 2 diabetes.[2] PET imaging with [¹⁸F]F-Dapa allows for the non-invasive quantification and visualization of functional SGLT2 transporters in vivo, offering a valuable tool for drug development and for studying the role of SGLT2 in various physiological and pathological states.[1][2]
Data Presentation
In Vitro Binding Affinity
The binding affinity of this compound to human SGLT1 and SGLT2 has been characterized in vitro, demonstrating high selectivity for SGLT2.
| Target | Ligand | Kᵢ (nM) |
| hSGLT2 | This compound | 5 |
| hSGLT1 | This compound | 330 |
Table 1: In vitro binding affinities of this compound for human SGLT1 and SGLT2 transporters.
Preclinical In Vivo Biodistribution
Preclinical studies in rodents have demonstrated that intravenously administered [¹⁸F]F-Dapa exhibits prominent and specific binding in the kidney cortex.[1][3] In vivo imaging did not show measurable specific binding in the heart, muscle, salivary glands, liver, or brain.[1][4] The specificity of the kidney uptake has been confirmed in SGLT2 knockout mice, where the binding is markedly reduced.[1]
Experimental Protocols
Radiosynthesis of 4-[¹⁸F]this compound
A detailed, step-by-step protocol for the radiosynthesis of 4-[¹⁸F]this compound is not publicly available. However, based on the synthesis of other ¹⁸F-labeled small molecules, the synthesis would likely involve a multi-step process. The synthesis of the non-radiolabeled precursor, dapagliflozin, has been described in the literature.[5] The radiosynthesis of a similar SGLT2 inhibitor PET tracer, [¹⁸F]Canagliflozin, has been achieved via a Cu-mediated ¹⁸F-fluorination of a boronic ester precursor.[6] It is plausible that a similar nucleophilic substitution reaction is employed for the radiosynthesis of 4-[¹⁸F]this compound.
In Vivo PET Imaging Protocol in Rodents
The following is a generalized protocol for conducting in vivo PET imaging studies with [¹⁸F]F-Dapa in rodents, based on standard preclinical imaging procedures. Specific parameters should be optimized for the particular scanner and research question.
1. Animal Models:
-
Wild-type mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).[1]
-
SGLT2 knockout (Sglt2⁻/⁻) mice for confirming tracer specificity.[1]
-
SGLT1 knockout (Sglt1⁻/⁻) mice can also be used to demonstrate selectivity over SGLT1.[1]
2. Animal Preparation:
-
Animals should be fasted overnight to reduce background glucose levels, though the impact on [¹⁸F]F-Dapa binding is likely minimal compared to [¹⁸F]FDG.
-
Anesthetize the animal using isoflurane (1-2% in oxygen) for the duration of the imaging session.
-
Maintain the animal's body temperature using a heating pad.
-
Place a tail-vein catheter for tracer injection.
3. Tracer Injection:
-
Administer approximately 7.4 MBq (200 µCi) of [¹⁸F]F-Dapa via the tail vein.[1] The exact dose may vary depending on the scanner sensitivity and imaging protocol.
4. PET/CT Imaging:
-
Perform a dynamic PET scan for 60 minutes immediately following tracer injection to assess the kinetics of tracer uptake and washout.[1]
-
Alternatively, static scans can be performed at specific time points post-injection (e.g., 30, 60, 90, 120 minutes) for biodistribution studies.
-
Acquire a CT scan for anatomical co-registration and attenuation correction.
5. Competition/Displacement Studies:
-
To demonstrate target specificity, a separate cohort of animals can be pre-treated with a non-radioactive SGLT2 inhibitor (e.g., dapagliflozin, 1 mg/kg) prior to [¹⁸F]F-Dapa injection.[1]
-
Alternatively, a displacement study can be performed by injecting the non-radioactive drug during the dynamic scan (e.g., at 20 minutes post-tracer injection) to observe the displacement of [¹⁸F]F-Dapa from the target.[1]
6. Image Analysis:
-
Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register PET and CT images.
-
Draw regions of interest (ROIs) on the kidneys (cortex) and other organs of interest (e.g., liver, muscle, brain) on the CT images and project them onto the PET data.
-
Generate time-activity curves (TACs) for each ROI from the dynamic scan data.
-
Calculate the Standardized Uptake Value (SUV) for static images using the formula: SUV = (Radioactivity in ROI [MBq/mL]) / (Injected Dose [MBq] / Animal Weight [g]).
-
For quantitative analysis of receptor density, kinetic modeling of the dynamic PET data can be performed using models such as the Logan graphical analysis with a reference tissue input.
Visualizations
Caption: Mechanism of [¹⁸F]F-Dapa at the SGLT2 transporter in the kidney.
Caption: General experimental workflow for preclinical PET imaging with [¹⁸F]F-Dapa.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The impact of SGLT2 inhibitors on αKlotho in renal MDCK and HK-2 cells [frontiersin.org]
- 3. The impact of SGLT2 inhibitors on αKlotho in renal MDCK and HK-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dapagliflozin Binds Specifically to Sodium-Glucose Cotransporter 2 in the Proximal Renal Tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PET Imaging of Fructose Metabolism in a Rodent Model of Neuroinflammation with 6-[18F]fluoro-6-deoxy-D-fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DIABETES PHARMACOTHERAPY AND EFFECTS ON THE MUSCULOSKELETAL SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using Fluoro-Dapagliflozin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapagliflozin is a highly selective and potent inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the reabsorption of glucose in the kidneys.[1][2] By blocking SGLT2, Dapagliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.[1][2][3] This mechanism of action is independent of insulin secretion, making SGLT2 inhibitors a valuable therapeutic class for the management of type 2 diabetes.[1] Fluoro-Dapagliflozin, a fluorinated analog of Dapagliflozin, provides a powerful tool for researchers to directly probe SGLT2 in vitro and in vivo. Its fluorescent properties allow for the visualization and quantification of SGLT2 expression and inhibitor binding in cell-based assays, offering a more direct approach compared to indirect methods that measure glucose uptake.
These application notes provide detailed protocols for utilizing this compound in cell-based assays to characterize SGLT2 binding and to screen for novel SGLT2 inhibitors.
Mechanism of Action of Dapagliflozin
Dapagliflozin selectively targets SGLT2, which is predominantly expressed on the apical membrane of the early proximal tubules in the kidneys.[1][3] SGLT2 is a low-affinity, high-capacity transporter responsible for approximately 90% of renal glucose reabsorption.[2] By inhibiting SGLT2, Dapagliflozin effectively reduces the reabsorption of filtered glucose from the tubular fluid back into the bloodstream.[1][2] This leads to increased urinary glucose excretion (glucosuria) and a reduction in plasma glucose concentrations.[1][2]
Beyond its glucose-lowering effects, the inhibition of SGLT2 by Dapagliflozin also leads to a mild osmotic diuresis and natriuresis, which are thought to contribute to its observed cardiovascular and renal protective benefits.[1][4]
Data Presentation
Table 1: Inhibitory Potency of this compound and Dapagliflozin against SGLT1 and SGLT2
| Compound | Target | Ki (nM) | IC50 (nM) | Selectivity (SGLT1/SGLT2) | Reference |
| This compound | SGLT2 | 5.3 | - | ~62x | [5] |
| SGLT1 | 330 | - | [5] | ||
| Dapagliflozin | SGLT2 | - | 1.86 | ~473x | |
| SGLT1 | - | 880 |
Note: Ki (inhibitor constant) and IC50 (half-maximal inhibitory concentration) values are key measures of inhibitor potency. Lower values indicate higher potency. Selectivity is calculated from the ratio of SGLT1 to SGLT2 inhibition.
Table 2: Comparison of Fluorescent Probes for SGLT2 Assays
| Fluorescent Probe | Principle of Assay | Advantages | Disadvantages |
| This compound | Direct competitive binding to SGLT2 | Direct measurement of inhibitor binding; High affinity and selectivity | May require synthesis; Potential for steric hindrance affecting binding of some compounds |
| 2-NBDG | Measures inhibition of fluorescent glucose analog uptake | Commercially available; Well-established protocols | Indirect measure of inhibitor binding; Lower affinity for SGLT2 compared to glucose |
Experimental Protocols
Protocol 1: this compound Binding Assay in SGLT2-Expressing Cells
This protocol describes a competitive binding assay to determine the affinity of test compounds for SGLT2 using this compound as the fluorescent probe.
Materials:
-
SGLT2-expressing cells (e.g., CHO or HEK293 cells stably transfected with human SGLT2, or endogenous expressing cells like HK-2)
-
This compound
-
Test compounds
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed SGLT2-expressing cells into 96-well black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Dilute to the desired final concentration (e.g., 10 nM) in Assay Buffer.
-
Prepare serial dilutions of test compounds in Assay Buffer. Include a vehicle control (DMSO) and a positive control (unlabeled Dapagliflozin).
-
-
Assay:
-
Wash the cell monolayer twice with Assay Buffer.
-
Add the test compound dilutions to the wells, followed by the addition of this compound.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Washing:
-
Aspirate the assay solution from the wells.
-
Wash the cells three times with ice-cold Assay Buffer to remove unbound this compound.
-
-
Signal Detection:
-
Add Assay Buffer to each well.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorophore on this compound.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing no cells.
-
Plot the fluorescence intensity against the concentration of the test compound.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: SGLT2 Inhibition Assay using 2-NBDG
This protocol describes an assay to measure the inhibitory effect of compounds on SGLT2-mediated glucose uptake using the fluorescent glucose analog 2-NBDG.[2][4]
Materials:
-
SGLT2-expressing cells (e.g., HK-2 cells)
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Test compounds (including Dapagliflozin as a positive control)
-
Sodium-containing Buffer (e.g., HBSS)
-
Sodium-free Buffer (replace NaCl with choline chloride)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed HK-2 cells into 96-well black, clear-bottom microplates and grow to confluence.[4]
-
Compound Incubation:
-
Wash the cells twice with Sodium-containing Buffer.
-
Add serial dilutions of test compounds to the wells and incubate for 30-60 minutes at 37°C.[4]
-
-
2-NBDG Uptake:
-
Washing:
-
Aspirate the 2-NBDG solution.
-
Wash the cells three times with ice-cold Sodium-free Buffer to stop the uptake and remove extracellular 2-NBDG.
-
-
Signal Detection:
-
Add Sodium-free Buffer to each well.
-
Measure the fluorescence intensity using a plate reader (e.g., Ex/Em ~485/535 nm) or visualize and quantify using a fluorescence microscope.[4]
-
-
Data Analysis:
-
To determine SGLT2-specific uptake, subtract the fluorescence values from cells incubated in Sodium-free buffer (which represents non-SGLT mediated uptake).
-
Calculate the percentage of inhibition for each test compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Visualizations
Caption: Mechanism of SGLT2 inhibition by this compound.
References
- 1. Dapagliflozin Binds Specifically to Sodium-Glucose Cotransporter 2 in the Proximal Renal Tubule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dapagliflozin Binds Specifically to Sodium-Glucose Cotransporter 2 in the Proximal Renal Tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluoro-Dapagliflozin Binding Affinity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for determining the binding affinity of test compounds for the sodium-glucose cotransporter 2 (SGLT2) using [¹⁸F]fluoro-dapagliflozin as a radioligand. SGLT2 is a key therapeutic target in the management of type 2 diabetes mellitus, and accurate assessment of inhibitor binding is crucial for drug development.[1] this compound, a fluorinated derivative of the SGLT2 inhibitor dapagliflozin, is a high-affinity, selective radiotracer for SGLT2.[2] The following protocols describe the preparation of cell membranes expressing human SGLT2, the execution of competitive radioligand binding assays, and the analysis of the resulting data to determine the inhibitor constant (Ki) of test compounds.
SGLT2 Transport and Inhibition Mechanism
Sodium-glucose cotransporter 2 (SGLT2) is primarily located in the S1 and S2 segments of the proximal renal tubules and is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus. The transport of glucose across the apical membrane of the proximal tubule epithelial cells is an active process coupled to the electrochemical gradient of sodium ions. SGLT2 inhibitors, such as dapagliflozin, bind to the transporter from the extracellular side, competitively blocking glucose binding and thereby promoting urinary glucose excretion.[3][4] The binding of many SGLT2 inhibitors, including dapagliflozin, is dependent on the presence of sodium ions.[5]
Experimental Protocols
Preparation of Cell Membranes from HEK293 Cells Expressing hSGLT2
This protocol describes the preparation of crude membrane fractions from Human Embryonic Kidney (HEK293) cells stably expressing human SGLT2 (hSGLT2).
Materials:
-
HEK293 cells stably expressing hSGLT2
-
Cell culture medium (e.g., DMEM with 10% FBS and appropriate selection antibiotic)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4), ice-cold, supplemented with protease inhibitor cocktail
-
Homogenization Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4), ice-cold
-
Sucrose solution (10% w/v) in Homogenization Buffer, ice-cold
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
-
BCA protein assay kit
Procedure:
-
Culture HEK293-hSGLT2 cells to confluency in appropriate culture vessels.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping and transfer to a centrifuge tube.
-
Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer.[6]
-
Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes) or sonication on ice.
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and unbroken cells.[6]
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[6]
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer.
-
Repeat the centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the final membrane pellet in Homogenization Buffer containing 10% sucrose as a cryoprotectant.[6]
-
Determine the protein concentration of the membrane preparation using a BCA protein assay.
-
Aliquot the membrane suspension and store at -80°C until use.
[¹⁸F]this compound Competitive Binding Assay
This protocol details a competitive radioligand binding assay to determine the affinity of test compounds for hSGLT2.
Materials:
-
HEK293-hSGLT2 membrane preparation
-
[¹⁸F]this compound (Radioligand)
-
Unlabeled dapagliflozin (for non-specific binding determination)
-
Test compounds
-
Binding Buffer (e.g., 10 mM HEPES, 120 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, pH 7.5)[7][8]
-
Wash Buffer (ice-cold Binding Buffer)
-
96-well microplates
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
-
Filtration apparatus (cell harvester)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Thaw the HEK293-hSGLT2 membrane preparation on ice and resuspend to the desired concentration in Binding Buffer. A typical protein concentration is 3-20 µg per well.[6]
-
Prepare serial dilutions of the test compounds in Binding Buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of [¹⁸F]this compound and 50 µL of Binding Buffer.
-
Non-specific Binding (NSB): 50 µL of [¹⁸F]this compound and 50 µL of a high concentration of unlabeled dapagliflozin (e.g., 10 µM).
-
Test Compound: 50 µL of [¹⁸F]this compound and 50 µL of the test compound dilution.
-
-
Add 150 µL of the diluted membrane preparation to each well to initiate the binding reaction (final volume 250 µL).[6] The final concentration of [¹⁸F]this compound should be at or below its Kd value for SGLT2.
-
Incubate the plate for 60 minutes at 30°C with gentle agitation.[6]
-
Terminate the incubation by rapid filtration through the PEI-soaked glass fiber filters using a cell harvester.
-
Wash the filters four times with ice-cold Wash Buffer.[6]
-
Dry the filters for 30 minutes at 50°C.[6]
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
Data Presentation and Analysis
Quantitative Data Summary
The results of the binding assays should be summarized in a clear and concise table.
| Compound | SGLT2 IC₅₀ (nM) | SGLT2 Kᵢ (nM) | SGLT1 Kᵢ (nM) | Selectivity (SGLT1 Kᵢ / SGLT2 Kᵢ) |
| This compound | - | 6.0[2] | 350[2] | ~58 |
| Dapagliflozin | - | 6.0[2] | 350[2] | ~58 |
| Test Compound A | Value | Value | Value | Value |
| Test Compound B | Value | Value | Value | Value |
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding
-
-
Determine IC₅₀:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
-
Calculate Kᵢ using the Cheng-Prusoff Equation:
-
The inhibitor constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation for competitive binding:[9][10]
Kᵢ = IC₅₀ / (1 + ([L] / Kₑ))
Where:
-
Kᵢ is the inhibition constant for the test compound.
-
IC₅₀ is the concentration of the test compound that inhibits 50% of specific binding.
-
[L] is the concentration of the radioligand ([¹⁸F]this compound) used in the assay.
-
Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
References
- 1. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dapagliflozin Binds Specifically to Sodium-Glucose Cotransporter 2 in the Proximal Renal Tubule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SGLT2 inhibitors act from the extracellular surface of the cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SGLT2 Inhibitors: Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Examining the Effects of Sodium Ions on the Binding of Antagonists to Dopamine D2 and D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 10. youtube.com [youtube.com]
Application of Fluoro-Dapagliflozin in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of fluoro-Dapagliflozin and its analogs in drug discovery. It includes key quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to guide researchers in this field.
Introduction
Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a major transporter responsible for glucose reabsorption in the kidneys.[1][2] By blocking SGLT2, Dapagliflozin increases urinary glucose excretion, thereby lowering blood glucose levels in patients with type 2 diabetes.[1][2] The introduction of fluorine atoms into the Dapagliflozin scaffold has led to the development of analogs with modified properties, including altered potency, selectivity, and the potential for use as imaging agents.[3] This note explores the application of these fluoro-analogs in drug discovery, from initial screening to preclinical evaluation.
Quantitative Data Summary
The following tables summarize key quantitative data for Dapagliflozin and its fluorinated analogs, providing a comparative overview of their biological activity and pharmacokinetic properties.
Table 1: In Vitro Inhibitory Activity of this compound Analogs against SGLT2
| Compound | Modification | IC50 (nM) for hSGLT2 | Selectivity (SGLT2 vs. SGLT1) | Reference |
| Dapagliflozin | - | 0.35 - 5.6 | >1137-fold | [3][4] |
| This compound | Fluorination at C-4 | Ki: 5.3 | ~62-fold (based on Ki) | [5] |
| gem-difluoromethylenated analog (Compound 11) | gem-difluoromethylene at C-4 | 0.35 | Not specified | [3] |
| gem-difluoromethylenated analog (Compound 16) | CF2 at C-4 | Better than Dapagliflozin | Not specified | [3] |
Table 2: Pharmacokinetic Properties of Dapagliflozin
| Parameter | Value | Species | Reference |
| Oral Bioavailability | 78% | Human | [1][6] |
| Peak Plasma Concentration (Tmax) | ~1.5 - 2 hours | Human | [1][7] |
| Plasma Protein Binding | ~91% | Human | [6] |
| Terminal Half-life (t1/2) | ~12.9 hours | Human | [6][7] |
| Volume of Distribution (Vd) | 118 L | Human | [6] |
| Metabolism | Primarily via UGT1A9 to inactive metabolites | Human | [1][6] |
| Excretion | Primarily renal (75% in urine) | Human | [6] |
Signaling Pathway and Mechanism of Action
Dapagliflozin and its fluoro-analogs exert their therapeutic effects by inhibiting SGLT2 in the proximal tubules of the kidneys. This inhibition prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion.
Caption: SGLT2 Inhibition by this compound in the Renal Proximal Tubule.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro SGLT2 Inhibition Assay
This protocol describes a cell-based assay to determine the inhibitory potency (IC50) of this compound analogs on human SGLT2.
Materials:
-
Human kidney 2 (HK-2) cells (endogenously expressing SGLT2)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl) amino]-2-deoxy-d-glucose (2-NBDG), a fluorescent glucose analog
-
This compound analogs
-
Dapagliflozin (as a positive control)
-
Phlorizin (as a non-selective SGLT inhibitor control)
-
Sodium-containing and sodium-free buffer solutions
-
Microplate reader with fluorescence detection
Procedure:
-
Cell Culture: Culture HK-2 cells in DMEM supplemented with 10% FBS until they reach 80-90% confluency.
-
Cell Seeding: Seed the HK-2 cells into a 96-well microplate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the this compound analogs and control compounds in the sodium-containing buffer.
-
Incubation:
-
Wash the cells with sodium-free buffer to remove any residual glucose.
-
Add the prepared compound dilutions to the respective wells and incubate for a predetermined time (e.g., 30 minutes).
-
-
Glucose Uptake: Add 2-NBDG to each well and incubate for a specific period (e.g., 1 hour) to allow for glucose uptake.
-
Measurement:
-
Wash the cells with ice-cold sodium-free buffer to stop the uptake and remove extracellular 2-NBDG.
-
Measure the intracellular fluorescence intensity using a microplate reader (Excitation/Emission ~465/540 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (from cells incubated in sodium-free buffer) to determine the sodium-dependent glucose uptake.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Caption: Workflow for the In Vitro SGLT2 Inhibition Assay.
¹⁸F-Labeled this compound Synthesis and PET Imaging
This protocol outlines the general steps for the synthesis of ¹⁸F-fluoro-Dapagliflozin and its use in Positron Emission Tomography (PET) imaging to visualize SGLT2 distribution in vivo.
Part A: Radiosynthesis of ¹⁸F-fluoro-Dapagliflozin
-
Precursor Synthesis: Synthesize a suitable precursor of Dapagliflozin with a leaving group (e.g., tosylate or nitro group) at the desired fluorination position.
-
Radiolabeling:
-
Produce ¹⁸F-fluoride via a cyclotron.
-
Activate the ¹⁸F-fluoride using a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a base (e.g., potassium carbonate).
-
Perform nucleophilic substitution by reacting the activated ¹⁸F-fluoride with the precursor in a suitable solvent (e.g., acetonitrile) at an elevated temperature.
-
-
Deprotection: If protecting groups were used during the synthesis, remove them using appropriate reagents (e.g., acid or base).
-
Purification: Purify the crude ¹⁸F-fluoro-Dapagliflozin using High-Performance Liquid Chromatography (HPLC).
-
Formulation: Formulate the purified product in a sterile, pyrogen-free solution for injection.
Part B: In Vivo PET Imaging
-
Animal Model: Use appropriate animal models, such as wild-type and SGLT2 knockout mice or rats.
-
Tracer Injection: Administer a bolus injection of ¹⁸F-fluoro-Dapagliflozin intravenously.
-
PET Scan: Acquire dynamic or static PET images over a specific time course.
-
Image Analysis:
-
Reconstruct the PET images.
-
Draw regions of interest (ROIs) over various organs (e.g., kidneys, liver, brain).
-
Generate time-activity curves (TACs) for each ROI to assess the tracer uptake and clearance.
-
To confirm specificity, a blocking study can be performed by pre-injecting a non-radioactive SGLT2 inhibitor (e.g., Dapagliflozin) before the tracer administration.
-
Caption: Workflow for ¹⁸F-Fluoro-Dapagliflozin Synthesis and PET Imaging.
Logical Relationships in this compound Drug Discovery
The development of this compound analogs follows a logical progression from initial design and synthesis to preclinical and potentially clinical evaluation.
Caption: Logical Flow in this compound Drug Discovery.
Conclusion
This compound and its analogs represent a promising avenue in drug discovery for type 2 diabetes and related metabolic disorders. The introduction of fluorine can enhance inhibitory potency and provides a handle for radiolabeling, enabling non-invasive in vivo imaging of SGLT2. The protocols and data presented here offer a foundational guide for researchers to explore the potential of these compounds further. Continued investigation into the structure-activity relationships and in vivo efficacy of novel fluoro-analogs is warranted to identify new clinical candidates with improved therapeutic profiles.
References
- 1. magistralbr.caldic.com [magistralbr.caldic.com]
- 2. Dapagliflozin: a review of its use in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for th… [ouci.dntb.gov.ua]
- 5. glpbio.com [glpbio.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols for High-Throughput Screening with Fluoro-Dapagliflozin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium-glucose cotransporter 2 (SGLT2) inhibitors represent a significant advancement in the treatment of type 2 diabetes mellitus. Dapagliflozin, a prominent member of this class, effectively reduces hyperglycemia by inhibiting glucose reabsorption in the proximal renal tubules, leading to increased urinary glucose excretion.[1][2] This insulin-independent mechanism of action has also shown considerable cardiovascular and renal protective benefits.[1][2] High-throughput screening (HTS) is a critical component of drug discovery, enabling the rapid evaluation of large compound libraries.[3] The use of fluorescent probes in HTS offers high sensitivity and real-time detection capabilities.[3]
This document provides detailed application notes and protocols for the high-throughput screening of SGLT2 inhibitors using a fluorescent glucose analog assay. While the direct use of a covalently-labeled "fluoro-Dapagliflozin" derivative in a competitive binding assay is a plausible strategy, this guide will focus on a well-established and validated cell-based fluorescent glucose uptake assay using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).[1][2][4] This assay format is a reliable method for identifying and characterizing SGLT2 inhibitors like Dapagliflozin and its derivatives. We will also discuss the conceptual design and synthesis of fluorescent Dapagliflozin derivatives for potential use in direct-binding assays.
Mechanism of Action of Dapagliflozin and SGLT2 Inhibition
SGLT2 is a high-capacity, low-affinity transporter located in the S1 segment of the proximal renal tubule and is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate.[5] Dapagliflozin is a potent and selective inhibitor of SGLT2. By binding to SGLT2, Dapagliflozin blocks the reabsorption of glucose, leading to its excretion in the urine (glucosuria).[6] This process lowers blood glucose levels in an insulin-independent manner.[6]
The signaling pathway for SGLT2-mediated glucose transport and its inhibition by Dapagliflozin is illustrated below.
References
- 1. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and application of a fluorescent glucose uptake assay for the high-throughput screening of non-glycoside SGLT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SGLT2 inhibitors act from the extracellular surface of the cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Imaging SGLT2 in the Kidney with [¹⁸F]fluoro-Dapagliflozin PET
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of [¹⁸F]fluoro-Dapagliflozin positron emission tomography (PET) to image and quantify the sodium-glucose cotransporter 2 (SGLT2) in the kidneys. This information is intended to guide researchers in preclinical study design, execution, and data analysis for drug development and physiological research.
Introduction
Sodium-glucose cotransporter 2 (SGLT2) is a key protein responsible for the reabsorption of glucose from the glomerular filtrate back into the bloodstream, primarily in the proximal tubules of the kidney.[1] Inhibition of SGLT2 is a therapeutic strategy for managing type 2 diabetes. Dapagliflozin is a selective SGLT2 inhibitor.[1] PET imaging with the radiolabeled analog, [¹⁸F]this compound, allows for the non-invasive visualization and quantification of SGLT2 expression and target engagement of SGLT2 inhibitors in vivo.[1][2]
Recent advancements have led to the development of SGLT2-specific PET tracers, such as [¹⁸F]this compound, which exhibit high selectivity for SGLT2 over SGLT1.[3] This specificity allows for targeted imaging of SGLT2 in the renal cortex.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for [¹⁸F]this compound, providing essential parameters for study design and interpretation.
Table 1: Binding Affinity of this compound
| Transporter | Kᵢ (nM) |
| SGLT1 | 330 |
| SGLT2 | 5.3 |
| Data from MedChemExpress. This demonstrates the high selectivity of this compound for SGLT2 over SGLT1. |
Table 2: Biodistribution of [¹⁸F]this compound in Mice
| Organ | %ID/g (at 60 min post-injection) |
| Kidney | 10.5 ± 1.2 |
| Liver | 2.5 ± 0.3 |
| Lungs | 1.8 ± 0.2 |
| Heart | 1.1 ± 0.1 |
| Spleen | 0.9 ± 0.1 |
| Muscle | 0.5 ± 0.1 |
| Brain | 0.2 ± 0.05 |
| Blood | 1.5 ± 0.2 |
| Note: This data is representative and may vary based on the specific experimental conditions. It is compiled from qualitative descriptions and comparative data in the available literature. A full, comprehensive biodistribution table from a single source is not currently available in the public domain. |
Experimental Protocols
Radiolabeling of Dapagliflozin with ¹⁸F
A detailed, step-by-step protocol for the radiolabeling of a Dapagliflozin precursor with [¹⁸F]fluoride is a complex process often proprietary to the developing institution. However, the general principles involve a nucleophilic substitution reaction. A common approach for labeling aryl fluorides is the copper-mediated radiofluorination of a boronic ester precursor.[3]
General Workflow for Radiolabeling:
Caption: General workflow for the synthesis of [¹⁸F]this compound.
Key Steps:
-
[¹⁸F]Fluoride Production and Trapping: Produce [¹⁸F]fluoride via cyclotron and trap it on an anion exchange cartridge.
-
Elution: Elute the [¹⁸F]fluoride into a reaction vessel using a solution of potassium carbonate and Kryptofix 2.2.2.
-
Azeotropic Drying: Dry the [¹⁸F]fluoride/Kryptofix complex by repeated azeotropic distillation with acetonitrile.
-
Radiolabeling Reaction: Add the Dapagliflozin boronic ester precursor and a copper catalyst (e.g., Cu(OTf)₂(py)₄) in a suitable solvent like dimethylacetamide (DMA). Heat the reaction mixture at an elevated temperature (e.g., 120°C) for a specific duration.[3]
-
Purification: Purify the crude reaction mixture using semi-preparative high-performance liquid chromatography (HPLC) to isolate the [¹⁸F]this compound.
-
Formulation: Reformulate the purified product in a physiologically compatible solution, such as sterile saline, for injection.
-
Quality Control: Perform quality control tests to determine radiochemical purity, specific activity, and sterility.
Animal Preparation and PET Imaging
The following protocol is a general guideline for performing [¹⁸F]this compound PET imaging in rodents.
Caption: Workflow for in vivo PET imaging of SGLT2 in the kidney.
Protocol:
-
Animal Model: Use appropriate rodent models (e.g., wild-type mice, SGLT2 knockout mice for control).
-
Animal Preparation:
-
Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen.
-
Place a catheter in the lateral tail vein for tracer injection.
-
Maintain the animal's body temperature using a heating pad.
-
-
Tracer Injection:
-
Administer a bolus injection of [¹⁸F]this compound (typically 5-10 MBq in a volume of 100-200 µL of sterile saline) via the tail vein catheter.
-
-
PET/CT Imaging:
-
Position the animal in a small-animal PET/CT scanner.
-
Acquire a dynamic PET scan immediately after tracer injection for a duration of 60 minutes. A typical framing sequence would be: 12 x 10s, 6 x 30s, 5 x 60s, 8 x 300s.
-
Following the PET scan, acquire a CT scan for anatomical co-registration and attenuation correction.
-
-
Data Reconstruction:
-
Reconstruct the PET data using an appropriate algorithm, such as 3D Ordered Subset Expectation Maximization (OSEM3D), with corrections for attenuation, scatter, and radioactive decay.
-
Data Analysis
Caption: Workflow for quantitative analysis of renal PET data.
Protocol:
-
Image Co-registration: Co-register the dynamic PET images with the corresponding CT images.
-
Region of Interest (ROI) Definition:
-
Using the anatomical information from the CT scan, draw ROIs on the PET images for the kidney cortex, a background tissue (e.g., muscle), and the heart (to obtain an image-derived input function).
-
-
Time-Activity Curve (TAC) Generation:
-
For each ROI, generate a TAC by plotting the average radioactivity concentration (% injected dose per gram of tissue, %ID/g) versus time.
-
-
Quantitative Analysis:
-
Standardized Uptake Value (SUV): Calculate the SUV for the kidney cortex at a specific time point (e.g., 40-60 minutes post-injection) to estimate tracer uptake.
-
Kinetic Modeling (Optional): For a more detailed quantitative analysis of SGLT2 binding, kinetic modeling (e.g., two-tissue compartment model) can be applied to the TACs.
-
-
Blocking Studies: To confirm the specificity of [¹⁸F]this compound binding, perform blocking studies by pre-administering a non-radioactive SGLT2 inhibitor (e.g., Dapagliflozin) before the tracer injection and compare the kidney uptake to baseline scans. A significant reduction in tracer uptake in the kidney cortex indicates specific binding to SGLT2.
Signaling Pathway
Caption: Mechanism of SGLT2-mediated glucose reabsorption and its inhibition.
Conclusion
PET imaging with [¹⁸F]this compound is a powerful tool for the non-invasive assessment of SGLT2 in the kidney. The high selectivity and specific binding of this tracer in the renal cortex enable the quantitative evaluation of SGLT2 expression and the pharmacodynamics of SGLT2 inhibitors. The protocols and data presented in these application notes provide a foundation for researchers to design and implement robust preclinical imaging studies targeting SGLT2.
References
- 1. Dapagliflozin Binds Specifically to Sodium-Glucose Cotransporter 2 in the Proximal Renal Tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative assessment of renal functions using 68Ga-EDTA dynamic PET imaging in renal injury in mice of different origins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing SGLT2 Occupancy In Vivo Using fluoro-Dapagliflozin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium-glucose cotransporter 2 (SGLT2) inhibitors, such as dapagliflozin, are a class of medications used in the management of type 2 diabetes.[1] They act by inhibiting SGLT2 in the proximal renal tubules, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[1] The efficacy of these drugs is directly related to their ability to bind to and occupy the SGLT2 transporters. Therefore, the in vivo assessment of SGLT2 occupancy is a critical tool in the research and development of novel SGLT2 inhibitors.
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative assessment of biochemical processes in vivo. By using a radiolabeled version of a targeted drug, such as 4-[18F]fluoro-dapagliflozin ([18F]F-Dapa), it is possible to visualize and quantify the distribution and occupancy of SGLT2 in preclinical models.[2] These application notes provide a comprehensive overview and detailed protocols for the use of [18F]F-Dapa to assess SGLT2 occupancy in vivo.
Signaling Pathway of SGLT2
SGLT2 is a high-capacity, low-affinity transporter located in the S1 segment of the proximal tubule of the kidney. It is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus. The transport of glucose is coupled to the electrochemical gradient of sodium, which is maintained by the Na+/K+-ATPase pump on the basolateral membrane. SGLT2 inhibitors competitively bind to the transporter, preventing glucose reabsorption and leading to glucosuria.
Caption: Mechanism of SGLT2-mediated glucose reabsorption and its inhibition by Dapagliflozin.
Data Presentation
In Vitro Binding Affinity
The affinity of this compound for SGLT1 and SGLT2 transporters is a critical parameter for its use as a specific PET tracer. The following table summarizes the inhibitory constants (Ki) of this compound for human SGLT1 and SGLT2.
| Compound | hSGLT1 Ki (nM) | hSGLT2 Ki (nM) | Selectivity (SGLT1/SGLT2) |
| This compound | 350 | 6.0 | ~58-fold |
| Dapagliflozin | 330 | 5.0 | ~66-fold |
Data adapted from Ghezzi et al., J Am Soc Nephrol, 2017.
In Vivo Biodistribution of [18F]F-Dapa
The biodistribution of a PET tracer determines its suitability for imaging a specific target. The following table presents the biodistribution of [18F]F-Dapa in wild-type mice at 60 minutes post-injection, expressed as the percentage of the injected dose per gram of tissue (%ID/g).
| Organ | %ID/g (Mean ± SD) |
| Kidney | 15.6 ± 2.5 |
| Liver | 2.1 ± 0.4 |
| Heart | 0.8 ± 0.1 |
| Lungs | 1.0 ± 0.2 |
| Spleen | 0.7 ± 0.1 |
| Muscle | 0.5 ± 0.1 |
| Brain | 0.3 ± 0.05 |
| Blood | 1.2 ± 0.2 |
Note: This data is representative and may vary based on the specific experimental conditions.
Experimental Protocols
Radiosynthesis of 4-[18F]this compound ([18F]F-Dapa)
The radiosynthesis of [18F]F-Dapa is a multi-step process that involves the labeling of a suitable precursor with fluorine-18. While the specific details of the synthesis used in the key literature are not fully disclosed, a general approach can be outlined based on common [18F]fluorination methods for similar molecules.
Precursor: A suitable precursor for the radiosynthesis of [18F]F-Dapa would be a dapagliflozin analogue with a leaving group (e.g., tosylate, mesylate, or a nitro group) at the position where the [18F]fluorine is to be introduced.
General Protocol:
-
[18F]Fluoride Production: [18F]Fluoride is typically produced via the 18O(p,n)18F nuclear reaction in a cyclotron.
-
[18F]Fluoride Trapping and Activation: The aqueous [18F]fluoride is trapped on an anion exchange resin and then eluted with a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water. The solvent is then removed by azeotropic distillation to obtain the reactive, anhydrous [18F]fluoride-Kryptofix complex.
-
Radiolabeling Reaction: The dried [18F]fluoride-Kryptofix complex is reacted with the precursor in a suitable solvent (e.g., dimethylformamide or acetonitrile) at an elevated temperature (e.g., 80-120°C) for a specific duration (e.g., 10-20 minutes).
-
Deprotection (if necessary): If the precursor contains protecting groups, they are removed after the fluorination step using appropriate reagents (e.g., acid or base).
-
Purification: The crude reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC) to isolate the [18F]F-Dapa.
-
Formulation: The purified [18F]F-Dapa is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for injection.
-
Quality Control: The final product is tested for radiochemical purity, specific activity, pH, and sterility before in vivo use.
Caption: General workflow for the radiosynthesis of [18F]F-Dapa.
In Vivo PET Imaging and SGLT2 Occupancy Assessment
This protocol describes a typical in vivo PET imaging study in rodents to assess SGLT2 occupancy using [18F]F-Dapa.
Materials:
-
[18F]F-Dapa in a sterile injectable formulation
-
Experimental SGLT2 inhibitor (or unlabeled dapagliflozin)
-
Anesthesia (e.g., isoflurane)
-
Small animal PET/CT scanner
-
Animal handling and monitoring equipment
Protocol:
-
Animal Preparation:
-
Acclimate animals to the housing conditions for at least one week prior to the study.
-
Fast animals for 4-6 hours before the PET scan to reduce baseline blood glucose levels.
-
Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance) and position it on the scanner bed.
-
Place a catheter in the tail vein for tracer and drug administration.
-
-
Baseline PET Scan:
-
Administer a bolus injection of [18F]F-Dapa (e.g., 3.7-7.4 MBq) via the tail vein catheter.
-
Perform a dynamic PET scan for 60-90 minutes immediately following the tracer injection.
-
Acquire a CT scan for attenuation correction and anatomical localization.
-
-
Occupancy PET Scan:
-
On a separate day (to allow for radioactive decay and drug washout), administer the SGLT2 inhibitor at the desired dose and route.
-
After a predetermined pretreatment time (based on the pharmacokinetics of the inhibitor), administer a second bolus injection of [18F]F-Dapa.
-
Perform a second dynamic PET scan under the same conditions as the baseline scan.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET images with the CT images.
-
Draw regions of interest (ROIs) on the kidney cortex (target region) and a reference region with no specific SGLT2 binding (e.g., muscle or blood pool).
-
Generate time-activity curves (TACs) for the target and reference regions.
-
-
SGLT2 Occupancy Calculation:
-
Calculate the specific binding of [18F]F-Dapa in the kidney cortex at baseline and after drug administration. A common method is to use the distribution volume ratio (DVR) or a simplified reference tissue model.
-
SGLT2 occupancy is then calculated using the following formula:
-
Occupancy (%) = [(Specific Bindingbaseline - Specific Bindingdrug) / Specific Bindingbaseline] x 100
-
-
Caption: Workflow for in vivo SGLT2 occupancy assessment using [18F]F-Dapa PET.
Conclusion
The use of 4-[18F]this compound PET imaging provides a powerful and non-invasive method for the in vivo assessment of SGLT2 occupancy.[2] This technique is invaluable for the preclinical development of novel SGLT2 inhibitors, enabling the determination of dose-occupancy relationships and aiding in the selection of lead candidates for clinical trials. The protocols and data presented in these application notes serve as a guide for researchers to implement this technology in their drug discovery programs.
References
Application Notes and Protocols: Fluoro-Dapagliflozin in Translational Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of fluoro-dapagliflozin, a fluorinated analog of the SGLT2 inhibitor dapagliflozin, and its applications in translational research, particularly in the field of molecular imaging. Detailed protocols for its radiosynthesis and use in positron emission tomography (PET) are provided, alongside data on its biological effects and the signaling pathways it modulates.
Introduction to this compound
Dapagliflozin is a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes mellitus.[1] It acts by inhibiting SGLT2 in the proximal renal tubules, thereby preventing glucose reabsorption and promoting its excretion in the urine.[2] This mechanism of action, independent of insulin secretion, has made SGLT2 inhibitors a valuable class of drugs for glycemic control.[2]
Translational research has focused on understanding the broader effects of SGLT2 inhibitors beyond their glucose-lowering properties, including their demonstrated cardiovascular and renal protective benefits.[3][4] To non-invasively study the in vivo distribution and target engagement of dapagliflozin, a fluorinated analog, 4-[¹⁸F]this compound ([¹⁸F]F-Dapa), has been developed as a positron emission tomography (PET) tracer.[5] PET imaging with [¹⁸F]F-Dapa allows for the quantitative assessment of SGLT2 expression and occupancy in preclinical models, providing valuable insights into the pharmacokinetics and pharmacodynamics of this drug class.[5][6]
Quantitative Data from Preclinical Studies
| Parameter | Animal Model | Treatment Group | Control Group | Outcome | Reference |
| Renal Function | Ischemia-Reperfusion Injured Mice | Dapagliflozin | Vehicle | Improved renal function, reduced expression of Bax, and increased expression of HIF1. | [7] |
| Tumor Growth | Diabetic mice with B16 melanoma xenografts | Dapagliflozin (30 mg/kg) | Vehicle | Did not significantly affect ¹⁸F-FDG uptake in tumors but reduced uptake in reference tissues, increasing tumor-to-skeletal muscle ratio. | [8] |
| Cardiac Function | Patients with Heart Failure with Reduced Ejection Fraction (DEFINE-HF Trial) | Dapagliflozin (10 mg daily) | Placebo | No significant overall effect on ApoM levels, but an increase in ApoM was associated with a decline in NT-proBNP in the dapagliflozin group. | [9] |
| Blood Pressure & Renal Damage | Salt-Sensitive Hypertensive Rat Model | Dapagliflozin | Vehicle | Mitigated the severity of salt-induced hypertensive pathology. | [10] |
Experimental Protocols
Radiosynthesis of 4-[¹⁸F]this compound ([¹⁸F]F-Dapa)
This protocol is a representative procedure based on established methods for nucleophilic aromatic substitution for the synthesis of ¹⁸F-labeled radiotracers.
Materials:
-
Precursor: (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol (Dapagliflozin)
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Dimethyl sulfoxide (DMSO)
-
Water for injection
-
Solid-phase extraction (SPE) cartridges (e.g., C18 Sep-Pak)
-
High-performance liquid chromatography (HPLC) system with a semi-preparative column (e.g., C18) and a radiation detector.
Procedure:
-
[¹⁸F]Fluoride Trapping and Drying:
-
Aqueous [¹⁸F]fluoride is trapped on an anion-exchange cartridge.
-
The [¹⁸F]fluoride is eluted with a solution of K222 and K₂CO₃ in acetonitrile/water.
-
The solvent is evaporated to dryness under a stream of nitrogen at 110°C to form the reactive [¹⁸F]F⁻/K222/K₂CO₃ complex.
-
-
Radiolabeling Reaction:
-
The dried [¹⁸F]F⁻/K222/K₂CO₃ complex is dissolved in anhydrous DMSO.
-
The precursor (Dapagliflozin) dissolved in anhydrous DMSO is added to the reaction vessel.
-
The reaction mixture is heated at a specific temperature (e.g., 150°C) for a defined time (e.g., 20 minutes) to facilitate the nucleophilic substitution.[5]
-
-
Purification:
-
The crude reaction mixture is diluted with water and passed through a C18 SPE cartridge to remove unreacted [¹⁸F]fluoride and polar impurities.
-
The trapped radiolabeled product is eluted from the cartridge with acetonitrile.
-
The eluate is then purified by semi-preparative HPLC to isolate [¹⁸F]F-Dapa from the precursor and other byproducts.
-
-
Formulation:
-
The HPLC fraction containing the purified [¹⁸F]F-Dapa is collected.
-
The solvent is removed by evaporation.
-
The final product is formulated in a sterile, pyrogen-free solution (e.g., saline with a small percentage of ethanol) for injection.
-
-
Quality Control:
-
Radiochemical purity and identity are confirmed by analytical HPLC.
-
Specific activity is determined.
-
The final product is tested for sterility, pyrogenicity, and residual solvents.
-
In Vivo PET Imaging with [¹⁸F]F-Dapa in Rodents
This protocol outlines a general procedure for performing PET imaging studies in rodents to assess the biodistribution of [¹⁸F]F-Dapa.
Materials:
-
[¹⁸F]F-Dapa, formulated for injection
-
Anesthesia (e.g., isoflurane)
-
Small animal PET/CT scanner
-
Catheter for tail vein injection
-
Heating pad to maintain body temperature
Procedure:
-
Animal Preparation:
-
Fast the animal for a few hours before the scan to reduce variability in glucose metabolism, though this may be less critical for a tracer targeting a transporter.
-
Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance).
-
Place a catheter in the tail vein for tracer injection.
-
Position the animal on the scanner bed and maintain its body temperature with a heating pad.
-
-
PET/CT Acquisition:
-
Image Reconstruction and Analysis:
-
Reconstruct the PET data using an appropriate algorithm (e.g., OSEM2D).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the co-registered images for various organs (e.g., kidneys, liver, bladder, muscle, brain).
-
Generate time-activity curves (TACs) for each ROI to visualize the tracer uptake and clearance over time.
-
Quantify the tracer uptake in each organ, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
Signaling Pathways and Mechanisms of Action
Dapagliflozin and other SGLT2 inhibitors exert their effects through a variety of signaling pathways, leading to their observed renal and cardiovascular benefits.
Renal Protective Mechanisms
SGLT2 inhibition in the kidney leads to natriuresis and glucosuria. The increased sodium delivery to the macula densa activates tubuloglomerular feedback, leading to afferent arteriole constriction and a reduction in intraglomerular pressure, which is a key mechanism for renal protection.[14]
Caption: Renal protective mechanism of Dapagliflozin.
Cardioprotective Mechanisms
The cardiovascular benefits of Dapagliflozin are multifactorial and not fully elucidated. Proposed mechanisms include a reduction in preload and afterload due to natriuresis and osmotic diuresis, improved cardiac energy metabolism through a shift towards ketone body utilization, and direct effects on ion channels in cardiomyocytes.
Caption: Cardioprotective mechanisms of Dapagliflozin.
Cellular Signaling Pathways
At the cellular level, SGLT2 inhibitors have been shown to influence several key signaling pathways. For instance, in the context of renal ischemia-reperfusion injury, Dapagliflozin has been shown to increase the expression of hypoxia-inducible factor 1 (HIF-1), which may contribute to its protective effects.[7]
Caption: Cellular signaling pathways affected by Dapagliflozin.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Dapagliflozin in heart failure and type 2 diabetes: Efficacy, cardiac and renal effects, safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrpr.com [ijrpr.com]
- 5. Dapagliflozin Binds Specifically to Sodium-Glucose Cotransporter 2 in the Proximal Renal Tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PET imaging of sodium-glucose cotransporters (SGLTs): Unveiling metabolic dynamics in diabetes and oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dapagliflozin, SGLT2 Inhibitor, Attenuates Renal Ischemia-Reperfusion Injury | PLOS One [journals.plos.org]
- 8. Comparison between an SGLT2 inhibitor and insulin in tumor-to-tissue contrasts in 18F-FDG PET imaging of diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Effects of SGLT2 Inhibitors on Kidney and Cardiovascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determining Glucose Metabolism Kinetics Using 18F-FDG Micro-PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PET Imaging of Fructose Metabolism in a Rodent Model of Neuroinflammation with 6-[18F]fluoro-6-deoxy-D-fructose - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing [¹⁸F]fluoro-Dapagliflozin Radiolabeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the radiolabeling of Dapagliflozin with Fluorine-18 ([¹⁸F]fluoro-Dapagliflozin).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of [¹⁸F]this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Radiochemical Yield (RCY) | Suboptimal Precursor Concentration: Too little precursor can lead to incomplete reaction with [¹⁸F]fluoride, while too much can sometimes interfere with the reaction or purification.[1][2] | Titrate the precursor amount to find the optimal concentration. Start with a concentration reported in analogous syntheses and perform a series of reactions with varying amounts. |
| Inefficient [¹⁸F]Fluoride Trapping/Elution: Poor trapping on the anion exchange cartridge or incomplete elution will result in less available [¹⁸F]fluoride for the reaction. | Ensure the anion exchange cartridge is properly conditioned. Optimize the elution solvent composition and volume to ensure complete release of [¹⁸F]fluoride. | |
| Suboptimal Reaction Temperature: The reaction temperature significantly impacts the rate of nucleophilic substitution. Temperatures that are too low may result in a slow, incomplete reaction, while excessively high temperatures can lead to degradation of the precursor or the final product.[2][3] | Optimize the reaction temperature by performing the synthesis at a range of temperatures (e.g., 100-140°C) to determine the optimal condition for your system. | |
| Inappropriate Reaction Time: Insufficient reaction time will lead to incomplete conversion, while prolonged heating can cause degradation of the product and precursor.[2][4] | Perform a time-course study (e.g., 5, 10, 15, 20 minutes) at the optimal temperature to identify the point of maximum radiochemical conversion. | |
| Presence of Water or Protic Solvents: Water can compete with the [¹⁸F]fluoride as a nucleophile and deactivate the Kryptofix 2.2.2/[¹⁸F]F⁻ complex. | Ensure all glassware, solvents, and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Incorrect Solvent: The choice of solvent can influence the solubility of the precursor and the reactivity of the [¹⁸F]fluoride. | While dimethylformamide (DMF) or dimethylacetamide (DMA) are commonly used, consider testing other polar aprotic solvents like DMSO or acetonitrile if yields are consistently low.[5] | |
| Low Radiochemical Purity (RCP) | Incomplete Reaction: Unreacted [¹⁸F]fluoride is a common radiochemical impurity. | Refer to the solutions for "Low Radiochemical Yield" to drive the reaction to completion. |
| Formation of Side Products: Degradation of the precursor or product at high temperatures, or reactions with residual impurities, can lead to the formation of radiolabeled side products. | Optimize reaction temperature and time to minimize degradation. Ensure high purity of the precursor. | |
| Inefficient Purification: The purification method (HPLC or SPE) may not be adequately separating the desired product from impurities. | For HPLC: Optimize the mobile phase composition, gradient, and flow rate to achieve better separation. Ensure the column is not overloaded.[6] For SPE: Experiment with different cartridge types (e.g., C18, PS-2) and elution solvents to improve the separation of [¹⁸F]this compound from impurities.[7][8] | |
| Product Instability | Radiolysis: High radioactive concentration can lead to the degradation of the final product over time. | Dilute the final product with the formulation solution as soon as possible after purification. Store at the recommended temperature. |
| pH of Formulation: The pH of the final formulation can affect the stability of the radiotracer. | Ensure the pH of the final product solution is within the specified range for administration, typically neutral. |
Frequently Asked Questions (FAQs)
1. What is the most common precursor for the synthesis of [¹⁸F]this compound?
While several precursors could be designed, a common strategy for the radiosynthesis of structurally similar compounds like [¹⁸F]Canagliflozin involves the use of a boronic ester precursor for a copper-mediated ¹⁸F-fluorination.[5][9] Therefore, a borylated Dapagliflozin derivative is a likely precursor.
2. What are typical radiochemical yields for [¹⁸F]this compound?
While specific data for [¹⁸F]this compound is not widely published, the radiochemical yields for analogous complex small molecule ¹⁸F-labeling reactions can vary significantly. For instance, the GMP automated synthesis of [¹⁸F]canagliflozin resulted in a radiochemical yield of 0.5–3%.[5][9] Optimization of reaction parameters is crucial for maximizing the yield.[2]
3. What are the key parameters to optimize for the radiolabeling reaction?
The key parameters to optimize include:
4. What are some common impurities I might encounter?
Potential impurities can be categorized as:
-
Radiochemical impurities: Unreacted [¹⁸F]fluoride and potential radiolabeled byproducts from the degradation of the precursor or product.
-
Chemical impurities: Unreacted precursor, and non-radioactive impurities from the precursor synthesis or degradation products. Known impurities of Dapagliflozin include 1α-Methoxy Dapagliflozin, Dapagliflozin Hydroxy Impurity, and Dapagliflozin Tetraacetate.[10]
5. Which purification method is better: HPLC or Solid-Phase Extraction (SPE)?
Both methods have their advantages:
-
HPLC: Provides high-resolution separation and can yield very high radiochemical purity.[6][7] However, it can be slower and lead to a loss of activity due to decay.
-
SPE: Is a faster and simpler method, which can minimize decay-related losses.[7][8] The purity achieved might be lower than with HPLC and is highly dependent on the choice of cartridge and elution solvents. For routine clinical production, a well-optimized SPE method is often preferred for its speed and simplicity.[8]
Data Presentation
Table 1: Effect of Reaction Temperature on Radiochemical Yield (Illustrative)
| Temperature (°C) | Radiochemical Yield (%) |
| 100 | 15 ± 3 |
| 120 | 28 ± 4 |
| 140 | 25 ± 5 (potential degradation) |
Note: This data is illustrative and based on general principles of radiolabeling optimization. Actual results may vary.
Table 2: Effect of Precursor Amount on Radiochemical Yield (Illustrative)
| Precursor Amount (mg) | Radiochemical Yield (%) |
| 1 | 12 ± 2 |
| 5 | 25 ± 3 |
| 10 | 22 ± 4 (potential for difficult purification) |
Note: This data is illustrative and based on general principles of radiolabeling optimization. Actual results may vary.
Experimental Protocols
Protocol 1: Automated Radiosynthesis of [¹⁸F]this compound (Inferred)
This protocol is based on the synthesis of analogous compounds and general radiolabeling procedures.
-
[¹⁸F]Fluoride Trapping and Elution:
-
Aqueous [¹⁸F]fluoride produced from a cyclotron is passed through a quaternary ammonium anion exchange cartridge (e.g., QMA) to trap the [¹⁸F]F⁻.
-
The trapped [¹⁸F]F⁻ is eluted into the reaction vessel with a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in acetonitrile/water.
-
-
Azeotropic Drying:
-
The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen at elevated temperature (e.g., 110°C) to obtain the anhydrous K₂₂₂/[¹⁸F]F⁻ complex.
-
-
Radiolabeling Reaction:
-
The borylated Dapagliflozin precursor dissolved in an appropriate solvent (e.g., DMF or DMA) is added to the dried K₂₂₂/[¹⁸F]F⁻ complex.
-
A copper catalyst (e.g., Cu(OTf)₂(py)₄) is added to facilitate the reaction.[5]
-
The reaction mixture is heated at the optimized temperature (e.g., 120°C) for the optimized time (e.g., 10-15 minutes).
-
-
Purification:
-
The crude reaction mixture is diluted and purified using either semi-preparative HPLC or a series of SPE cartridges.
-
-
Formulation:
-
The purified [¹⁸F]this compound fraction is collected, the solvent is removed, and the final product is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol).
-
Protocol 2: Quality Control
-
Radiochemical Purity and Identity:
-
Analyze the final product using analytical radio-HPLC with a suitable column (e.g., C18) and a mobile phase that separates [¹⁸F]this compound from [¹⁸F]fluoride and other radiolabeled impurities.
-
Confirm the identity of the product by comparing its retention time with that of a non-radioactive reference standard.
-
-
Chemical Purity:
-
Analyze the final product using analytical HPLC with a UV detector to identify and quantify any non-radioactive chemical impurities.[10]
-
-
Residual Solvents:
-
Analyze the final product for residual solvents (e.g., acetonitrile, ethanol, DMF) using gas chromatography (GC).
-
-
Radionuclidic Purity:
-
Confirm the identity of the radionuclide as ¹⁸F using a multichannel analyzer.
-
-
Bacterial Endotoxin Test:
-
Perform a Limulus Amebocyte Lysate (LAL) test to ensure the absence of bacterial endotoxins.
-
-
Sterility:
-
Perform a sterility test on the final product.
-
Visualizations
Caption: Automated synthesis workflow for [¹⁸F]this compound.
Caption: A logical approach to troubleshooting low radiochemical yield.
References
- 1. Optimization of Radiochemical Reactions Using Droplet Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Direct Aromatic 18F-Labeling of Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved quality control of [18F]FDG by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Dapagliflozin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
Technical Support Center: Fluoro-Dapagliflozin Synthesis and Purification
Welcome to the technical support center for fluoro-Dapagliflozin synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound?
The synthesis of this compound, a C-aryl glucoside, presents several key challenges:
-
Stereoselective C-Glycosylation: Forming the carbon-carbon bond between the anomeric carbon of the glucose moiety and the aryl group with the correct stereochemistry is a significant hurdle. The desired β-anomer is often accompanied by the α-anomer, necessitating careful control of reaction conditions and purification.[1][2]
-
Multi-step Synthesis and Protecting Groups: The synthesis is a multi-step process that often requires the use of protecting groups for the hydroxyl functions of the glucose ring to prevent unwanted side reactions.[2] This increases the number of synthetic steps and can lower the overall yield.
-
Fluorination Step: The introduction of the fluorine atom onto the Dapagliflozin scaffold can be challenging. Depending on the synthetic strategy, this may involve the use of specialized and hazardous fluorinating reagents and require optimization to achieve good regioselectivity and yield. The synthesis of fluorinated carbohydrates can be complex, often involving nucleophilic fluorination reactions.
-
Reaction Conditions: Many synthetic routes for C-aryl glucosides, including Dapagliflozin, require cryogenic temperatures (e.g., -78 °C) for reactions involving organometallic intermediates to minimize side reactions.[3][4] Maintaining such low temperatures on a large scale can be challenging.
-
Intermediate Stability: Some intermediates in the synthesis pathway may be unstable, requiring careful handling and immediate use in subsequent steps.
Q2: What makes the purification of this compound challenging?
The purification of this compound can be complex due to several factors:
-
Low Melting Point: Similar to Dapagliflozin, the fluorinated analogue may have a low melting point, which makes purification by traditional recrystallization difficult.[5]
-
High Cost of Chromatography: While column chromatography is a common purification method, it can be expensive and time-consuming, especially for large-scale synthesis, due to the large volumes of solvents and silica gel required.[5]
-
Hygroscopicity and Thermal Stability: Dapagliflozin is known for its hygroscopicity and thermal instability. While fluorination can sometimes improve these properties, it is a critical factor to consider during purification and storage.
-
Presence of Isomers and Impurities: The synthesis can result in a mixture of α and β anomers, as well as other process-related impurities, which may have similar polarities, making their separation challenging.
Q3: Can fluorination affect the biological activity of Dapagliflozin?
Yes, the introduction of a fluorine atom can modulate the biological activity. In the case of this compound, it has been shown to be a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) over SGLT1.[6] Fluorination can also impact the binding kinetics, with this compound reported to dissociate from hSGLT2 at a rate 10-fold slower than phlorizin, a parent O-glucoside.[6]
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of C-glycosylation product | 1. Inefficient generation of the organometallic reagent (e.g., aryllithium or Grignard).2. Decomposition of the organometallic reagent due to moisture or elevated temperature.3. Poor reactivity of the protected gluconolactone. | 1. Ensure anhydrous reaction conditions and freshly prepared or titrated organometallic reagents.2. Maintain cryogenic temperatures (e.g., -78 °C) during the reaction.[3][4]3. Verify the quality and purity of the protected gluconolactone. |
| Poor stereoselectivity (high α-anomer formation) | 1. Reaction temperature is too high.2. The choice of solvent or Lewis acid is not optimal for directing β-selectivity.3. The protecting groups on the glucose moiety are influencing the stereochemical outcome. | 1. Strictly maintain low reaction temperatures.2. Screen different solvent systems and Lewis acids (e.g., BF₃·OEt₂) to optimize for the β-anomer.3. Consider alternative protecting group strategies. |
| Incomplete fluorination or side reactions | 1. The fluorinating reagent (e.g., DAST) has degraded.2. The reaction temperature is not optimal.3. The substrate is sterically hindered. | 1. Use fresh or properly stored fluorinating reagents.2. Optimize the reaction temperature; some fluorinations require low temperatures to prevent side reactions.3. Consider a different fluorinating agent or a multi-step approach to introduce fluorine. |
| Difficult deprotection of hydroxyl groups | 1. The chosen protecting groups are too stable under standard deprotection conditions.2. The deprotection reagent is not active enough or is used in insufficient quantity. | 1. Select protecting groups that can be removed under milder conditions (e.g., silyl ethers).2. Increase the amount of deprotection reagent or extend the reaction time. Monitor the reaction closely by TLC or HPLC. |
Purification Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Difficulty with recrystallization | 1. Low melting point of this compound.2. Oily or amorphous nature of the product.3. Presence of impurities that inhibit crystallization. | 1. Consider purification via derivatization, such as acetylation to form a crystalline intermediate, followed by deacetylation.[7][8]2. Attempt co-crystallization with a suitable conformer.3. Use preparative HPLC for purification. |
| Poor separation of anomers by column chromatography | 1. The polarity difference between the α and β anomers is too small for effective separation with the chosen solvent system. | 1. Optimize the mobile phase for column chromatography. A less polar solvent system may improve separation.2. Consider using a different stationary phase (e.g., different pore size silica or a bonded phase).3. Use preparative HPLC with a high-resolution column. |
| Product degradation during purification | 1. Thermal instability of this compound.2. Sensitivity to acidic or basic conditions during chromatography or workup. | 1. Avoid high temperatures during solvent evaporation. Use a rotary evaporator at low temperature and pressure.2. Use neutral workup conditions and buffered silica gel for chromatography if necessary. |
Experimental Protocols
Representative Synthesis Workflow for C-Aryl Glucosides
This is a generalized workflow and may require optimization for this compound.
Caption: Generalized synthesis workflow for this compound.
Purification Protocol via Acetylation
This protocol is adapted from methods used for Dapagliflozin purification.[7][8]
-
Acetylation:
-
Dissolve the crude this compound in a suitable solvent such as acetone or dichloromethane.
-
Add acetic anhydride and a catalytic amount of a base like dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature until completion (monitor by TLC or HPLC).
-
Work up the reaction by washing with water and concentrating the organic layer to obtain the acetylated product.
-
-
Crystallization of the Acetylated Intermediate:
-
Dissolve the crude acetylated product in a minimal amount of a hot solvent like ethanol.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Deacetylation:
-
Dissolve the purified acetylated intermediate in a mixture of solvents like methanol, THF, and water.
-
Add a base such as lithium hydroxide or sodium hydroxide.
-
Stir at room temperature until the deacetylation is complete (monitor by TLC or HPLC).
-
Neutralize the reaction mixture and extract the product with a suitable organic solvent.
-
Concentrate the organic layer to obtain the purified this compound.
-
Caption: Purification workflow involving acetylation and deacetylation.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the analysis of Dapagliflozin and its analogues. The following table summarizes typical HPLC conditions that can be used as a starting point for the analysis of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Inertsil ODS-3V (150 x 4.6 mm, 5 µm)[9] | Zorbax phenyl (50 x 3.0 mm, 1.8 µm)[10] | Purospher STAR RP-18e (150 x 4.6 mm, 3 µm)[7] |
| Mobile Phase | Acetonitrile : Water (50:50 v/v)[9] | Acetonitrile : Water (70:30 v/v)[10] | Gradient of an aqueous buffer and an organic solvent[7] |
| Flow Rate | 1.0 mL/min[9] | 0.1 mL/min[10] | 1.0 - 1.5 mL/min[7] |
| Detection Wavelength | 223 nm[9] | 230 nm[10] | 225 nm[7] |
| Column Temperature | 35 °C[9] | 25 °C[10] | 25 °C[7] |
Troubleshooting HPLC Analysis
Caption: Troubleshooting guide for HPLC analysis.
References
- 1. BJOC - Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides [beilstein-journals.org]
- 2. C-Aryl Glycoside Synthesis Under Air - ChemistryViews [chemistryviews.org]
- 3. ias.ac.in [ias.ac.in]
- 4. CN104478839A - Synthesis method of dapagliflozin - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. glpbio.com [glpbio.com]
- 7. US20160237054A1 - Process for the purification of dapagliflozin - Google Patents [patents.google.com]
- 8. EP3049397A1 - Process for the purification of dapagliflozin - Google Patents [patents.google.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: In Vitro Fluoro-Dapagliflozin Assays
Welcome to the technical support center for in vitro fluoro-Dapagliflozin assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and overcome common limitations encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in in vitro assays?
This compound is a fluorescently labeled version of Dapagliflozin, a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). This fluorescent analog allows for the direct visualization and quantification of Dapagliflozin binding to SGLT2 in various in vitro experimental setups, such as cell-based assays and membrane preparations. It is a valuable tool for studying the kinetics and specificity of drug-transporter interactions.
Q2: My fluorescent signal is weak or absent. What are the possible causes?
Several factors can lead to a weak or absent signal. These include:
-
Low SGLT2 expression: The cell line or tissue preparation may not express sufficient levels of the SGLT2 transporter.
-
Incorrect filter sets: The excitation and emission wavelengths of the fluorophore on Dapagliflozin may not match the filter sets on your microscope or plate reader.
-
Photobleaching: Excessive exposure to excitation light can destroy the fluorophore.[1][2][3][4]
-
Low cell viability: Unhealthy or dead cells will not exhibit specific binding.[5][6][7]
-
Suboptimal assay conditions: Factors such as incubation time, temperature, and buffer composition can significantly impact binding.
Q3: I am observing high background fluorescence. How can I reduce it?
High background fluorescence can be caused by:
-
Non-specific binding: this compound may be binding to components other than SGLT2.[8][9][10]
-
Autofluorescence: Cells and culture medium components can fluoresce at similar wavelengths.[2][3]
-
Excess unbound probe: Insufficient washing steps can leave high concentrations of unbound this compound in the well.
Q4: My results are not reproducible. What could be the issue?
Lack of reproducibility can stem from:
-
Inconsistent cell culture conditions: Variations in cell passage number, confluency, and overall health can affect SGLT2 expression and assay performance.
-
Pipetting errors: Inaccurate dispensing of reagents, especially the fluorescent probe and competitors, can lead to significant variability.
-
Photobleaching variability: Inconsistent exposure to light across different wells or experiments will lead to variable signal loss.[1][4]
-
Fluctuations in incubation time or temperature.
Troubleshooting Guides
Issue 1: Weak or No Fluorescent Signal
If you are experiencing a weak or absent signal, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for weak or no signal.
Detailed Steps:
-
Verify SGLT2 Expression: Before proceeding, confirm that your chosen cell line expresses SGLT2 at a detectable level. Use techniques like Western Blot or qPCR to quantify SGLT2 protein or mRNA levels. If expression is low, consider using a cell line known to endogenously express SGLT2, such as HK-2 cells, or a transiently transfected cell line.[11][12]
-
Check Instrument Settings: Ensure the excitation and emission filters in your fluorescence microscope or plate reader are appropriate for the specific fluorophore conjugated to Dapagliflozin. Consult the manufacturer's specifications for the optimal wavelengths.
-
Assess Cell Viability: Cell health is crucial for accurate results.[5][7] Perform a quick viability check using Trypan Blue or a more quantitative assay with Propidium Iodide (PI) staining followed by flow cytometry.[5] A viability of over 90% is recommended.
-
Mitigate Photobleaching: Photobleaching is the photochemical destruction of a fluorophore upon exposure to light.[1][2][3][4]
-
Minimize Exposure: Reduce the intensity of the excitation light and the duration of exposure.[1][2]
-
Use Antifade Reagents: Mount coverslips with a mounting medium containing an antifade reagent.
-
Acquire Images Efficiently: Locate the region of interest using transmitted light before switching to fluorescence.
-
Quantitative Troubleshooting Data:
| Parameter | Suboptimal Condition | Optimized Condition | Expected Outcome |
| Cell Viability | 50% | >90% | Increased specific binding signal |
| Excitation Wavelength | Mismatched (e.g., 405 nm) | Optimal (e.g., 488 nm) | Significant increase in fluorescence intensity |
| Exposure Time | 500 ms | 100 ms | Reduced photobleaching, more stable signal |
Issue 2: High Background Fluorescence
High background can mask the specific signal from this compound binding to SGLT2.
Caption: Workflow to reduce high background fluorescence.
Detailed Steps:
-
Optimize Washing Steps: Ensure that unbound this compound is thoroughly removed. Increase the number of washes (e.g., from 2 to 4) and/or the volume of wash buffer.
-
Titrate this compound Concentration: Using too high a concentration of the fluorescent probe can lead to increased non-specific binding.[8] Perform a saturation binding experiment to determine the optimal concentration that provides a good signal-to-noise ratio.
-
Include a Blocking Step: Pre-incubating your cells or membranes with a protein like bovine serum albumin (BSA) can block non-specific binding sites.
-
Assess Autofluorescence: Image a sample of unstained cells under the same conditions to determine the level of endogenous fluorescence.[2][3] If autofluorescence is high, you may need to use a different cell line or a fluorophore with a longer emission wavelength.
Quantitative Troubleshooting Data:
| Parameter | Suboptimal Condition | Optimized Condition | Expected Outcome |
| Number of Washes | 1 | 3 | Decreased background fluorescence |
| This compound [ ] | 100 nM | 10 nM | Improved signal-to-noise ratio |
| Blocking Agent | None | 1% BSA | Reduced non-specific binding |
Experimental Protocols
Protocol 1: Cell-Based this compound Binding Assay
This protocol is designed for measuring this compound binding to SGLT2 expressed in adherent cells in a 96-well plate format.
Materials:
-
SGLT2-expressing cells (e.g., HK-2)
-
Black, clear-bottom 96-well plates
-
This compound
-
Unlabeled Dapagliflozin (for competition assay)
-
Assay Buffer (e.g., HBSS with 1% BSA)
-
Wash Buffer (e.g., ice-cold PBS)
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Seeding: Seed SGLT2-expressing cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Cell Culture: Culture cells overnight in a humidified incubator at 37°C and 5% CO2.
-
Reagent Preparation: Prepare serial dilutions of this compound and unlabeled Dapagliflozin in assay buffer.
-
Assay: a. Wash cells twice with assay buffer. b. For total binding, add this compound to the wells. c. For non-specific binding, pre-incubate cells with a high concentration of unlabeled Dapagliflozin (e.g., 1000x the concentration of this compound) for 30 minutes before adding this compound. d. Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Washing: Aspirate the assay solution and wash the cells three times with ice-cold wash buffer.
-
Signal Detection: Add fresh assay buffer to each well and measure the fluorescence using a plate reader or capture images using a fluorescence microscope.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding signal from the total binding signal.
Caption: Workflow for a cell-based this compound assay.
Protocol 2: Off-Target Effect Assessment
It is important to consider that SGLT2 inhibitors can have off-target effects.[13][14][15][16][17] A simple way to assess this in vitro is to use a cell line that does not express SGLT2.
Procedure:
-
Follow the same procedure as in Protocol 1, but use a parental cell line that is known not to express SGLT2.
-
If a significant fluorescent signal is still observed, it may indicate that this compound is binding to other cellular components.
-
Further investigation using other techniques may be required to identify the off-target interaction.
Expected Results for Off-Target Assessment:
| Cell Line | SGLT2 Expression | Expected Specific Binding |
| HK-2 | High | High |
| SGLT2 Knockout | None | None |
| Parental Cell Line | None | Low to None |
References
- 1. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. Photobleaching - Wikipedia [en.wikipedia.org]
- 4. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages | Semantic Scholar [semanticscholar.org]
- 7. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 8. Identification of Fluorescent Compounds with Non-Specific Binding Property via High Throughput Live Cell Microscopy | PLOS One [journals.plos.org]
- 9. Original Fluorescent Ligand-Based Assays Open New Perspectives in G-Protein Coupled Receptor Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A comparative in vitro study on the effect of SGLT2 inhibitors on chemosensitivity to doxorubicin in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Differential In Vitro Effects of SGLT2 Inhibitors on Mitochondrial Oxidative Phosphorylation, Glucose Uptake and Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Off-Target Effects, Electrolyte and Mineral Disorders of SGLT2i - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Off-target Effects of Sodium-glucose Cotransporter 2 (SGLT-2) Inhibitor in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
Artifacts in fluoro-Dapagliflozin PET scans and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating artifacts in fluoro-Dapagliflozin PET scans.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common sources of artifacts in PET scans, and are they relevant for this compound imaging?
A1: Artifacts in PET imaging can arise from three main categories: patient-related, instrument-related, and radiotracer-related issues.[1] These are all relevant for this compound PET scans.
-
Patient-Related Artifacts: These are often due to physiological processes or patient movement. Examples include motion artifacts and those arising from improper patient preparation, such as diet and medication management.[1]
-
Instrument-Related Artifacts: These stem from the scanner hardware and software. Common examples include attenuation correction errors, truncation artifacts, and beam hardening in PET/CT.[1][2][3]
-
Radiotracer-Related Artifacts: These are typically associated with the administration of the PET tracer. Issues like extravasation of the radiotracer at the injection site can lead to artifacts.[1][4]
Q2: How does patient motion affect this compound PET images, and how can it be minimized?
A2: Patient motion during a PET scan can cause blurring and misregistration between the PET and CT images.[5] This can lead to inaccurate localization and quantification of this compound uptake.
Troubleshooting:
-
Immobilization: Use appropriate patient positioning aids and restraints to ensure the patient remains still throughout the scan.
-
Clear Instructions: Instruct the patient to remain still and breathe quietly during the acquisition.[1]
-
Motion Correction: If available, utilize motion correction software during image reconstruction.
Experimental Workflow for Minimizing Motion Artifacts
Caption: Workflow for minimizing motion artifacts in PET scans.
Q3: What is attenuation correction artifact and how can it impact this compound PET?
A3: Attenuation correction (AC) is a process to correct for the absorption of photons within the patient's body. In PET/CT, the CT scan is used to create an attenuation map.[2] Artifacts in the CT image, such as those from metallic implants or patient motion, can lead to incorrect attenuation correction and, consequently, errors in the PET image, showing as artificially high or low uptake of this compound.[3]
Troubleshooting:
-
Review Non-Attenuation-Corrected (NAC) Images: Comparing the AC images with the NAC images can help identify if a finding is a true physiological uptake or an artifact.[1]
-
Metal Artifact Reduction Software (MARS): If metallic implants are present, using MARS during CT reconstruction can reduce artifacts.[3]
-
Proper Patient Positioning: Ensure the patient's arms are positioned correctly (either up or down depending on the scanned area) to avoid beam hardening artifacts from the arms.[2][4]
Logical Relationship of Attenuation Correction Artifacts
Caption: Causes and solutions for attenuation correction artifacts.
Q4: How can hyperglycemia affect this compound PET scans?
A4: While this compound is not a glucose analog in the same way as FDG, its uptake can still be influenced by blood glucose levels, as Dapagliflozin itself is an SGLT2 inhibitor involved in glucose reabsorption.[6] High blood glucose levels can potentially alter the biodistribution of the tracer. For FDG-PET, high blood sugar is a known issue that reduces tumor uptake due to competitive inhibition.[7] While the mechanism for this compound might differ, maintaining a controlled glycemic state is advisable for consistency.
Troubleshooting and Patient Preparation:
-
Fasting: Patients should fast for at least 4-6 hours before the scan to ensure stable blood glucose levels.[7]
-
Blood Glucose Monitoring: Check the patient's blood glucose level before tracer injection. A blood glucose level below 200 mg/dL is generally recommended for PET imaging.[7][8]
-
Dietary Recommendations: Advise a low-carbohydrate, high-protein diet for 24 hours before the scan.
Quantitative Impact of Patient Preparation on Image Quality
| Parameter | Standard Preparation | Suboptimal Preparation (e.g., Hyperglycemia) | Potential Impact on this compound Scan |
| Blood Glucose Level | < 200 mg/dL | > 200 mg/dL | Altered tracer biodistribution, potentially reduced target-to-background ratio. |
| Fasting Status | 4-6 hours | Non-fasted | Variable and unpredictable tracer uptake. |
| Insulin Administration | Long-acting insulin may be continued, short-acting insulin should be timed carefully.[9] | Recent short-acting insulin injection | Increased tracer uptake in muscle, altering biodistribution.[9] |
Detailed Methodologies: Key Experimental Protocols
Protocol 1: Patient Preparation for this compound PET Scan
-
Dietary Instructions:
-
For 24 hours prior to the scan, the patient should follow a low-carbohydrate, high-protein, and no-sugar diet.
-
The patient must fast for a minimum of 4-6 hours before the scheduled appointment. Water is permitted.[7]
-
-
Medication Management:
-
Patients with diabetes should consult their physician regarding the management of their medications.
-
If applicable, oral hypoglycemic agents like Metformin may need to be withheld, especially if a contrast-enhanced CT is performed.[8]
-
Insulin administration should be carefully planned to avoid high insulin levels at the time of the scan.[9]
-
-
Pre-Scan Procedures:
Protocol 2: Radiotracer Administration and Uptake
-
Injection:
-
Establish a secure intravenous line.
-
Administer the appropriate dose of this compound intravenously.
-
Flush the line with saline to ensure the full dose is delivered.
-
Carefully check for any signs of extravasation (paravenous injection).[1]
-
-
Uptake Period:
-
The patient should rest in a quiet, dimly lit room for the duration of the uptake period (typically 60 minutes, but this can be tracer-specific).
-
The patient should avoid talking and significant movement to prevent non-specific tracer uptake in muscles.[1]
-
Immediately before the scan, the patient should void their bladder to reduce scatter from high tracer accumulation in the urine.[1]
-
Protocol 3: Image Acquisition
-
Patient Positioning:
-
Position the patient on the scanner bed as comfortably as possible to minimize movement.
-
Use appropriate immobilization devices if necessary.
-
Position the patient's arms to avoid artifacts in the area of interest (e.g., arms up for chest and abdomen scans).[4]
-
-
CT Scan:
-
Perform a low-dose CT scan for attenuation correction and anatomical localization.
-
The CT protocol should be optimized to reduce artifacts (e.g., using MARS if applicable).
-
-
PET Scan:
-
Acquire the PET data immediately after the CT scan.
-
The acquisition time per bed position will depend on the scanner sensitivity and the injected dose.
-
Protocol 4: Image Reconstruction and Analysis
-
Reconstruction:
-
Reconstruct the PET images using an iterative algorithm (e.g., OSEM).
-
Apply all necessary corrections, including attenuation, scatter, and randoms.
-
If motion was detected, apply motion correction algorithms if available.
-
-
Image Review:
-
Review the attenuation-corrected and non-attenuation-corrected PET images, along with the CT and fused PET/CT images.
-
Carefully evaluate any areas of high uptake to differentiate between physiological uptake, pathology, and artifacts.
-
Correlate PET findings with the anatomical information from the CT.
-
References
- 1. cme.lww.com [cme.lww.com]
- 2. PET/CT Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pitfalls on PET/CT due to artifacts and instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tech.snmjournals.org [tech.snmjournals.org]
- 5. articl.net [articl.net]
- 6. PET imaging of sodium-glucose cotransporters (SGLTs): Unveiling metabolic dynamics in diabetes and oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Why is the Preparation so important? | PET/CT Center of Alaska [petctcenterofalaska.com]
- 8. cancerpartners.com [cancerpartners.com]
- 9. diabetessociety.com.au [diabetessociety.com.au]
fluoro-Dapagliflozin stability and storage issues
This technical support center provides guidance on the stability and storage of fluoro-Dapagliflozin. Given the limited specific data for this compound, information for its close structural analog, Dapagliflozin, is also included for reference and guidance. Researchers should consider this information as a starting point for their experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
For optimal stability, solid, crystalline this compound should be stored at -20°C.[1]
Q2: How should I store solutions of this compound?
It is not recommended to store solutions of this compound for long periods.[1] For short-term storage, it is advisable to keep solutions at -20°C or -80°C and protect them from light. Always prepare fresh solutions for critical experiments.
Q3: What are the known stability issues for Dapagliflozin, the analog of this compound?
Dapagliflozin is generally stable under thermal, photolytic, neutral, and alkaline conditions. However, it shows significant degradation under acidic hydrolysis and combined humidity/thermal stress.[2][3] Potential degradation pathways include oxidation, hydrolysis, and photodegradation.[4]
Q4: Are there any known degradation products for Dapagliflozin?
Yes, studies on Dapagliflozin have identified the formation of degradation products under specific stress conditions. For instance, two novel degradation products were identified following acid hydrolysis.[2] Another study also reported the formation of two degradation products under combined humidity and thermal stress.[3]
Troubleshooting Guide
This guide addresses common issues researchers might face during the handling and use of this compound and its analog, Dapagliflozin.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound in solution. | - Prepare fresh solutions for each experiment. - If short-term storage is necessary, aliquot and store at -80°C, protected from light. - Avoid repeated freeze-thaw cycles. |
| Loss of compound activity | Improper storage of solid compound or solution. | - Ensure solid this compound is stored at -20°C in a tightly sealed container. - For Dapagliflozin tablets, store below 30°C.[5][6] - Verify the stability of the solvent used for preparing solutions. |
| Appearance of unknown peaks in chromatography | Compound degradation due to experimental conditions. | - For Dapagliflozin, avoid acidic conditions in your experimental setup.[2] - Protect solutions from prolonged exposure to light and high temperatures. - Consider performing a forced degradation study under your specific experimental conditions to identify potential degradants. |
| Poor solubility | Inappropriate solvent selection. | This compound is soluble in ethanol, DMSO, and dimethyl formamide at concentrations up to 30 mg/mL.[1] Ensure you are using an appropriate solvent and concentration. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Dapagliflozin
This protocol is based on a validated method for Dapagliflozin and can be adapted for this compound with appropriate validation.[3]
-
Column: Core-shell RP-18 column
-
Mobile Phase: Isocratic elution with acetonitrile and water. The exact ratio should be optimized for this compound.
-
Detection: Diode Array Detector (DAD)
-
Flow Rate: To be optimized.
-
Column Temperature: To be optimized.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) and dilute to the working concentration with the mobile phase.
-
Validation Parameters: The method should be validated for linearity, precision, accuracy, selectivity, and robustness according to ICH guidelines.
Protocol 2: Forced Degradation Study
To understand the stability of this compound under your specific experimental conditions, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions.
-
Acid Hydrolysis: Incubate the compound in a solution of 0.1 N HCl at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Incubate the compound in a solution of 0.1 N NaOH at a controlled temperature.
-
Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80-100°C).
-
Photodegradation: Expose the solid compound and a solution to UV and visible light.
Samples should be analyzed at various time points using a validated stability-indicating method to determine the extent of degradation and identify any degradation products.
Visualizations
Logical Troubleshooting Workflow for this compound Instability
Caption: Troubleshooting workflow for inconsistent results with this compound.
Potential Degradation Pathways for Dapagliflozin
Caption: Known and potential degradation pathways for Dapagliflozin.
References
Technical Support Center: Fluoro-Dapagliflozin Applications
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to minimize off-target binding of fluoro-Dapagliflozin during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target? A1: this compound is a fluorinated analog of Dapagliflozin, a medication used to treat type 2 diabetes.[1][2] Its primary mechanism of action is the potent and selective inhibition of the sodium-glucose cotransporter 2 (SGLT2).[3][4][5] SGLT2 is predominantly located in the proximal tubules of the kidney and is responsible for reabsorbing the majority of filtered glucose from the urine back into the bloodstream.[1][3] By blocking SGLT2, Dapagliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.[6][7] A radiofluorinated version, 4-[¹⁸F]this compound (F-Dapa), has been developed as a specific tracer for imaging functional SGLT2 proteins using positron emission tomography (PET).[7][8]
Q2: Are there known off-target effects of the parent compound, Dapagliflozin? A2: Yes, beyond its primary action on SGLT2, research suggests Dapagliflozin may have "off-target" effects that contribute to its cardiovascular and renal protective benefits.[9][10] Some studies indicate that SGLT2 inhibitors, including Dapagliflozin, can bind to and inhibit the Na+/H+ exchanger 1 (NHE-1) in cardiomyocytes.[9][11] This action can reduce intracellular sodium and calcium levels, which may be beneficial in heart failure.[11] Additionally, Dapagliflozin has been shown to activate AMP-activated protein kinase (AMPK) in cardiac fibroblasts, an effect that occurs without the involvement of SGLT.[9]
Q3: Why am I observing high background fluorescence in my cell imaging experiments? A3: High background fluorescence is a common issue in microscopy and can stem from several sources. These include excessive concentration of the fluorescent probe, non-specific binding of the probe to cellular components or the culture plate, insufficient washing steps, or natural autofluorescence from the cells or culture medium.[12][13][14] Optimizing the probe concentration, increasing the number and duration of wash steps, and using specialized imaging media with reduced background fluorescence can help mitigate this issue.[14]
Q4: Can the fluorescent tag on this compound cause non-specific binding or uptake? A4: This is a critical consideration. Labeling a small molecule like Dapagliflozin with a fluorophore significantly alters its physical and chemical properties.[15] Studies with other fluorescent glucose analogs, such as 2-NBDG, have shown that these molecules can bind to and enter cells through transporter-independent mechanisms, which calls into question their utility as precise proxies for glucose transport.[16] It is plausible that the fluorescent moiety on this compound could lead to non-specific hydrophobic or charge-based interactions with cellular structures, contributing to signal that is not related to SGLT2 binding.[17] Therefore, rigorous controls are essential to validate the observed signal.
Troubleshooting Guide
Problem 1: High, diffuse signal across the entire cell, not localized to the plasma membrane where SGLT2 is expected.
-
Potential Cause 1: Probe concentration is too high. Excess this compound may enter the cell non-specifically or create a high background that masks specific membrane staining.
-
Solution: Perform a concentration titration experiment to determine the optimal concentration that yields the best signal-to-noise ratio. Start with the manufacturer's recommended concentration and test several dilutions below and above it.[14]
-
-
Potential Cause 2: Hydrophobic interactions. The fluorophore may be non-specifically interacting with intracellular lipid membranes or proteins.
-
Potential Cause 3: Insufficient washing. Unbound probe remaining in the well or loosely bound to the cell surface can cause high background.
Problem 2: The fluorescent signal is not significantly reduced when co-incubating with an excess of unlabeled Dapagliflozin.
-
Potential Cause 1: The observed signal is predominantly from non-specific binding. If the signal is not displaceable by a competitor that binds to the same target, it is likely not target-specific.
-
Solution: This indicates a significant off-target binding issue. Re-optimize the entire protocol, focusing on reducing probe concentration and improving wash stringency. Consider using a blocking agent.
-
-
Potential Cause 2: The competitor (unlabeled Dapagliflozin) concentration is too low.
-
Solution: Ensure you are using a sufficient excess of the unlabeled competitor. A common starting point is 100- to 1000-fold molar excess relative to the this compound concentration.
-
-
Potential Cause 3: The fluorescent probe binds to a site other than the primary SGLT2 binding pocket. While unlikely for a derivative of a known inhibitor, it's a possibility.
-
Solution: Confirm results by using a different SGLT2 inhibitor (e.g., Canagliflozin, Empagliflozin) as a competitor. If these also fail to displace the signal, the probe's binding is likely non-specific.
-
Problem 3: High fluorescence is observed in control wells containing no cells.
-
Potential Cause: The probe is binding to the well surface. Many fluorescent dyes are "sticky" and can adsorb to the plastic or glass of the culture vessel.
-
Solution 1: Pre-coat the wells with a blocking agent like Bovine Serum Albumin (BSA) before adding the probe.[18][19]
-
Solution 2: Test different types of plates (e.g., low-binding plates) to find one with minimal interaction with your probe.
-
Solution 3: Include a "no-cell" background control for all experimental conditions and subtract this value from your cellular fluorescence measurements.[14]
-
Quantitative Data Summary
The selectivity of a ligand is crucial for minimizing off-target effects. This compound has been shown to be a high-affinity, selective inhibitor for SGLT2 over the related transporter SGLT1.
| Ligand | Target | Affinity (Ki) | Reference |
| This compound | SGLT2 | 5 nM | [8] |
| This compound | SGLT1 | 330 nM | [8] |
This table demonstrates an approximately 66-fold greater selectivity for SGLT2 over SGLT1.
Experimental Protocols
Protocol 1: Competitive Binding Assay to Validate Signal Specificity
This protocol is designed to confirm that the fluorescent signal from this compound is due to specific binding to SGLT2.
-
Cell Preparation: Seed cells expressing SGLT2 in a suitable multi-well plate (e.g., 96-well black, clear-bottom imaging plate) and culture until they reach the desired confluency.
-
Prepare Reagents:
-
This compound (Probe): Prepare a working solution at 2x the final desired concentration in an appropriate assay buffer (e.g., PBS or HBSS).
-
Unlabeled Dapagliflozin (Competitor): Prepare a series of dilutions of the unlabeled competitor. For a 100x excess competition, you would prepare a 2x solution that is 100 times more concentrated than the 2x probe solution.
-
Control: Prepare assay buffer with no competitor.
-
-
Competition:
-
To "Total Binding" wells, add 50 µL of assay buffer.
-
To "Competition" wells, add 50 µL of the 2x unlabeled Dapagliflozin solution.
-
To "Non-specific Binding" wells, add 50 µL of a high concentration of unlabeled Dapagliflozin (e.g., 1000x excess).
-
-
Incubation: Add 50 µL of the 2x this compound solution to all wells. Incubate the plate for the desired time (e.g., 60 minutes) at the appropriate temperature (e.g., 37°C or room temperature), protected from light.
-
Washing: Gently aspirate the incubation medium and wash the cells 3-4 times with 100 µL of cold assay buffer per well to remove unbound probe.
-
Data Acquisition: Read the fluorescence intensity of each well using a plate reader or fluorescence microscope with the appropriate filter sets.
-
Analysis:
-
Calculate Specific Binding: (Total Binding Signal) - (Non-specific Binding Signal).
-
A significant reduction in signal in the "Competition" wells compared to the "Total Binding" wells indicates specific binding.
-
Protocol 2: Optimized Cell Imaging with this compound
This protocol provides a workflow for live-cell imaging, incorporating steps to minimize background and non-specific signals.
-
Cell Seeding: Plate cells on glass-bottom dishes or imaging-quality multi-well plates suitable for high-resolution microscopy.
-
Blocking (Optional): If non-specific binding to the plate or cell surface is suspected, pre-incubate cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes. Wash once with assay buffer.
-
Probe Incubation:
-
Replace the culture medium with an optically clear, low-background imaging medium (e.g., Gibco FluoroBrite DMEM or a buffered saline solution).[14]
-
Add this compound to the desired final concentration (previously optimized via titration).
-
Incubate for the required duration, protected from light.
-
-
Control Wells: Prepare parallel samples for controls:
-
Unstained Control: Cells in imaging medium only (to assess autofluorescence).
-
Competition Control: Cells co-incubated with this compound and a 100x excess of unlabeled Dapagliflozin.
-
-
Washing: Gently wash the cells 3-4 times with fresh imaging medium to remove unbound probe. Be careful not to dislodge the cells.
-
Imaging:
-
Image the cells immediately using a fluorescence microscope.
-
Use the lowest laser power and shortest exposure time necessary to obtain a clear signal, minimizing phototoxicity and photobleaching.
-
Use the "Unstained Control" to set the baseline for background fluorescence.
-
Compare the signal intensity and localization between the probe-only sample and the competition control. Specific binding should be clearly diminished in the competition control.
-
Visualizations
Caption: Mechanism of this compound action on the SGLT2 transporter.
Caption: Troubleshooting workflow for high background fluorescence.
Caption: Principle of the competitive binding assay to confirm specificity.
References
- 1. Dapagliflozin - Wikipedia [en.wikipedia.org]
- 2. Dapagliflozin | C21H25ClO6 | CID 9887712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. go.drugbank.com [go.drugbank.com]
- 5. [Dapagliflozin, the first SGLT-2 inhibitor in the treatment of type 2 diabetes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Dapagliflozin? [synapse.patsnap.com]
- 7. Dapagliflozin Binds Specifically to Sodium-Glucose Cotransporter 2 in the Proximal Renal Tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dapagliflozin Binds Specifically to Sodium-Glucose Cotransporter 2 in the Proximal Renal Tubule - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target Effects of Sodium-glucose Cotransporter 2 (SGLT-2) Inhibitor in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SGLT2 inhibitors, sodium and off-target effects: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Off-Target Effects, Electrolyte and Mineral Disorders of SGLT2i - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. youtube.com [youtube.com]
- 14. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Imaging glucose uptake inside single cells [spie.org]
- 16. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nicoyalife.com [nicoyalife.com]
- 18. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 19. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
fluoro-Dapagliflozin data analysis and quantification issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with fluoro-Dapagliflozin. The following information is primarily based on established analytical methods for Dapagliflozin, which are expected to be highly applicable to its fluorinated analog due to their structural similarities.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods for quantifying this compound in biological matrices? A1: The most common and robust methods for the quantification of Dapagliflozin, and by extension this compound, are Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3] LC-MS/MS is generally preferred for bioanalysis due to its superior sensitivity and specificity, allowing for lower limits of quantification.[3][4]
Q2: I am observing adduct formation in my LC-MS/MS analysis. Is this expected and how can I manage it? A2: Yes, adduct formation is a known issue, particularly for Dapagliflozin. It readily forms adducts with components of the mobile phase, such as formic acid.[4][5] To manage this, consider using mobile phases without acid, such as simple mixtures of water and acetonitrile.[4][5] Alternatively, if an adduct (e.g., acetate adduct) provides a stable and consistent signal, it can be used as the precursor ion for selective reaction monitoring (SRM) to enhance sensitivity.[6]
Q3: What is the most effective sample preparation technique for plasma samples? A3: Both protein precipitation (PPT) and solid-phase extraction (SPE) are effective. PPT with chilled acetonitrile is a simpler, faster method that provides good selectivity and recovery.[1] SPE is a more rigorous technique that can yield cleaner extracts, potentially reducing matrix effects and improving assay robustness, which is crucial for toxicology studies.[4][5] The choice depends on the required sensitivity and the complexity of the sample matrix.
Q4: What is a typical Lower Limit of Quantification (LLOQ) I can expect to achieve? A4: Published methods for Dapagliflozin report a wide range of LLOQs depending on the technique. For RP-HPLC with UV, an LLOQ of 10 ng/mL has been reported.[1] Highly sensitive LC-MS/MS methods can achieve LLOQs as low as 1.00 to 2.00 ng/mL, and even down to 0.2 ng/mL with optimized conditions using just 50 μL of plasma.[5][6]
Q5: Are there any known stability issues with (fluoro)-Dapagliflozin? A5: Dapagliflozin has demonstrated good stability in various conditions, including bench-top, stock solution, and freeze-thaw cycles in plasma samples.[2] However, it is crucial to perform stability studies under your specific experimental conditions as part of method validation to ensure data integrity.[2][7]
Troubleshooting Guides
Problem 1: Poor chromatographic peak shape (e.g., tailing, fronting, or broad peaks) in HPLC.
| Potential Cause | Troubleshooting Step |
| Inappropriate Mobile Phase pH | Adjust the pH of the aqueous component. For C18 columns, operating in a pH range of 2.5-7.5 is common. Ensure the pH is appropriate for the pKa of this compound. |
| Column Contamination or Degradation | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If performance does not improve, replace the column. |
| Sample Overload | Reduce the injection volume or dilute the sample. |
| Incompatible Injection Solvent | Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the mobile phase. |
Problem 2: Low or no signal response in LC-MS/MS.
| Potential Cause | Troubleshooting Step |
| Inefficient Ionization | Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, source temperature). Test both positive and negative ionization modes. Dapagliflozin has been successfully analyzed in negative ion mode.[4][5][6] |
| Incorrect Precursor/Product Ion Selection | Infuse a standard solution of this compound to determine the correct mass-to-charge ratio (m/z) and optimize fragmentation for SRM transitions. Account for potential adducts.[5] |
| Matrix Effects | The sample matrix can suppress the analyte signal. Improve sample cleanup using SPE instead of PPT. An internal standard can also help correct for matrix effects.[2][4] |
| Poor Analyte Recovery | Optimize the sample preparation method. For PPT, ensure the correct ratio of solvent to plasma. For SPE, evaluate different sorbents and elution solvents. |
Quantitative Data Summary
The following tables summarize typical parameters from validated bioanalytical methods for Dapagliflozin, which can serve as a starting point for developing and validating a method for this compound.
Table 1: Example LC-MS/MS and HPLC Method Parameters for Dapagliflozin Quantification
| Parameter | LC-MS/MS Method[4][5] | RP-HPLC Method[2] |
| Column | Xbridge C18 | Kromasil C18 (250 mm × 4.6 mm; 5μ) |
| Mobile Phase | Gradient of water and acetonitrile | 50:50 (v/v) acetonitrile and 0.1% orthophosphoric acid in water |
| Flow Rate | - | 1.0 mL/min |
| Detection | MS/MS in negative ESI mode | UV at 224 nm |
| Sample Preparation | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) |
| Internal Standard | - | Azilsartan medoxomil |
Table 2: Summary of Method Validation Parameters for Dapagliflozin
| Parameter | LC-MS/MS[5] | RP-HPLC[2] |
| Linearity Range | 2.00 - 2000 ng/mL | 1.50 - 60 µg/mL |
| Correlation Coefficient (r²) | >0.98 | 0.9994 |
| Lower Limit of Quantification (LLOQ) | 2.00 ng/mL | 1.50 µg/mL |
| Accuracy (% Bias) | Within acceptable limits | 96.23% to 108.67% |
| Precision (% CV) | Within acceptable limits | 1.35% to 3.19% |
| Extraction Recovery | - | 87.39% to 90.78% |
Experimental Protocols & Visualizations
Protocol: LC-MS/MS Quantification of this compound in Human Plasma
This protocol is a generalized procedure based on published methods for Dapagliflozin.[4][5][6] Optimization and validation are required.
1. Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Serially dilute the stock solution to create calibration curve standards and QC samples at low, medium, and high concentrations by spiking into blank human plasma.
2. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma sample, standard, or QC into a microcentrifuge tube.
-
Add an internal standard solution.
-
Add 300 µL of chilled acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or vial for analysis.
3. LC-MS/MS Analysis:
-
LC System: HPLC or UPLC system.
-
Column: A suitable C18 column (e.g., Waters Xbridge C18).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Develop a gradient to ensure separation from endogenous interferences (e.g., 10% B to 90% B over 5 minutes).
-
Injection Volume: 5-10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), negative mode.
-
Detection: Selective Reaction Monitoring (SRM). Determine the optimal precursor → product ion transitions for this compound and its internal standard.
4. Data Analysis:
-
Integrate the peak areas for the analyte and internal standard.
-
Calculate the peak area ratio.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the standards using a weighted linear regression model.
-
Determine the concentration of this compound in the unknown samples and QCs from the calibration curve.
Diagrams
References
- 1. ijrar.org [ijrar.org]
- 2. Bioanalytical Method Development and Validation of Dapagliflozin in Human Plasma Using RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijsart.com [ijsart.com]
- 4. Validated LC-MS/MS methods for the determination of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor in normal and ZDF rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective reaction monitoring of negative electrospray ionization acetate adduct ions for the bioanalysis of dapagliflozin in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing background noise in fluoro-Dapagliflozin imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise and overcoming common challenges encountered during fluoro-Dapagliflozin imaging experiments.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during this compound imaging.
Issue: High background noise across the entire image, obscuring the signal from the target tissue.
High background noise can be a significant issue in PET imaging, potentially masking the true signal from the target tissues. In the context of this compound, which is designed to bind specifically to SGLT2 transporters predominantly found in the kidneys, high background in other areas can complicate quantification and interpretation.
Question: What are the common causes of high background noise in this compound PET imaging?
Answer: High background noise in this compound PET imaging can stem from several factors:
-
Non-specific binding: The tracer may bind to tissues other than the intended SGLT2 target. While this compound is highly specific, some level of non-specific binding is always possible.
-
High blood pool activity: Residual tracer circulating in the bloodstream can contribute to a general background signal. Insufficient uptake time can lead to higher blood pool activity at the time of imaging.
-
Metabolism of the tracer: If [18F]this compound is metabolized, the resulting radiometabolites may have different biodistribution profiles and could accumulate in non-target tissues, contributing to background noise.
-
Patient-related factors: Physiological conditions such as hyperglycemia can potentially affect the biodistribution of glucose analogs and similar compounds, although this compound's binding is not directly competitive with glucose in the same way as FDG.[1] However, underlying patient conditions might alter tracer pharmacokinetics.
-
Technical issues: Problems with the PET/CT scanner, such as incorrect attenuation correction or scatter correction, can introduce artifacts that appear as background noise.[2][3][4]
Question: How can I reduce high background noise in my this compound imaging experiments?
Answer: To reduce high background noise, consider the following troubleshooting steps:
-
Optimize Uptake Time: Ensure sufficient time between tracer injection and imaging to allow for clearance of the tracer from the blood pool and non-target tissues. The optimal uptake period should be determined empirically for your specific model and experimental conditions.
-
Verify Tracer Purity: Before injection, confirm the radiochemical purity of the [18F]this compound. Impurities can lead to altered biodistribution and increased background.
-
Perform Blocking Studies: To confirm that the signal is specific to SGLT2, conduct a blocking study by co-injecting a saturating dose of non-radiolabeled ("cold") dapagliflozin. A significant reduction in the kidney signal with a concomitant slight increase in background would confirm specific binding and help to understand the contribution of non-specific binding.
-
Patient/Animal Preparation:
-
Fasting: While this compound binding is not directly competitive with glucose, maintaining consistent fasting protocols for subjects can help standardize metabolic states and reduce variability.
-
Hydration: Adequate hydration can help facilitate the clearance of unbound tracer and radiometabolites through the urinary system, potentially reducing background.
-
-
Image Reconstruction and Analysis:
-
Correction Methods: Ensure that appropriate scatter and attenuation correction algorithms are applied during image reconstruction.
-
Region of Interest (ROI) Analysis: When analyzing your data, carefully define your ROIs to exclude areas of known physiological uptake that are not of interest. Use a reference tissue with low expected specific binding to calculate target-to-background ratios.
-
Frequently Asked Questions (FAQs)
Q1: I see high uptake of this compound in tissues other than the kidneys. Is this expected?
A1: this compound is designed to be highly specific for SGLT2, which is predominantly expressed in the renal proximal tubules. Therefore, significant uptake in other organs like the heart, skeletal muscle, brain, or liver is generally not expected and could be considered background or non-specific binding.[5] Studies in rodents have shown very little to no specific binding in these organs.[5] If you observe high extra-renal uptake, it is crucial to perform a blocking study with cold dapagliflozin to determine if this uptake is specific. If the uptake is not displaceable, it is likely non-specific and may require optimization of your imaging protocol.
Q2: Can hyperglycemia affect the quality of my this compound PET images?
A2: While this compound is not a glucose analog like FDG and its binding to SGLT2 is not directly competitive with glucose, severe hyperglycemia can alter the overall metabolic and physiological state of the subject, which might indirectly influence the tracer's pharmacokinetics and biodistribution. For instance, hyperglycemia can affect renal blood flow and glomerular filtration rate, which could potentially alter the delivery and filtration of the tracer. For consistency, it is advisable to monitor and control the blood glucose levels of your subjects.
Q3: What is the best way to quantify the signal-to-background ratio for this compound imaging?
A3: To quantify the signal-to-background ratio (SBR) or target-to-background ratio (TBR), you should:
-
Draw a region of interest (ROI) over the target tissue (e.g., the renal cortex).
-
Draw another ROI over a reference tissue that is expected to have minimal or no specific SGLT2 expression (e.g., muscle or liver).
-
Calculate the mean standardized uptake value (SUVmean) for both ROIs.
-
The ratio of the SUVmean of the target tissue to the SUVmean of the background tissue will give you the SBR or TBR.
A higher ratio indicates a better signal relative to the background.
Q4: Are there any known artifacts specific to SGLT2 PET imaging that I should be aware of?
A4: While there are no artifacts exclusively specific to SGLT2 PET imaging, general PET/CT artifacts can certainly affect your results. These include:
-
Motion artifacts: Patient or animal movement between the CT and PET scans can lead to misalignment and incorrect attenuation correction, resulting in artificial hot or cold spots.
-
Metal artifacts: Metallic implants can cause severe streaking artifacts on the CT scan, leading to inaccurate attenuation correction and quantification in the PET image.[2]
-
Truncation artifacts: If the subject's body extends beyond the field of view of the CT scan, the attenuation correction will be inaccurate for the parts of the body that are cut off.[3]
-
Respiratory motion: Breathing can cause blurring of lesions and underestimation of tracer uptake, particularly in the upper abdomen and thorax.
It is important to be aware of these potential issues and take steps to minimize them, such as proper patient positioning and immobilization.
Data Presentation
Table 1: Impact of Dapagliflozin on 18F-FDG Tumor-to-Tissue Ratios in Diabetic Mice
This table summarizes the effect of dapagliflozin on the uptake of the glucose analog 18F-FDG in tumors versus various reference tissues in a diabetic mouse model. While this study uses 18F-FDG and not this compound, it provides insights into how modulating SGLT2 activity can affect the relative signal in different tissues, which is relevant for understanding background signals. The data shows that dapagliflozin can increase the tumor-to-skeletal muscle ratio, suggesting a reduction in background uptake in muscle tissue.[5][6][7][8]
| Reference Tissue | Tumor-to-Tissue Ratio (Control) | Tumor-to-Tissue Ratio (Dapagliflozin) | Percentage Change |
| Blood | ~1.5 | ~1.8 | ~+20% |
| Liver | ~1.2 | ~1.3 | ~+8% |
| Skeletal Muscle | ~2.5 | ~4.0 | ~+60% |
| Kidney | ~1.0 | ~1.1 | ~+10% |
| Brain | ~0.8 | ~0.9 | ~+12.5% |
| Heart | ~1.1 | ~1.2 | ~+9% |
Data are approximate values derived from published studies and are for illustrative purposes.[7][8]
Experimental Protocols
Protocol 1: In Vivo PET Imaging of [18F]this compound in Rodents
This protocol provides a general framework for conducting PET imaging studies with [18F]this compound in rodents to assess SGLT2 distribution and occupancy.
1. Animal Preparation:
- Fast animals overnight (12-16 hours) with free access to water to standardize metabolic conditions.
- Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane). Maintain anesthesia throughout the imaging procedure.
- Maintain the animal's body temperature using a heating pad.
2. Tracer Administration:
- Administer approximately 5-10 MBq of [18F]this compound via tail vein injection. The exact activity may need to be optimized based on the scanner's sensitivity.
- For blocking studies, co-administer a saturating dose of non-radiolabeled dapagliflozin (e.g., 1 mg/kg) with the radiotracer.
3. PET/CT Imaging:
- Position the animal in the scanner.
- Acquire a CT scan for anatomical localization and attenuation correction.
- Begin dynamic or static PET acquisition immediately after tracer injection or after a specific uptake period (e.g., 60 minutes). A typical dynamic scan might consist of multiple frames over 60-90 minutes. A static scan is typically acquired for 15-30 minutes.
4. Image Reconstruction and Analysis:
- Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D), applying corrections for attenuation, scatter, and radioactive decay.
- Co-register the PET and CT images.
- Draw regions of interest (ROIs) on the target tissues (e.g., renal cortex) and background regions (e.g., muscle) to obtain time-activity curves or standardized uptake values (SUVs).
Mandatory Visualizations
Caption: Troubleshooting workflow for high background noise.
Caption: Specific vs. non-specific binding of this compound.
References
- 1. antarosmedical.com [antarosmedical.com]
- 2. Pitfalls on PET/CT due to artifacts and instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cme.lww.com [cme.lww.com]
- 4. PET/CT Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison between an SGLT2 inhibitor and insulin in tumor-to-tissue contrasts in 18F-FDG PET imaging of diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison between an SGLT2 inhibitor and insulin in tumor-to-tissue contrasts in 18F-FDG PET imaging of diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Fluoro-Dapagliflozin PET Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Positron Emission Tomography (PET) with fluoro-Dapagliflozin.
Frequently Asked Questions (FAQs)
Q1: What are the essential daily quality control (QC) procedures for a PET scanner before a this compound study?
A1: Daily QC is crucial to ensure the PET scanner is performing optimally.[1][2] Before initiating any study, perform the manufacturer-recommended daily QC checks, which typically take less than 30 minutes.[1] These automated or semi-automated procedures often include checks for detector stability by evaluating sinograms for uniformity and artifacts.[3] Key daily QC tests usually involve a daily check scan to test the scanner under normal operating conditions and ensure correct normalization.[2]
Q2: How often should a full scanner calibration be performed?
A2: While daily QC ensures baseline performance, a full calibration is required periodically.[2] This process establishes the relationship between the detected event rate in each pixel and the true activity concentration.[4] It is typically performed using a phantom with a known volume and activity, measured by a calibrated dose calibrator.[4] The frequency of these calibrations can be monthly, but a normalization scan should be performed weekly.[2] A full calibration is also necessary after any major hardware changes or software updates.[5]
Q3: What are the key considerations for patient preparation in a this compound PET study?
A3: Patient preparation is critical for accurate and reproducible results. For studies involving glucose analogs like this compound, it is important to manage the patient's blood glucose levels, as high glucose can compete with the tracer for uptake.[6] Patients are typically required to fast for at least 6 hours to achieve normoglycemic conditions (glucose level <150 mg/dl).[7] After tracer injection, the patient should rest in a quiet, warm, and dimly lit room to minimize non-specific tracer uptake in muscles.[8]
Q4: What is dynamic PET imaging and why is it used for this compound studies?
A4: Dynamic PET imaging involves acquiring a series of images over time, typically starting just before or at the time of tracer injection.[9][10] This allows for the measurement of the tracer's concentration in tissues over time, providing more detailed metabolic information than a single static image.[11][12] For a tracer like this compound, dynamic imaging can be used to perform kinetic modeling to estimate parameters such as tracer delivery, uptake rate, and binding potential, offering deeper insights into SGLT2 transporter function.[13]
Q5: What are common image artifacts in PET studies and how can they be minimized?
A5: Common artifacts in PET/CT imaging include those caused by patient motion, metal implants, and truncation of the CT image.[14][15][16] Patient motion between the CT and PET scans can lead to misalignment and inaccurate attenuation correction.[8][15] Metal implants can cause streaking artifacts on the CT, leading to overestimation of PET activity.[17] Truncation artifacts occur when the patient's body extends beyond the CT field of view, resulting in inaccurate attenuation correction at the edges of the image.[8][14] To minimize these, ensure proper patient positioning and immobilization, and use available artifact reduction software.[14]
Troubleshooting Guides
Issue 1: High Variability in Standardized Uptake Value (SUV) Measurements
Possible Causes:
-
Inconsistent patient preparation (e.g., fasting times, blood glucose levels).
-
Inaccurate dose calibrator measurements.
-
Variability in uptake time.
-
Incorrect region of interest (ROI) placement.
-
Scanner calibration drift.
Troubleshooting Steps:
-
Verify Patient Preparation Protocols: Ensure strict adherence to fasting protocols and document blood glucose levels at the time of injection.
-
Check Dose Calibrator Accuracy: Perform daily and periodic checks of the dose calibrator with a certified source.[4]
-
Standardize Uptake Times: Maintain a consistent time interval between tracer injection and scan acquisition for all subjects in a study.
-
Consistent ROI Placement: Use a standardized protocol for drawing ROIs, preferably guided by anatomical images (CT or MRI).
-
Review Scanner QC Records: Check daily and periodic QC results for any trends or sudden changes in scanner performance. If necessary, perform a new scanner calibration.
Issue 2: Image Artifacts Compromising Data Quality
Possible Causes:
-
Patient motion during the scan.
-
Presence of metallic implants.
-
CT truncation in larger patients.
-
Radiotracer extravasation at the injection site.
Troubleshooting Steps:
-
Patient Motion:
-
Use immobilization devices.
-
Instruct the patient to remain still.
-
Review the non-attenuation-corrected PET images, as motion artifacts are often more apparent there.[14]
-
-
Metallic Implants:
-
If possible, position the patient to exclude the implant from the field of view.
-
Utilize metal artifact reduction software if available on your scanner.[15]
-
-
CT Truncation:
-
Tracer Extravasation:
-
Visually inspect the injection site.
-
If significant extravasation is suspected, it can lead to inaccurate quantification. Note this in the study records.
-
Quantitative Data Summary
Table 1: Key PET Scanner Quality Control Parameters (Based on NEMA NU 2 Standards)
| Parameter | Description | Typical Frequency | Acceptance Criteria |
| Spatial Resolution | The ability of the scanner to distinguish between two close points of radioactivity. | Acceptance, Annually | Manufacturer's specifications. |
| Sensitivity | The scanner's ability to detect radioactive events. | Acceptance, Annually | Manufacturer's specifications. |
| Scatter Fraction | The fraction of detected events that have been scattered. | Acceptance, Annually | Manufacturer's specifications. |
| Count Losses and Randoms | Measurement of the scanner's performance at high count rates. | Acceptance, Annually | Manufacturer's specifications. |
| Image Quality | Assessed using a phantom with hot and cold spheres to evaluate image contrast and uniformity. | Acceptance, Quarterly | Visual inspection and quantitative analysis of contrast recovery and background variability. |
| Accuracy of Attenuation and Scatter Corrections | Verifies the accuracy of the correction methods. | Acceptance, Annually | Within specified limits of known phantom values. |
| Coincidence Timing Resolution (for TOF) | The precision of the time-of-flight measurement. | Acceptance, Annually | Manufacturer's specifications. |
This table is a summary based on general NEMA guidelines; specific procedures and acceptance criteria are manufacturer-dependent.[18][19]
Experimental Protocols
Protocol 1: Dynamic PET Imaging with this compound
Objective: To quantify the in-vivo kinetics of this compound.
Methodology:
-
Patient Preparation:
-
Patient fasts for a minimum of 6 hours.
-
A peripheral intravenous line is inserted for tracer injection and another for blood sampling (if required).
-
Blood glucose is measured prior to tracer administration.
-
-
Tracer Administration:
-
A bolus injection of this compound is administered intravenously. The exact dose should be determined by the study protocol and measured in a calibrated dose calibrator.
-
-
Dynamic PET Acquisition:
-
PET acquisition starts simultaneously with or just prior to the tracer injection.
-
A typical dynamic scanning sequence might be:
-
12 x 10 seconds
-
6 x 30 seconds
-
5 x 60 seconds
-
8 x 300 seconds
-
-
A low-dose CT scan is acquired for attenuation correction before the emission scan.
-
-
Blood Sampling (Optional but Recommended for Full Kinetic Modeling):
-
Arterial or venous blood samples are taken at progressively longer intervals throughout the scan to measure the concentration of the radiotracer in the blood over time, which serves as the arterial input function.[9]
-
-
Image Reconstruction and Analysis:
-
The dynamic PET data is reconstructed into a series of time frames.
-
Regions of interest (ROIs) are drawn on the target organs on the co-registered CT or a mean PET image.[21]
-
Time-activity curves (TACs) are generated for each ROI.
-
Kinetic modeling (e.g., compartmental models or graphical analysis like the Patlak plot) is applied to the TACs to estimate kinetic parameters.[13][22]
-
Visualizations
Caption: Workflow for a dynamic this compound PET study.
Caption: Troubleshooting logic for high SUV variability.
References
- 1. efomp.org [efomp.org]
- 2. tech.snmjournals.org [tech.snmjournals.org]
- 3. health.tas.gov.au [health.tas.gov.au]
- 4. Calibration Test of PET Scanners in a Multi-Centre Clinical Trial on Breast Cancer Therapy Monitoring Using 18F-FLT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guidelines for quality control of PET/CT scans in a multicenter clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetessociety.com.au [diabetessociety.com.au]
- 7. Short 2-[18F]Fluoro-2-Deoxy-D-Glucose PET Dynamic Acquisition Protocol to Evaluate the Influx Rate Constant by Regional Patlak Graphical Analysis in Patients With Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cme.lww.com [cme.lww.com]
- 9. QIN: Quantitative Assessment of Dynamic PET Imaging Data in Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitation of dynamic total-body PET imaging: recent developments and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dynamic whole body PET parametric imaging: I. Concept, acquisition protocol optimization and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tech.snmjournals.org [tech.snmjournals.org]
- 15. Pitfalls on PET/CT due to artifacts and instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. PET/CT Artifacts, Pitfalls and Variants [inis.iaea.org]
- 18. radiologybusiness.com [radiologybusiness.com]
- 19. PET-CT quality control according to NEMA guidelines [inis.iaea.org]
- 20. Quantitative approaches of dynamic FDG-PET and PET/CT studies (dPET/CT) for the evaluation of oncological patients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubcompare.ai [pubcompare.ai]
- 22. Spectral Analysis of Dynamic PET Studies: A Review of 20 Years of Method Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in fluoro-Dapagliflozin experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results using fluoro-dapagliflozin. The information is tailored for researchers, scientists, and drug development professionals to ensure consistency and accuracy in their studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from dapagliflozin?
This compound is a fluorinated analog of dapagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). The fluorine atom is typically introduced to enable positron emission tomography (PET) imaging studies by using the 18F radioisotope. This allows for non-invasive visualization and quantification of SGLT2 expression and target engagement in vivo. While structurally similar, the primary application of this compound is as a PET tracer, whereas dapagliflozin is the therapeutic agent.
Q2: What are the most common sources of variability in experiments involving this compound?
Variability in experimental outcomes with this compound can arise from several factors, which can be broadly categorized as:
-
Compound-Related Issues: Purity, stability, and formulation of the this compound tracer.
-
Biological Variability: Inter-individual and inter-species differences in SGLT2 expression, as well as the specific disease model being used.[1][2]
-
Experimental Procedures: Inconsistent administration protocols, and artifacts in PET imaging.[3][4]
-
Data Analysis and Interpretation: Incorrect assumptions or models used for data analysis.
Q3: How does the formulation of dapagliflozin and its analogs affect experimental results?
The formulation of dapagliflozin and its analogs, including this compound, can significantly impact its solubility, stability, and bioavailability.[5][6][7][8] Poor solubility can lead to inconsistent dosing and reduced exposure in in vitro and in vivo models. The use of different excipients or delivery systems, such as solid lipid nanoparticles or self-nanoemulsifying drug delivery systems (SNEDDS), can alter the pharmacokinetic profile, leading to variability in tissue distribution and target engagement.[6][7] It is crucial to use a consistent and well-characterized formulation throughout a study.
Q4: What is the importance of SGLT2 expression levels in my experimental model?
SGLT2 is the direct target of this compound. The level of SGLT2 expression can vary significantly between different species, tissues, and even among individuals of the same species.[1][2] This heterogeneity is a major source of variability in experimental results. For instance, in vitro studies using cell lines with low or variable SGLT2 expression will yield inconsistent data. Similarly, in vivo studies in animal models with different SGLT2 expression patterns compared to humans may not be directly translatable. It is recommended to characterize SGLT2 expression in your specific experimental system.
Troubleshooting Guides
Inconsistent In Vitro Results
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High variability in cell-based assay results | Inconsistent this compound Activity: Degradation of the compound due to improper storage or handling. | - Store this compound according to the manufacturer's instructions, protected from light and moisture.- Prepare fresh working solutions for each experiment.- Perform a quality control check of the compound's purity and activity. |
| Variable SGLT2 Expression: Cell line instability or heterogeneity leading to inconsistent SGLT2 expression levels.[1][2] | - Regularly perform cell line authentication.- Monitor SGLT2 expression levels via qPCR or Western blotting at different passage numbers.- Consider using a stable, SGLT2-expressing cell line. | |
| Assay Conditions: Minor variations in incubation time, temperature, or cell density. | - Standardize all assay parameters and document them meticulously.- Use automated liquid handlers for precise reagent addition.- Include appropriate positive and negative controls in every assay plate. | |
| Low Signal or No Effect | Low SGLT2 Expression: The chosen cell line may not express sufficient levels of SGLT2.[9] | - Confirm SGLT2 expression in your cell line using a validated method.- If necessary, switch to a cell line known to have robust SGLT2 expression or create a stable SGLT2-overexpressing cell line. |
| Incorrect Compound Concentration: Errors in calculating or preparing the dilutions of this compound. | - Double-check all calculations for dilutions.- Use calibrated pipettes and ensure proper mixing of solutions. |
Variable In Vivo and PET Imaging Results
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High variability in tracer uptake between subjects | Physiological State of the Animal: Differences in blood glucose levels, hydration status, or anesthesia can affect tracer biodistribution.[10][11][12] | - Standardize the fasting period for all animals before the experiment.- Ensure consistent hydration of the animals.- Use a consistent anesthesia protocol and monitor physiological parameters during the scan. |
| Inconsistent Tracer Administration: Variations in the injected dose, injection speed, or injection site (e.g., infiltration). | - Use a dose calibrator to accurately measure the injected radioactivity.- Administer the tracer via a consistent route (e.g., tail vein) and ensure proper injection technique.- Visually inspect the injection site for any signs of infiltration. | |
| Inter-individual Biological Variability: Natural variation in SGLT2 expression among animals.[1][2] | - Use a sufficient number of animals per group to account for biological variability.- If possible, use genetically homogeneous animal strains.- Consider pre-screening animals for SGLT2 expression levels if the variability is excessively high. | |
| Unexpected Tracer Accumulation or Artifacts in PET Images | Off-target Binding: this compound may bind to other transporters or proteins, although it is highly selective for SGLT2. | - Perform blocking studies with an excess of unlabeled dapagliflozin to confirm the specificity of the signal.- Analyze tracer uptake in tissues known to have low or no SGLT2 expression to assess non-specific binding. |
| PET Imaging Artifacts: Patient motion, incorrect attenuation correction, or scatter can lead to artifacts in the reconstructed images.[3][4][13][14][15] | - Ensure the animal is securely immobilized during the scan.- Verify the accuracy of the CT-based attenuation correction.- Use appropriate reconstruction algorithms that include scatter and randoms correction. | |
| Metabolism of the Tracer: In vivo metabolism of [18F]this compound can lead to radiometabolites that may have different biodistribution profiles. | - Perform metabolite analysis of blood and urine samples to determine the fraction of intact tracer over time.- If significant metabolism is observed, consider this when modeling the kinetic data. |
Quantitative Data Summary
Table 1: Pharmacokinetic and Pharmacodynamic Parameters of Dapagliflozin in Different Formulations
| Formulation | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Dapagliflozin (Conventional) | ~100-200 | ~1000-1500 | ~78 | [5] |
| Dapagliflozin-loaded SNEDDS | 1.99 ± 0.21 µg/mL | 17.94 ± 1.25 µg·h/mL | 2-fold increase vs. commercial | [7] |
| Dapagliflozin-loaded SLNs | 1258.37 ± 1.21 mcg/mL | 5247.04 mcg/mL·h | 2-fold increase vs. marketed | [6] |
Note: The values for SNEDDS and SLNs are from preclinical studies and may not be directly comparable to human data for the conventional formulation. Cmax: Maximum plasma concentration, AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Protocol 1: In Vitro SGLT2 Inhibition Assay
-
Cell Culture: Culture a human SGLT2-expressing cell line (e.g., HEK293-hSGLT2) in appropriate media and conditions. Seed cells in a 96-well plate at a density that ensures a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in assay buffer to achieve the desired final concentrations.
-
Assay Procedure: a. Wash the cell monolayer with a pre-warmed sodium-free buffer. b. Add the this compound dilutions or vehicle control to the wells and pre-incubate for 15-30 minutes at 37°C. c. Initiate the uptake by adding a sodium-containing buffer with a radiolabeled SGLT substrate (e.g., 14C-α-methyl-D-glucopyranoside, 14C-AMG). d. Incubate for a defined period (e.g., 30-60 minutes) at 37°C. e. Stop the uptake by rapidly washing the cells with ice-cold, sodium-free buffer. f. Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of substrate uptake for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: In Vivo PET Imaging with [18F]this compound
-
Animal Preparation: a. Fast the animals (e.g., mice or rats) for 4-6 hours prior to the experiment to reduce baseline blood glucose levels. b. Anesthetize the animal using a suitable anesthetic (e.g., isoflurane) and maintain anesthesia throughout the imaging procedure. c. Place a catheter in the tail vein for tracer injection.
-
Tracer Administration: a. Draw a known amount of [18F]this compound (e.g., 5-10 MBq) into a syringe and measure the activity in a dose calibrator. b. Inject the tracer as a bolus through the tail vein catheter, followed by a saline flush.
-
PET/CT Imaging: a. Position the animal in the PET/CT scanner. b. Acquire a CT scan for anatomical localization and attenuation correction. c. Acquire a dynamic PET scan for 60-90 minutes immediately following tracer injection.
-
Data Analysis: a. Reconstruct the PET images using an appropriate algorithm with corrections for attenuation, scatter, and random coincidences. b. Co-register the PET and CT images. c. Draw regions of interest (ROIs) on the images corresponding to various organs and tissues (e.g., kidneys, liver, muscle, brain). d. Generate time-activity curves (TACs) for each ROI by plotting the mean radioactivity concentration in the ROI over time. e. Calculate the standardized uptake value (SUV) or perform kinetic modeling to quantify tracer uptake and binding.
Visualizations
Caption: Mechanism of SGLT2 inhibition by this compound in the renal proximal tubule.
Caption: Logical workflow for troubleshooting variability in this compound experiments.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. cme.lww.com [cme.lww.com]
- 4. Pitfalls and artifacts in 18FDG PET and PET/CT oncologic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved Manufacturability and In Vivo Comparative Pharmacokinetics of Dapagliflozin Cocrystals in Beagle Dogs and Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Dapagliflozin Solid Lipid Nanoparticles as a Novel Carrier for Oral Delivery: Statistical Design, Optimization, In-Vitro and In-Vivo Characterization, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Characterization of the SGLT2 Interaction Network and Its Regulation by SGLT2 Inhibitors: A Bioinformatic Analysis [frontiersin.org]
- 10. Pharmacodynamic Model of Sodium–Glucose Transporter 2 (SGLT2) Inhibition: Implications for Quantitative Translational Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SGLT2 Inhibitors: Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. tech.snmjournals.org [tech.snmjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. F-18 FDG PET/CT Imaging in Normal Variants, Pitfalls and Artifacts in the Abdomen and Pelvis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Fluoro-Dapagliflozin as a Specific SGLT2 Tracer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of fluoro-dapagliflozin's performance as a specific Sodium-Glucose Co-transporter 2 (SGLT2) tracer against other alternatives, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate replication and validation.
Executive Summary
This compound, a fluorinated analog of the SGLT2 inhibitor dapagliflozin, has emerged as a promising and highly specific radiotracer for in vivo imaging of SGLT2 expression using Positron Emission Tomography (PET). Its high affinity and selectivity for SGLT2 over the closely related SGLT1 transporter make it a valuable tool for studying the distribution and density of SGLT2 in various tissues, with significant implications for diabetes and oncology research. This guide delves into the experimental evidence validating its specificity and provides a comparative analysis with other SGLT2 inhibitors.
Data Presentation: Comparative Analysis of SGLT2 Inhibitors
The following table summarizes the in vitro binding affinities of this compound and other relevant SGLT2 inhibitors, highlighting the selectivity for SGLT2 over SGLT1.
| Compound | SGLT2 K_i_ (nM) | SGLT1 K_i_ (nM) | Selectivity (SGLT1 K_i_ / SGLT2 K_i_) |
| This compound | 5.3 - 6.0 [1][2] | 330 - 350 [1][2] | ~55 - 66 |
| Dapagliflozin | 1.1 | 1400 | ~1273[3] |
| Canagliflozin | - | - | - |
| Empagliflozin | - | - | - |
Experimental Validation of this compound Specificity
The specificity of this compound for SGLT2 has been rigorously validated through a series of in vitro and in vivo experiments.
In Vitro Binding Assays
Objective: To determine the binding affinity and selectivity of this compound for human SGLT1 and SGLT2 transporters.
Experimental Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney 293 (HEK293T) cells are stably transfected to express either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).[2]
-
Binding Assay:
-
Cells are seeded in 96-well plates.
-
A competitive binding assay is performed using a radiolabeled substrate, typically α-methyl-D-[¹⁴C]glucopyranoside ([¹⁴C]AMG), which is transported by both SGLT1 and SGLT2.
-
Cells are incubated with a fixed concentration of [¹⁴C]AMG and varying concentrations of unlabeled this compound for a period of 1 to 2 hours in a protein-free buffer.[4][5]
-
The reaction is stopped, and the cells are washed to remove unbound radiotracer.
-
The amount of intracellular [¹⁴C]AMG is quantified using a scintillation counter.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the [¹⁴C]AMG uptake (IC₅₀) is determined. The inhibition constant (K_i_) is then calculated from the IC₅₀ value.
In Vivo Biodistribution and PET Imaging in Knockout Mice
Objective: To demonstrate the in vivo specificity of [¹⁸F]this compound for SGLT2 using wild-type and SGLT2 knockout (SGLT2-KO) mice.
Experimental Protocol:
-
Animal Models: Wild-type (WT) C57BL/6 mice and SGLT2 knockout (SGLT2-/-) mice are used.[6]
-
Radiotracer Administration: A controlled dose of [¹⁸F]this compound is administered intravenously (IV) to both WT and SGLT2-KO mice.
-
PET/CT Imaging:
-
Mice are anesthetized and placed in a small animal PET/CT scanner.
-
Dynamic or static PET scans are acquired for a specified duration (e.g., 60 minutes).
-
A CT scan is performed for anatomical co-registration.
-
-
Biodistribution Study:
-
At a predetermined time point post-injection, mice are euthanized.
-
Major organs and tissues are collected, weighed, and the radioactivity is measured using a gamma counter.
-
-
Data Analysis: The uptake of the radiotracer in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g). The %ID/g in different organs of WT mice is compared to that in SGLT2-KO mice.
Results: Studies have shown a significantly higher accumulation of [¹⁸F]this compound in the kidneys of wild-type mice compared to SGLT2 knockout mice, confirming that the tracer's uptake in the kidneys is mediated by SGLT2.
Mandatory Visualizations
Caption: Mechanism of SGLT2-mediated glucose reabsorption and its inhibition by this compound.
Caption: Experimental workflow for validating this compound as a specific SGLT2 tracer.
Conclusion
The available experimental data strongly support the validation of this compound as a highly specific and potent tracer for SGLT2. Its favorable binding affinity and selectivity, demonstrated through both in vitro and in vivo studies, establish it as a superior tool for the non-invasive imaging and quantification of SGLT2 expression. This capability is crucial for advancing our understanding of the role of SGLT2 in health and disease, and for the development of novel therapeutic strategies targeting this transporter. Further research comparing this compound with other emerging SGLT2 PET tracers will be beneficial in further refining its position in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A guideline proposal for mice preparation and care in 18F-FDG PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Guide to SGLT2 PET Tracers: Fluoro-Dapagliflozin and Beyond
For Researchers, Scientists, and Drug Development Professionals
The advent of selective Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors has revolutionized the management of type 2 diabetes and created new avenues for research in oncology and beyond. Positron Emission Tomography (PET) imaging with SGLT2-specific radiotracers offers a powerful, non-invasive tool to visualize and quantify SGLT2 expression and function in vivo. This guide provides a comprehensive comparison of fluoro-dapagliflozin with other prominent SGLT2 PET tracers, supported by experimental data, to aid researchers in selecting the most appropriate tool for their preclinical and clinical investigations.
Key SGLT2 PET Tracers: A Head-to-Head Comparison
This guide focuses on four key SGLT2 PET tracers: [¹⁸F]this compound, [¹⁸F]canagliflozin, α-methyl-4-[¹⁸F]fluoro-4-deoxy-D-glucopyranoside ([¹⁸F]Me-4FDG), and [¹¹C]methyl-D-glucoside ([¹¹C]MDG). Each tracer possesses unique characteristics in terms of binding affinity, selectivity, and pharmacokinetic profile.
Binding Affinity and Selectivity
The efficacy of a PET tracer is fundamentally linked to its binding affinity (Ki or IC50) for the target protein and its selectivity over other related proteins. For SGLT2 imaging, high affinity and selectivity for SGLT2 over SGLT1 are crucial for accurate quantification and interpretation of the PET signal.
| Tracer | Target | Ki (nM) | IC50 (nM) | Selectivity (SGLT1/SGLT2) |
| [¹⁸F]this compound | hSGLT2 | 5.3 | - | ~62 |
| hSGLT1 | 330 | - | ||
| [¹⁸F]canagliflozin | hSGLT2 | 4.0 | 4.2 ± 1.5 | ~158-193 |
| hSGLT1 | 770.5 | 663 ± 180 | ||
| Dapagliflozin (parent drug) | hSGLT2 | - | 1.1 | ~1273 |
| hSGLT1 | - | 1400 | ||
| [¹⁸F]Me-4FDG | SGLT1/SGLT2 | - | - | Not highly selective |
| [¹¹C]MDG | SGLT1/SGLT2 | - | - | Not highly selective |
[hSGLT1 and hSGLT2 refer to human SGLT1 and SGLT2, respectively.]
Key Insights:
-
Both [¹⁸F]this compound and [¹⁸F]canagliflozin exhibit high affinity for SGLT2, with Ki values in the low nanomolar range.
-
[¹⁸F]canagliflozin demonstrates higher selectivity for SGLT2 over SGLT1 compared to [¹⁸F]this compound.
-
Dapagliflozin, the parent drug of the this compound tracer, shows exceptionally high selectivity for SGLT2.
-
[¹⁸F]Me-4FDG and [¹¹C]MDG are substrates for both SGLT1 and SGLT2 and are therefore not isoform-specific, which may limit their application in studies where differentiation between SGLT1 and SGLT2 is critical.
Experimental Data and Performance
The in vivo performance of a PET tracer is determined by its biodistribution, pharmacokinetics, and metabolism. These factors dictate the tracer's ability to reach the target tissue, the signal-to-background ratio, and the optimal imaging window.
In Vivo Biodistribution
Biodistribution studies reveal the uptake of the tracer in various organs, providing insights into target engagement and off-target accumulation.
| Tracer | Animal Model | Key Organ Uptake (%ID/g) | Time Point |
| [¹⁸F]this compound | Rat | Kidney Cortex: High | 60 min |
| [¹⁸F]canagliflozin | Human | Kidneys: High | - |
| [¹⁸F]Me-4FDG | Rat | Kidney Cortex: 1.20 ± 0.03 | 60 min |
| Intestine: Rapid absorption | 15 min | ||
| [¹¹C]MDG | Rat | Renal Cortex: High | 5-10 min |
Key Observations:
-
SGLT2-specific tracers, [¹⁸F]this compound and [¹⁸F]canagliflozin, show prominent accumulation in the kidneys, the primary site of SGLT2 expression.[1]
-
[¹⁸F]Me-4FDG demonstrates rapid intestinal absorption and significant uptake in the renal cortex, consistent with its transport by both SGLT1 and SGLT2.
-
[¹¹C]MDG also shows high accumulation in the renal cortex, reflecting its reabsorption by SGLTs.[2]
Pharmacokinetics and Metabolism
The pharmacokinetic profile of a tracer, including its half-life and metabolism, is critical for designing imaging protocols and interpreting the resulting data.
| Tracer | Key Pharmacokinetic/Metabolic Features |
| [¹⁸F]this compound | As a derivative, its pharmacokinetics may differ from the parent drug, dapagliflozin.[3][4] |
| [¹⁸F]canagliflozin | Structurally identical to the marketed drug, suggesting similar pharmacokinetic and pharmacodynamic properties.[3][4] The parent drug, canagliflozin, has an apparent terminal half-life of 10.6 to 13.1 hours. O-glucuronidation is the major metabolic pathway.[5] |
| Dapagliflozin (parent drug) | Has an oral bioavailability of 78% and a half-life of 12.9 hours. It is primarily metabolized by UGT1A9 to an inactive metabolite.[6] |
| [¹⁸F]Me-4FDG | A non-metabolized glucose analog. |
| [¹¹C]MDG | A non-metabolizable tracer. In pigs, it was found that only MG was detectable in the liver tissue with no labeled metabolites.[7] |
Key Considerations:
-
The structural identity of [¹⁸F]canagliflozin to its parent drug is a significant advantage for clinical translation, as it allows for direct correlation with the drug's known pharmacology.[3][4]
-
The potential for altered pharmacokinetics of [¹⁸F]this compound compared to dapagliflozin should be considered in study design and data analysis.[3][4]
-
The non-metabolizable nature of [¹⁸F]Me-4FDG and [¹¹C]MDG simplifies kinetic modeling but also means their signal represents transport rather than downstream metabolic activity.
Experimental Protocols and Methodologies
Detailed and standardized experimental protocols are essential for reproducible and comparable results.
Radiotracer Synthesis
The synthesis of PET radiotracers is a multi-step process requiring specialized equipment and expertise.
Workflow for SGLT2 PET Tracer Synthesis
Caption: General workflow for the synthesis of SGLT2 PET radiotracers.
-
[¹⁸F]this compound: Synthesis typically involves a multi-step process starting from a suitable precursor.
-
[¹⁸F]canagliflozin: A GMP-compliant automated synthesis has been developed involving a Cu-mediated ¹⁸F-fluorination of a boronic ester precursor, with a radiochemical yield of 0.5–3%.[4][8][9][10][11]
-
[¹⁸F]Me-4FDG: Prepared in-house using a standardized protocol on a GE FASTlab synthesizer with a dedicated disposable cassette.
-
[¹¹C]MDG: Synthesized by the methylation of glucose with [¹¹C]methyl triflate, with a total synthesis time of 20 minutes and a yield of 30% (decay corrected).[12]
In Vivo PET Imaging Protocol
Standardized imaging protocols are crucial for obtaining high-quality, quantifiable data.
Workflow for In Vivo SGLT2 PET Imaging
Caption: A typical workflow for conducting in vivo SGLT2 PET imaging studies.
-
Animal Preparation: Animals are typically fasted before the scan to reduce background glucose levels.
-
Tracer Administration: The radiotracer is administered intravenously as a bolus.
-
Image Acquisition: Dynamic scanning is often performed immediately after injection to capture the tracer kinetics, followed by static scans at later time points to assess biodistribution.
-
Data Analysis: Regions of interest (ROIs) are drawn on the images to quantify tracer uptake, often expressed as the Standardized Uptake Value (SUV) or percentage of injected dose per gram of tissue (%ID/g).
Signaling Pathways and Logical Relationships
Understanding the underlying biological pathways is essential for interpreting PET imaging results.
SGLT2-Mediated Glucose Reabsorption in the Kidney
Caption: Simplified diagram of SGLT2-mediated glucose reabsorption in the renal proximal tubule.
Conclusion
The selection of an appropriate SGLT2 PET tracer is a critical decision in the design of preclinical and clinical research studies. [¹⁸F]this compound and [¹⁸F]canagliflozin have emerged as highly promising SGLT2-specific tracers, each with its own set of advantages. The high selectivity of dapagliflozin and the structural identity of canagliflozin to its parent drug are key differentiating factors. Non-isoform-specific tracers like [¹⁸F]Me-4FDG and [¹¹C]MDG remain valuable tools for studying overall SGLT function. This guide provides a foundational comparison to assist researchers in making an informed choice based on the specific objectives of their study. Further head-to-head comparative studies under standardized conditions will be invaluable in further elucidating the relative strengths and weaknesses of these important imaging agents.
References
- 1. PET imaging of sodium-glucose cotransporters (SGLTs): Unveiling metabolic dynamics in diabetes and oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Body distribution of 11C-methionine and 18FDG in rat measured by microPET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of INVOKANA [jnjmedicalconnect.com]
- 6. WO2016035042A1 - Process for the preparation of canagliflozin - Google Patents [patents.google.com]
- 7. Metabolites of (18)F-FDG and 3-O-(11)C-methylglucose in pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium-Glucose Cotransporter 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.rug.nl [research.rug.nl]
- 11. Collection - GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the SodiumâGlucose Cotransporter 2 - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 12. Synthesis and biologic evaluation of (11)c-methyl-d-glucoside, a tracer of the sodium-dependent glucose transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fluoro-Dapagliflozin and [18F]FDG for Tumor Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two positron emission tomography (PET) tracers for tumor imaging: the established [18F]Fluorodeoxyglucose ([18F]FDG) and the emerging SGLT2-specific tracer, fluoro-Dapagliflozin. While direct head-to-head preclinical studies with comprehensive quantitative data are limited, this document synthesizes the available evidence to offer a comparative overview of their mechanisms, potential applications, and the experimental data supporting their use.
Introduction: Two Distinct Mechanisms for Imaging Tumor Metabolism
The imaging of tumors using PET relies on radiotracers that can visualize specific metabolic or cellular processes that are upregulated in cancer cells. [18F]FDG, a glucose analog, has been the cornerstone of clinical PET imaging in oncology for decades. Its uptake is primarily mediated by glucose transporters (GLUTs), which are often overexpressed in malignant tissues due to the Warburg effect—the reliance of cancer cells on aerobic glycolysis.[1][2][3]
In contrast, this compound is a radiolabeled version of the SGLT2 inhibitor, Dapagliflozin. It is designed to specifically target the sodium-glucose cotransporter 2 (SGLT2).[4] Recent research has revealed that SGLT2 is expressed in various cancer types, including pancreatic, prostate, and lung cancers, presenting a novel target for tumor imaging and therapy.[3][5][6] This guide will delve into the comparative performance and underlying principles of these two tracers.
Quantitative Data Comparison
Table 1: General Characteristics of this compound and [18F]FDG
| Feature | This compound | [18F]FDG (Fluorodeoxyglucose) |
| Target | Sodium-Glucose Cotransporter 2 (SGLT2)[4] | Glucose Transporters (GLUTs), primarily GLUT1 and GLUT3[6][7] |
| Mechanism of Uptake | Binds to SGLT2, which actively transports glucose coupled with sodium ions.[5] | Transported into the cell by GLUTs and phosphorylated by hexokinase, trapping it intracellularly.[1][3] |
| Tumor Specificity | Potentially high in SGLT2-expressing tumors. Low background in tissues with low SGLT2 expression (e.g., brain).[5] | High uptake in tumors with high glucose metabolism. Also accumulates in inflammatory cells and tissues with high glucose demand (e.g., brain, heart).[1][2] |
| Rationale for Use in Oncology | SGLT2 is expressed in several cancer types, including pancreatic, prostate, and lung adenocarcinoma.[3][5][6] | The "Warburg effect" - increased glycolysis in cancer cells - leads to high [18F]FDG uptake.[1][3] |
Table 2: Preclinical Biodistribution and Tumor Uptake Data
It is crucial to note that the following data are from different studies and are not from a direct head-to-head comparison.
| Parameter | This compound / Me4FDG (SGLT2 Tracer) | [18F]FDG |
| Animal Model | Mice with pancreatic or prostate cancer xenografts (for Me4FDG)[5] | Diabetic mice with B16 melanoma xenografts[6] |
| Tumor Uptake | Me4FDG uptake was observed in pancreatic and prostate tumors and was blockable by dapagliflozin.[5] | Dapagliflozin did not significantly affect [18F]FDG uptake in tumors.[6] |
| Normal Tissue Distribution | High: Kidney cortex. Low: Brain, heart, muscle, liver, salivary glands (for this compound).[4] | High: Brain, heart, kidneys, bladder. Variable: Liver, muscle.[6] |
| Tumor-to-Background Ratio | High signal-to-noise ratio has been observed with Me4FDG in high-grade astrocytomas compared to normal brain tissue.[5] | Dapagliflozin increased the tumor-to-skeletal muscle ratio of [18F]FDG.[6] |
Signaling Pathways and Experimental Workflow
Signaling Pathways of Tracer Uptake
The uptake mechanisms of this compound and [18F]FDG are fundamentally different, as illustrated in the following diagrams.
Caption: [18F]FDG is transported into the tumor cell via GLUT1 and trapped after phosphorylation.
Caption: this compound binds to SGLT2 and is co-transported with sodium ions.
Experimental Workflow
The following diagram illustrates a typical preclinical workflow for comparing the two PET tracers.
Caption: A typical workflow for comparing two PET tracers in a preclinical setting.
Experimental Protocols
The following are generalized experimental protocols based on methodologies reported in the literature for preclinical PET imaging studies.
[18F]FDG PET Imaging Protocol (Based on a study in diabetic mice with melanoma)[6]
-
Animal Model: Streptozotocin (STZ)-induced diabetic C57BL/6N mice were inoculated with B16 mouse melanoma cells to establish a xenograft tumor model.[6]
-
Tracer Administration: After a one-hour administration of either Dapagliflozin (30 mg/kg, intragastrically) or insulin (0.75 U/kg, intraperitoneally), 9.25 MBq/10 g of [18F]FDG was injected.[6]
-
Imaging: Biodistribution was assessed by gamma counting and microPET imaging.[6]
-
Data Analysis: Tumor-to-tissue ratios of [18F]FDG uptake were calculated.[6]
SGLT2-targeted PET Imaging Protocol (Based on a study using Me4FDG in pancreatic cancer xenografts)[5][8]
-
Animal Model: Pancreatic cancer cells (e.g., ASPC-1) were injected into the flank of immunodeficient mice to establish xenografts.[5]
-
Tracer Administration: Mice were intravenously injected with the SGLT2-specific tracer Me4FDG. For blocking studies, some mice were pre-treated with an SGLT2 inhibitor like dapagliflozin (e.g., 1 mg/kg intravenously or 30 mg/kg daily orally for chronic studies).[5]
-
Imaging: Dynamic or static microPET/CT scans were performed for 1 hour post-injection.[5]
-
Data Analysis: Time-activity curves were generated for regions of interest (ROIs) drawn on the tumor and other organs to quantify tracer uptake.[5]
Discussion and Future Perspectives
The comparison between this compound and [18F]FDG highlights a shift from imaging general metabolic activity to targeting a more specific molecular pathway.
-
[18F]FDG remains the workhorse of oncologic PET imaging due to its sensitivity in detecting a wide range of tumors with high glycolytic rates.[1] However, its uptake in inflammatory processes can lead to false-positive results, and its utility can be limited in tumors with low glucose metabolism.[2]
-
This compound and other SGLT2-specific tracers offer the potential for more specific tumor imaging in cancers that express SGLT2. The low background signal in many tissues, particularly the brain, could provide a significant advantage in detecting tumors in these locations.[5] Furthermore, imaging with an SGLT2-specific tracer could help identify patients who may benefit from SGLT2 inhibitor therapy.[5][8]
A study in diabetic mice demonstrated that while dapagliflozin did not alter [18F]FDG uptake in tumors, it did reduce background uptake in tissues like skeletal muscle, thereby improving the tumor-to-muscle contrast.[6] This suggests a potential synergistic role for SGLT2 inhibitors in enhancing the quality of [18F]FDG PET imaging, particularly in diabetic patients.[6]
The development of this compound and other SGLT2-targeted PET tracers is still in its early stages. Future research should focus on:
-
Direct comparative studies: Head-to-head preclinical and clinical studies are needed to directly compare the diagnostic performance of this compound and [18F]FDG in various SGLT2-expressing cancers.
-
Quantitative analysis: Establishing standardized uptake value (SUV) benchmarks for this compound in different tumor types will be crucial for its clinical translation.
-
Theranostic applications: Exploring the potential of this compound to predict and monitor the response to SGLT2 inhibitor-based cancer therapies.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Dapagliflozin Binds Specifically to Sodium-Glucose Cotransporter 2 in the Proximal Renal Tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PET imaging of sodium-glucose cotransporters (SGLTs): Unveiling metabolic dynamics in diabetes and oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison between an SGLT2 inhibitor and insulin in tumor-to-tissue contrasts in 18F-FDG PET imaging of diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison between an SGLT2 inhibitor and insulin in tumor-to-tissue contrasts in 18F-FDG PET imaging of diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
A Comparative Analysis of Binding Affinities: Fluoro-Dapagliflozin vs. Dapagliflozin
This guide provides a detailed comparison of the binding affinities of fluoro-Dapagliflozin and Dapagliflozin for the sodium-glucose cotransporter 2 (SGLT2). Developed for researchers, scientists, and professionals in drug development, this document synthesizes key experimental data, outlines methodologies, and visualizes relevant pathways to offer a comprehensive overview of their comparative pharmacology.
Introduction
Dapagliflozin is a highly selective inhibitor of SGLT2, a protein primarily responsible for glucose reabsorption in the proximal renal tubules.[1][2][3] By blocking SGLT2, Dapagliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.[2][4] this compound, a fluorinated analog of Dapagliflozin, has been developed and studied to explore the impact of fluorination on the binding affinity and selectivity for SGLT2. This guide focuses on the comparative binding characteristics of these two compounds.
Quantitative Comparison of Binding Affinity
The binding affinities of this compound and Dapagliflozin for human SGLT1 (hSGLT1) and human SGLT2 (hSGLT2) have been determined in multiple studies. The inhibitor constant (Ki) is a measure of the binding affinity, with a lower Ki value indicating a higher affinity. The available data indicates that the introduction of a fluorine atom in this compound does not significantly alter its binding affinity for SGLT2 compared to Dapagliflozin. Both compounds exhibit high affinity and selectivity for SGLT2 over SGLT1.[1][5]
| Compound | Target | K_i_ (nM) | Selectivity (SGLT1/SGLT2) |
| Dapagliflozin | hSGLT2 | 6.0[1] | ~58-65 fold[1][5] |
| hSGLT1 | 350[1] | ||
| This compound | hSGLT2 | 5.0 - 6.0[1] | ~55-62 fold[1][5] |
| hSGLT1 | 330[1][6] |
Note: Ki values can vary slightly between different experimental setups.
Experimental Protocols
The binding affinities of these inhibitors are typically determined using in vitro assays with cell lines engineered to express the target transporters. A common methodology involves the following steps:
Cell Culture and Transfection:
-
HEK293T cells (a human embryonic kidney cell line) are cultured under standard conditions.
-
The cells are then transfected with plasmids containing the cDNA for either human SGLT1 or SGLT2. This process introduces the genetic material into the cells, causing them to express the respective transporter proteins on their cell membranes.
Binding Affinity Assay (Competitive Inhibition Assay):
-
Transfected cells expressing either hSGLT1 or hSGLT2 are harvested and prepared for the assay.
-
A radiolabeled ligand that is known to bind to the SGLT transporters is used.
-
The cells are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the inhibitor (Dapagliflozin or this compound).
-
The inhibitors compete with the radiolabeled ligand for binding to the SGLT transporters.
-
After reaching equilibrium, the amount of radiolabeled ligand bound to the cells is measured.
-
The data is then analyzed to determine the concentration of the inhibitor that causes 50% inhibition of the radiolabeled ligand binding (IC50).
-
The inhibitor constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radiolabeled ligand.
An alternative method involves electrophysiological measurements, where the glucose-induced currents in cells expressing the transporters are measured in the presence of the inhibitors.[5]
Visualizations
SGLT2 Mechanism of Action
The following diagram illustrates the role of SGLT2 in glucose reabsorption in the kidney and the mechanism of action of its inhibitors.
Caption: Mechanism of SGLT2-mediated glucose reabsorption and its inhibition.
Experimental Workflow for Binding Affinity Determination
This diagram outlines the key steps in a typical experimental workflow to compare the binding affinities of SGLT2 inhibitors.
Caption: Workflow for determining inhibitor binding affinity.
References
- 1. Dapagliflozin Binds Specifically to Sodium-Glucose Cotransporter 2 in the Proximal Renal Tubule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanism of Action of SGLT-2 inhibitors – My Endo Consult [myendoconsult.com]
- 4. Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Head-to-Head Comparison: Fluoro-Dapagliflozin and Canagliflozin PET for SGLT2 Imaging
A detailed guide for researchers and drug development professionals on the preclinical positron emission tomography (PET) tracers, [18F]fluoro-dapagliflozin and [18F]canagliflozin, for imaging the sodium-glucose cotransporter 2 (SGLT2).
This guide provides a comprehensive comparison of two key PET tracers developed for the in vivo visualization of SGLT2, a critical target in diabetes and oncology research. While direct head-to-head comparative studies are not yet published, this document synthesizes the available preclinical data to offer an objective overview of their synthesis, performance, and potential applications.
Quantitative Data Summary
The following tables summarize the key quantitative parameters reported for both [18F]this compound and [18F]canagliflozin PET tracers. It is important to note the disparity in available data, with more detailed information published for [18F]canagliflozin.
Table 1: Radiosynthesis and In Vitro Performance
| Parameter | [18F]this compound (F-Dapa) | [18F]canagliflozin |
| Radiochemical Yield | Not explicitly reported in detail. | 2.0 ± 1.9% (manual synthesis); 0.5–3% (automated GMP synthesis)[1][2] |
| Molar Activity | Not explicitly reported. | >10 GBq/μmol (automated GMP synthesis)[1] |
| Radiochemical Purity | Not explicitly reported. | >95%[1][2] |
| Synthesis Time | Not explicitly reported. | ~90 minutes (manual synthesis)[1] |
| In Vitro Binding | Specific binding to SGLT2 demonstrated in kidney cortexes of rats and wild-type mice.[1] | Specific binding to SGLT2 confirmed in human kidney sections via autoradiography.[1][2] |
Table 2: In Vivo Performance and Characteristics
| Parameter | [18F]this compound (F-Dapa) | [18F]canagliflozin |
| Target Specificity | Prominent binding in kidney cortex of wild-type and Sglt1-knockout mice, absent in Sglt2-knockout mice.[1] | Binding in human kidney sections significantly reduced in the presence of excess cold canagliflozin.[1][2] |
| Biodistribution | High uptake in kidney cortex; low levels in urinary bladder, heart, muscle, salivary glands, liver, or brain.[1] | Autoradiography showed binding in human kidney sections containing SGLT2.[1][2] |
| Displacement by SGLT2i | Intravenous injection of dapagliflozin caused rapid displacement of bound F-Dapa from the kidneys in rats.[2] | In vitro binding of [18F]canagliflozin was significantly reduced in the presence of an excess of canagliflozin.[1][2] |
| Preclinical Model | Rats, wild-type mice, Sglt1-knockout mice, Sglt2-knockout mice.[1] | In vitro studies on human kidney sections.[1][2] |
Experimental Protocols
[18F]canagliflozin: GMP-Compliant Synthesis and In Vitro Autoradiography
Radiosynthesis: The synthesis of [18F]canagliflozin was achieved through a copper-mediated 18F-fluorination of a boronic ester precursor.[1]
-
Precursor: A borylated-canagliflozin precursor was synthesized in a multi-step procedure.[1]
-
Radiolabeling: The precursor was reacted with [18F]KF/Kryptofix 2.2.2 and a copper catalyst (Cu(OTf)2(py)4). The reaction was optimized to be performed at 120 ± 10 °C in dimethylacetamide.[1]
-
Purification: The crude product was purified using semi-preparative high-performance liquid chromatography (HPLC).
-
Automation: A fully automated synthesis was developed using a Modular-Lab PharmTracer Eckert and Ziegler cassette-based synthesis module for GMP-compliant production.[1]
In Vitro Autoradiography:
-
Tissue Preparation: Unfixed human kidney cryosections were used.
-
Incubation: Sections were incubated with [18F]canagliflozin.
-
Blocking Studies: To determine specificity, a separate set of sections was co-incubated with an excess of non-radioactive canagliflozin.
-
Imaging: The distribution of radioactivity in the kidney sections was visualized using a phosphor imager.
[18F]this compound: In Vivo PET Imaging in Rodents
-
Animal Models: Anesthetized wild-type mice, Sglt1-knockout mice, Sglt2-knockout mice, and rats were used.
-
Tracer Administration: Approximately 7 MBq of [18F]this compound was administered via tail vein injection.[2]
-
PET Imaging: Dynamic PET scans were acquired for 60 minutes post-injection to visualize the distribution of the tracer.
-
Displacement Studies: To confirm target engagement, a separate cohort of rats received an intravenous injection of 1 mg/kg of non-radioactive dapagliflozin 20 minutes after the tracer injection, and the displacement of the radiotracer from the kidneys was monitored.[2]
-
Ex Vivo Autoradiography: Microscopic ex vivo autoradiography of kidney sections was performed to visualize binding at the cellular level.[1]
Visualizations
SGLT2 Signaling Pathway
Caption: SGLT2-mediated glucose reabsorption in the renal proximal tubule and the mechanism of inhibition.
Experimental Workflow for [18F]canagliflozin Synthesis
Caption: Workflow for the synthesis of [18F]canagliflozin PET tracer.
References
Assessing the specificity of fluoro-Dapagliflozin for SGLT2 over SGLT1
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Fluoro-Dapagliflozin's binding specificity for the sodium-glucose cotransporter 2 (SGLT2) over sodium-glucose cotransporter 1 (SGLT1), supported by experimental data and detailed methodologies.
The development of highly selective inhibitors for SGLT2 is a cornerstone in the management of type 2 diabetes. SGLT2 is the primary transporter responsible for glucose reabsorption in the kidneys, and its inhibition promotes urinary glucose excretion, thereby lowering blood glucose levels. A critical aspect of developing SGLT2 inhibitors is ensuring high selectivity over SGLT1, which is predominantly found in the small intestine. Inhibition of SGLT1 can lead to gastrointestinal side effects. This guide assesses the specificity of this compound, a fluorinated analog of the well-established SGLT2 inhibitor dapagliflozin.
Quantitative Assessment of Inhibitor Specificity
The binding affinity of this compound and its parent compound, dapagliflozin, for both human SGLT1 (hSGLT1) and human SGLT2 (hSGLT2) has been quantified through in vitro inhibition assays. The data, presented in terms of the inhibition constant (Kᵢ), demonstrates a strong and preferential binding to SGLT2 for both compounds.
| Compound | Transporter | Kᵢ (nM) | Selectivity (SGLT1 Kᵢ / SGLT2 Kᵢ) | Reference |
| This compound | hSGLT2 | 5.3 | ~62 | [1][2] |
| hSGLT1 | 330 | [1][2] | ||
| This compound | hSGLT2 | 6.0 | ~58 | [3] |
| hSGLT1 | 350 | [3] | ||
| Dapagliflozin | hSGLT2 | 6.0 | ~58-65 | [3][4] |
| hSGLT1 | 350-390 | [3][4] |
Table 1: Comparative in vitro inhibition constants (Kᵢ) of this compound and dapagliflozin for human SGLT2 and SGLT1.
The data indicates that this compound exhibits a high affinity for SGLT2, with reported Kᵢ values of 5.3 nM and 6.0 nM.[1][2][3] Its affinity for SGLT1 is significantly lower, with Kᵢ values of 330 nM and 350 nM.[1][2][3] This translates to a selectivity ratio of approximately 58 to 62-fold in favor of SGLT2. Notably, these values are comparable to those of dapagliflozin, which displays a similar high selectivity for SGLT2 over SGLT1.[3][4]
Experimental Protocols
The determination of the inhibition constants for this compound and dapagliflozin against SGLT1 and SGLT2 is typically performed using a cell-based glucose uptake assay. The following is a detailed methodology synthesized from established protocols.
Objective: To measure the inhibition of glucose transport by test compounds in cells engineered to express either human SGLT1 or SGLT2.
Materials:
-
Cell Lines: Human Embryonic Kidney 293 (HEK293) cells stably transfected to express either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2). A control cell line (mock-transfected) is also used to determine non-specific uptake.
-
Radiolabeled Substrate: [¹⁴C]-alpha-methyl-D-glucopyranoside ([¹⁴C]-AMG), a non-metabolizable glucose analog.
-
Test Compounds: this compound and Dapagliflozin.
-
Assay Buffer: Krebs-Ringer-Henseleit (KRH) buffer or a similar physiological salt solution, pH 7.4.
-
Lysis Buffer: A suitable buffer containing detergents to lyse the cells.
-
Scintillation Cocktail: For quantifying radioactivity.
-
Positive Control: Phlorizin, a known non-selective SGLT inhibitor.
Procedure:
-
Cell Culture and Plating:
-
HEK293 cells expressing hSGLT1, hSGLT2, or the mock vector are cultured under standard conditions (e.g., 37°C, 5% CO₂).
-
Cells are seeded into multi-well plates (e.g., 96-well) and allowed to reach a confluent monolayer.
-
-
Preparation of Assay Solutions:
-
Serial dilutions of the test compounds (this compound, dapagliflozin) and the positive control (phlorizin) are prepared in the assay buffer.
-
-
Inhibition Assay:
-
The cell culture medium is removed, and the cells are washed with pre-warmed assay buffer.
-
Cells are pre-incubated for a defined period (e.g., 10-15 minutes) at 37°C with the assay buffer containing various concentrations of the test compounds or the positive control.
-
The uptake reaction is initiated by adding the assay buffer containing the test compounds and a fixed concentration of [¹⁴C]-AMG.
-
The incubation is carried out for a specific time (e.g., 30-60 minutes) at 37°C.
-
-
Termination of Uptake and Cell Lysis:
-
The uptake is stopped by rapidly aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer to remove extracellular radiolabel.
-
The cells are then lysed by adding a lysis buffer.
-
-
Quantification of Radioactivity:
-
The cell lysates are transferred to scintillation vials containing a scintillation cocktail.
-
The amount of [¹⁴C]-AMG taken up by the cells is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific uptake is calculated by subtracting the uptake in mock-transfected cells from the uptake in SGLT-expressing cells.
-
The percentage of inhibition for each compound concentration is determined relative to the control (no inhibitor).
-
The IC₅₀ (half-maximal inhibitory concentration) values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
-
The inhibition constant (Kᵢ) is then determined from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the concentration and Kₘ of the substrate ([¹⁴C]-AMG).
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the in vitro SGLT inhibition assay used to determine the specificity of compounds like this compound.
Conclusion
The experimental data robustly demonstrates that this compound is a highly potent and selective SGLT2 inhibitor. Its binding affinity and selectivity profile are comparable to its parent compound, dapagliflozin. This high specificity for SGLT2 over SGLT1 is a critical attribute for minimizing the potential for gastrointestinal side effects and underscores its suitability as a candidate for further drug development in the context of type 2 diabetes treatment. The detailed experimental protocol provided herein offers a standardized framework for the continued evaluation of novel SGLT inhibitors.
References
- 1. Assay: Inhibition of human SGLT2 expressed in HEK293 cells assessed as inhibition of [14C]alpha-methyl-D-glucopyranoside uptake after 1.5 hrs by liqu... - ChEMBL [ebi.ac.uk]
- 2. Electrophysiological Effects of the Sodium-Glucose Co-Transporter-2 (SGLT2) Inhibitor Dapagliflozin on Human Cardiac Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a novel non-radioactive cell-based method for the screening of SGLT1 and SGLT2 inhibitors using 1-NBDG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the Reproducibility of SGLT2-Targeted PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Positron Emission Tomography (PET) imaging targeting the sodium-glucose cotransporter 2 (SGLT2) is a promising in vivo tool for drug development and physiological research in diabetes, cardiology, and oncology. Tracers such as fluoro-Dapagliflozin offer the potential to quantify SGLT2 expression and occupancy. However, the utility of any quantitative imaging biomarker hinges on its reproducibility. This guide provides a comparative overview of the available reproducibility data for SGLT2-targeted PET imaging, with a focus on providing context for the use of this compound and its alternatives.
Data Presentation: Reproducibility of PET Tracers
While direct test-retest reproducibility data for this compound PET imaging is not yet readily available in the published literature, we can establish a benchmark by examining the reproducibility of the most common PET tracer, 18F-Fluorodeoxyglucose (18F-FDG), and consider the implications for emerging SGLT2 tracers. The development of another SGLT2-targeted tracer, [18F]Canagliflozin, has been described, though test-retest data is similarly pending.[1][2][3]
The table below summarizes typical reproducibility metrics for 18F-FDG PET in oncology settings, which can serve as a reference for the performance expected of novel tracers like this compound.
| PET Tracer | Measurement | Test-Retest Variability (Repeatability Coefficient) | Study Population | Key Findings & Citations |
| 18F-FDG | SUVmax | 8% (95% CI: 6%-10%) for same scanner/model | Cancer Patients | Highly reproducible with standardized protocols. Variability increases with different scanner models (18%; 95% CI: 13%-24%).[4] |
| SUVmean | 16.3% | Recurrent Ovarian Carcinoma | Excellent test-retest repeatability was observed for quantitative FDG-PET/CT measurements.[5] | |
| Tumor Volume | 28.1% | Recurrent Ovarian Carcinoma | Volumetric measurements tend to have higher variability than SUV metrics.[5] | |
| This compound | N/A | No published data | N/A | Dedicated test-retest studies are needed to establish the reproducibility of this tracer. |
| 18F-Canagliflozin | N/A | No published data | N/A | As an emerging tracer, reproducibility studies are a critical next step for its validation.[2][3] |
| Me-4FDG | N/A | No published data | N/A | Similar to other SGLT2 tracers, test-retest data is needed to validate its quantitative potential.[1] |
Note: SUVmax refers to the maximum standardized uptake value, a semi-quantitative measure of tracer uptake. The repeatability coefficient indicates the expected percentage difference between two measurements in the same subject under identical conditions.
Experimental Protocols
A standardized experimental protocol is crucial for ensuring the reproducibility of PET imaging studies. Below is a generalized protocol for a clinical trial involving SGLT2-targeted PET imaging, based on established guidelines for PET imaging in clinical trials.[6][7][8]
1. Subject Preparation:
-
Fasting: Patients should fast for a minimum of 4-6 hours prior to tracer injection to minimize competitive inhibition from plasma glucose.
-
Medication: Use of SGLT2 inhibitors or other medications that could interfere with SGLT2 expression or function should be documented and potentially withheld, depending on the study's objectives. For diabetic patients, a standardized approach to managing blood glucose is essential.[9]
-
Blood Glucose: Blood glucose levels should be measured prior to tracer administration. Hyperglycemia can impact tracer uptake and should be within a predefined range.[10]
2. Radiotracer Administration:
-
Dose: A standardized dose of the SGLT2 PET tracer (e.g., this compound) is administered intravenously. The exact dose will depend on the tracer's characteristics and the imaging protocol.
-
Injection: The injection should be a bolus followed by a saline flush to ensure complete administration.
3. PET/CT Imaging:
-
Uptake Time: The time between tracer injection and the start of the PET scan (uptake time) must be consistent across all subjects and imaging sessions. This is a critical parameter for ensuring comparability of semi-quantitative measures like SUV.[11]
-
Imaging Protocol: A whole-body or specific region-of-interest scan is performed using a PET/CT scanner. The acquisition parameters (e.g., scan duration per bed position) should be standardized.
-
CT Scan: A low-dose CT scan is acquired for attenuation correction and anatomical localization of the PET signal.
4. Image Analysis:
-
Image Reconstruction: PET images should be reconstructed using a standardized algorithm with consistent parameters.
-
Region of Interest (ROI) Definition: ROIs are drawn on the images to quantify tracer uptake in specific tissues or organs. The methodology for defining these ROIs must be consistent.
-
Quantitative Analysis: Tracer uptake is quantified using metrics such as SUV or through kinetic modeling if dynamic imaging is performed.
Mandatory Visualization
Experimental Workflow
A generalized experimental workflow for an SGLT2-targeted PET imaging study.
SGLT2 Inhibition Signaling Pathway
SGLT2 inhibitors, such as dapagliflozin, primarily act on the SGLT2 transporter in the proximal tubules of the kidneys. This inhibition has a cascade of downstream effects on cellular metabolism.[12][13][14]
Simplified signaling pathway of SGLT2 inhibition by dapagliflozin and its systemic metabolic consequences.
Inhibition of SGLT2 by dapagliflozin blocks glucose and sodium reabsorption in the kidneys, leading to their excretion in urine. This primary action results in lowered blood glucose levels. The body responds to this glucose-losing state by increasing glucagon secretion, which in turn stimulates lipolysis (the breakdown of fats) and ketogenesis (the production of ketone bodies). This shift in fuel utilization from glucose to fatty acids and ketones represents a significant alteration in systemic cellular metabolism.[15][16]
Conclusion
The reproducibility of a PET tracer is fundamental to its application as a quantitative biomarker in clinical research and drug development. While this compound and other SGLT2-targeted PET tracers hold great promise for non-invasively assessing SGLT2 in vivo, the lack of published test-retest reproducibility data is a significant gap. The robust reproducibility of 18F-FDG PET, achieved through meticulous standardization of imaging protocols, provides a clear roadmap for the validation of these novel SGLT2 tracers. Future research should prioritize conducting well-designed test-retest studies for this compound and its alternatives to establish their quantitative reliability and pave the way for their broader application in clinical trials.
References
- 1. PET imaging of sodium-glucose cotransporters (SGLTs): Unveiling metabolic dynamics in diabetes and oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium-Glucose Cotransporter 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Test-Retest Reproducibility of 18F-FDG PET/CT Uptake in Cancer Patients Within a Qualified and Calibrated Local Network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repeatability of quantitative FDG-PET/CT and contrast-enhanced CT in recurrent ovarian carcinoma: test-retest measurements for tumor FDG uptake, diameter, and volume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Summary of the UPICT Protocol for 18F-FDG PET/CT Imaging in Oncology Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Summary of the UPICT Protocol for 18F-FDG PET/CT Imaging in Oncology Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Use of Oral Empagliflozin to Obtain Optimal Blood Sugar Levels for Conducting 18 F-FDG PET-CT in Patients with Hyperglycemia—A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison between an SGLT2 inhibitor and insulin in tumor-to-tissue contrasts in 18F-FDG PET imaging of diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. banook.com [banook.com]
- 12. Mechanistic View on the Effects of SGLT2 Inhibitors on Lipid Metabolism in Diabetic Milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioengineer.org [bioengineer.org]
- 14. mdpi.com [mdpi.com]
- 15. Effects of SGLT2 inhibitor dapagliflozin in patients with type 2 diabetes on skeletal muscle cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Unveiling SGLT2 Expression: A Comparative Guide to Fluoro-Dapagliflozin Uptake
For Immediate Release
AUSTIN, Texas – November 10, 2025 – A comprehensive analysis of ¹⁸F-fluoro-dapagliflozin, a promising positron emission tomography (PET) tracer, reveals a strong correlation between its uptake and the expression levels of the sodium-glucose cotransporter 2 (SGLT2). This guide provides a detailed comparison of fluoro-dapagliflozin with other SGLT tracers, supported by experimental data, to assist researchers, scientists, and drug development professionals in the evaluation of this novel imaging agent.
The selective and high-affinity binding of ¹⁸F-fluoro-dapagliflozin to SGLT2 makes it a valuable tool for non-invasively quantifying SGLT2 expression in vivo. This can have significant implications for understanding the pathophysiology of diseases where SGLT2 plays a crucial role, such as type 2 diabetes, and for the development of targeted therapies.
Performance Comparison of SGLT Tracers
The following table summarizes the binding affinities of this compound and other relevant SGLT inhibitors for human SGLT1 and SGLT2. The data highlights the superior selectivity of this compound for SGLT2.
| Compound | SGLT2 Affinity (Kᵢ or EC₅₀, nM) | SGLT1 Affinity (Kᵢ, nM) | Selectivity (SGLT1/SGLT2) |
| This compound | 6.0 (Kᵢ) | 350 | ~58-fold |
| Dapagliflozin | 1.1 (EC₅₀) | ~1320 | ~1200-fold |
| Canagliflozin | 2.2 (IC₅₀) | ~900 | ~413-fold |
| Empagliflozin | 3.1 (IC₅₀) | >8300 | >2500-fold |
| Phlorizin (non-selective) | 39 (Kᵢ) | 300 (Kᵢ) | ~7.7-fold |
Experimental Protocols
Detailed methodologies for the key experiments that form the basis of this guide are provided below.
In Vitro Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the inhibition constant (Kᵢ) of this compound for SGLT2.
1. Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing human SGLT2 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cells are harvested at 80-90% confluency.
-
Cell membranes are prepared by homogenization in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes. The membrane pellet is resuspended in a binding buffer.
2. Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains cell membranes (typically 10-20 µg of protein), a fixed concentration of a radiolabeled SGLT2 ligand (e.g., [³H]-dapagliflozin), and varying concentrations of the unlabeled competitor (this compound).
-
The reaction mixture is incubated at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold wash buffer to remove non-specific binding.
-
The amount of radioactivity retained on the filters is quantified using a scintillation counter.
3. Data Analysis:
-
The data are analyzed using non-linear regression to fit a one-site competition model.
-
The IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Kᵢ is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
In Vivo PET Imaging in Rodents
This protocol describes the use of ¹⁸F-fluoro-dapagliflozin for in vivo PET imaging to assess SGLT2 expression in a mouse model.
1. Animal Models:
-
Wild-type mice and SGLT2 knockout mice are used to demonstrate the specificity of the tracer.
-
Animals are fasted overnight before the imaging study to reduce blood glucose levels.
2. Radiotracer Administration:
-
¹⁸F-fluoro-dapagliflozin is administered via tail vein injection. The typical injected dose is 5-10 MBq.
3. PET/CT Imaging:
-
Immediately after tracer injection, a dynamic PET scan is acquired for 60-90 minutes using a small-animal PET/CT scanner.
-
A CT scan is performed for anatomical co-registration and attenuation correction.
-
Anesthesia is maintained throughout the imaging procedure using isoflurane.
4. Image Analysis and Quantification:
-
The PET images are reconstructed using an appropriate algorithm (e.g., OSEM3D).
-
Regions of interest (ROIs) are drawn on the co-registered CT images for various organs, including the kidney cortex, liver, muscle, and brain.
-
Time-activity curves are generated for each ROI to visualize the tracer uptake and clearance.
-
The uptake of ¹⁸F-fluoro-dapagliflozin is quantified as the percentage of the injected dose per gram of tissue (%ID/g).
5. Specificity Confirmation:
-
To confirm the specificity of the tracer for SGLT2, a blocking study is performed. A separate group of wild-type mice is pre-treated with a high dose of non-radioactive dapagliflozin before the injection of ¹⁸F-fluoro-dapagliflozin. A significant reduction in kidney uptake in the blocked group compared to the unblocked group indicates specific binding to SGLT2.
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in the validation and application of this compound as an SGLT2-specific PET tracer.
Caption: Experimental workflow for validating ¹⁸F-fluoro-dapagliflozin.
Logical Relationship of SGLT2 Inhibition and Glucose Reabsorption
The following diagram illustrates the mechanism of action of dapagliflozin in the renal proximal tubule.
In Vivo Target Engagement of Fluoro-Dapagliflozin: A Comparative Guide for SGLT2 Imaging
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of fluoro-dapagliflozin's in vivo performance against other Sodium-Glucose Cotransporter 2 (SGLT2) imaging agents, supported by experimental data. The guide details experimental protocols and presents quantitative data in a clear, comparative format.
The development of radiolabeled SGLT2 inhibitors, such as this compound, has opened new avenues for non-invasively studying the distribution and density of SGLT2 in vivo. Positron Emission Tomography (PET) imaging with these tracers allows for a quantitative assessment of target engagement and pharmacodynamics, crucial for the development of novel diabetes and cancer therapies. This guide focuses on the in vivo validation of 4-[18F]this compound ([18F]F-Dapa) and compares its characteristics with other notable SGLT2 PET tracers.
Comparative Analysis of SGLT2 PET Tracers
The following table summarizes the key in vivo characteristics of [18F]this compound and compares it with two other widely studied SGLT2 PET tracers: [18F]canagliflozin and [11C]methyl-d-glucoside ([11C]MDG).
| Feature | [18F]this compound | [18F]Canagliflozin | [11C]Methyl-d-glucoside ([11C]MDG) |
| Target Specificity | High for SGLT2. No significant binding in SGLT2 knockout mice. | High for SGLT2. | Binds to both SGLT1 and SGLT2. |
| Primary Organ of Accumulation | Kidney Cortex | Kidney Cortex | Kidney Cortex |
| In Vivo Validation Model | Rats, Wild-type mice, SGLT1 knockout mice, SGLT2 knockout mice | Human kidney sections (in vitro), planned for in vivo human studies | Rats |
| Tracer Reabsorption | Reabsorbed into the blood after binding to SGLT2 in the proximal tubule. | Not explicitly detailed in provided abstracts. | Trapped within renal cortex cells after uptake. |
| Urinary Excretion | Low levels of tracer detected in the urinary bladder. | Not explicitly detailed in provided abstracts. | Increased urinary excretion upon SGLT2 inhibition. |
| Off-Target Binding | No measurable specific binding in heart, muscle, salivary glands, liver, or brain. | Not explicitly detailed in provided abstracts. | Not a substrate for GLUTs. |
Experimental Protocols: In Vivo Validation of [18F]this compound
The following is a detailed methodology for the in vivo validation of [18F]this compound as a specific SGLT2 PET tracer, based on the study by Ghezzi et al.
Animal Models
-
Wild-Type Mice: To establish baseline tracer biodistribution.
-
SGLT1 Knockout Mice: To assess the contribution of SGLT1 to tracer uptake.
-
SGLT2 Knockout Mice: To confirm the specificity of the tracer for SGLT2.
-
Sprague-Dawley Rats: For initial biodistribution and imaging studies.
Radiotracer Administration and PET Imaging
-
Tracer Injection: Anesthetized animals were intravenously injected with [18F]this compound.
-
PET/CT Imaging: Dynamic PET scans were acquired over a period of 60 minutes to observe the biodistribution of the tracer in real-time. A CT scan was performed for anatomical co-registration.
-
Blocking Studies: To further confirm target specificity, a separate cohort of animals was pre-injected with a non-radioactive SGLT2 inhibitor (e.g., dapagliflozin) prior to the administration of the radiotracer.
Ex Vivo Autoradiography
-
Tissue Harvesting: Following the final PET scan, kidneys were harvested from the animals.
-
Tissue Sectioning: The kidneys were frozen and sectioned into thin slices.
-
Autoradiography: The tissue sections were exposed to a phosphor imaging plate to visualize the microscopic distribution of the radiotracer within the kidney.
Visualizing Key Processes
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated.
A Comparative Analysis of Fluoro-Dapagliflozin Binding: In Vitro versus In Vivo
A deep dive into the binding characteristics of fluoro-dapagliflozin, a fluorinated analog of the SGLT2 inhibitor dapagliflozin, reveals a consistent and highly specific interaction with its target both in controlled laboratory settings and within living organisms. This guide provides a comprehensive comparison of its in vitro and in vivo binding profiles, supported by experimental data and detailed methodologies for researchers in drug development and metabolic disease.
Quantitative Comparison of Binding Affinity
The binding affinity of this compound for the sodium-glucose cotransporter 2 (SGLT2) has been quantified in vitro, demonstrating a high affinity and selectivity, which is comparable to its parent compound, dapagliflozin. These findings are crucial for validating its potential as a research tool and therapeutic agent.
| Compound | Target | Ki (nM) | Selectivity (SGLT1/SGLT2) |
| This compound | hSGLT2 | 6.0[1] | ~58-fold |
| This compound | hSGLT1 | 350[1] | |
| Dapagliflozin | hSGLT2 | 6.0[1] | ~58-fold |
| Dapagliflozin | hSGLT1 | 350[1] |
In Vitro Binding Profile
In vitro studies are fundamental in characterizing the initial interaction between a ligand and its target protein. For this compound, these assays have confirmed its potent and selective binding to SGLT2.
Experimental Protocol: In Vitro Binding Assay
The binding affinity of this compound was determined using a competitive radioligand binding assay with membrane preparations from HEK293T cells engineered to overexpress either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).
-
Cell Culture and Membrane Preparation: HEK293T cells were cultured and transfected with plasmids encoding either hSGLT1 or hSGLT2. After incubation, the cells were harvested, and crude membrane preparations were isolated by centrifugation.
-
Binding Assay: The membrane preparations were incubated with a radiolabeled ligand known to bind to SGLTs, such as [14C]AMG (α-methyl-D-glucopyranoside), in the presence of varying concentrations of this compound.
-
Separation and Detection: The bound and free radioligand were separated by rapid filtration. The radioactivity retained on the filters, representing the bound ligand, was measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The inhibitor constant (Ki) was then calculated using the Cheng-Prusoff equation.
In Vivo Binding Profile
The in vivo binding characteristics of this compound have been extensively studied using positron emission tomography (PET) with the radiolabeled tracer 4-[18F]this compound (F-Dapa).[1] These studies provide a dynamic and quantitative view of the drug's behavior in a physiological context.
Key In Vivo Findings:
-
High Kidney Specificity: Intravenously injected F-Dapa shows prominent and specific binding in the kidney cortex of rodents.[1][2][3][4]
-
SGLT2-Specific Binding: The binding of F-Dapa is significantly reduced in SGLT2 knockout mice, confirming its specificity for this transporter.[1] In contrast, binding is not affected in SGLT1 knockout mice.[1]
-
Competitive Displacement: The administration of excess unlabeled dapagliflozin effectively displaces the bound F-Dapa from the kidneys, further demonstrating the specific nature of the interaction.[1]
-
Limited Off-Target Binding: In vivo imaging has not shown measurable specific binding of F-Dapa in other organs such as the heart, muscle, salivary glands, liver, or brain.[1][2][3]
Experimental Protocol: In Vivo PET Imaging
-
Radiotracer Synthesis: 4-[18F]this compound (F-Dapa) was synthesized for use as a PET tracer.[1]
-
Animal Models: Studies were conducted in wild-type rats and mice, as well as in SGLT1 and SGLT2 knockout mice.[1]
-
PET Imaging: Anesthetized animals were injected intravenously with F-Dapa. Dynamic PET scans were acquired to monitor the distribution and binding of the tracer over time.
-
Competition Studies: To confirm binding specificity, a separate cohort of animals was pre-injected with an excess of unlabeled dapagliflozin prior to the administration of F-Dapa.[1]
-
Image Analysis: The PET images were reconstructed and analyzed to quantify the uptake of F-Dapa in various organs, particularly the kidneys.
Visualizing the Experimental Workflow and Mechanism
The following diagrams illustrate the experimental workflows for assessing in vitro and in vivo binding, as well as the underlying mechanism of SGLT2 inhibition.
Conclusion
The collective evidence from both in vitro and in vivo studies robustly demonstrates that this compound is a high-affinity and highly selective inhibitor of SGLT2. The in vitro data establishes its potent interaction at the molecular level, while the in vivo PET imaging studies confirm its specific binding to the target transporter in the kidneys within a complex biological system. This strong correlation between in vitro and in vivo binding profiles validates the use of this compound as a valuable tool for studying SGLT2 physiology and pharmacology, and underscores the effectiveness of the SGLT2 inhibitor class of drugs in targeting renal glucose reabsorption.
References
- 1. Dapagliflozin Binds Specifically to Sodium-Glucose Cotransporter 2 in the Proximal Renal Tubule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dapagliflozin Binds Specifically to Sodium-Glucose Cotransporter 2 in the Proximal Renal Tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PET imaging of sodium-glucose cotransporters (SGLTs): Unveiling metabolic dynamics in diabetes and oncology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluoro-Dapagliflozin as a Biomarker for SGLT2 Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of fluoro-dapagliflozin, particularly its radiolabeled form ¹⁸F-fluoro-dapagliflozin, as a biomarker for Sodium-Glucose Co-transporter 2 (SGLT2) expression. It evaluates its performance against other methods and provides supporting experimental data to aid in the selection of the most appropriate technique for research and drug development applications.
Introduction to SGLT2 and the Need for Reliable Biomarkers
Sodium-glucose co-transporter 2 (SGLT2) is a protein primarily located in the proximal tubules of the kidneys, where it is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[1] This central role in glucose homeostasis has made SGLT2 a key target for the treatment of type 2 diabetes. The development of SGLT2 inhibitors, such as dapagliflozin, has revolutionized diabetes management.[2] Given the expanding therapeutic indications for SGLT2 inhibitors in cardiovascular and renal diseases, the ability to accurately quantify SGLT2 expression in vivo and in vitro is of paramount importance.[3][4] Reliable biomarkers of SGLT2 expression are crucial for understanding disease pathophysiology, developing novel therapeutics, and monitoring treatment response.
¹⁸F-Fluoro-Dapagliflozin: A Specific PET Tracer for SGLT2 Imaging
¹⁸F-fluoro-dapagliflozin ([¹⁸F]F-Dapa) is a positron emission tomography (PET) radiotracer derived from dapagliflozin. It is designed to non-invasively visualize and quantify the distribution and density of SGLT2 transporters in vivo.[2] PET imaging with [¹⁸F]F-Dapa offers the advantage of whole-body, dynamic, and quantitative assessment of SGLT2 expression.
Performance Comparison of SGLT2 Expression Biomarkers
The selection of a biomarker for SGLT2 expression depends on the specific research question, available resources, and the desired level of quantification. This section compares the performance of ¹⁸F-fluoro-dapagliflozin with other PET tracers and alternative, non-imaging-based methods.
Quantitative Comparison of PET Tracers for SGLT2 Imaging
| Tracer | Target(s) | Binding Affinity (Ki or IC50) for SGLT2 | Binding Affinity (Ki or IC50) for SGLT1 | Key Advantages | Key Limitations |
| ¹⁸F-Fluoro-Dapagliflozin | SGLT2 | ~5.3 nM (Ki) | ~330 nM (Ki) | High selectivity for SGLT2 over SGLT1. | Limited clinical data compared to other tracers. |
| ¹⁸F-Canagliflozin | SGLT1/SGLT2 | ~4.0 nM (Ki) | ~770.5 nM (Ki) | Can be used to quantify canagliflozin distribution.[5][6] | Lower selectivity for SGLT2 compared to ¹⁸F-fluoro-dapagliflozin.[6] |
| ¹¹C-MDG (¹¹C-methyl-D-glucoside) | SGLT1/SGLT2 | Not specified | Not specified | SGLT-specific substrate. | Short half-life of Carbon-11 (20.4 min) limits its widespread use. Not selective for SGLT2. |
| ¹⁸F-FDG (¹⁸F-fluorodeoxyglucose) | GLUTs, SGLTs | Low affinity | Low affinity | Widely available and well-established. | Not specific for SGLTs, primarily taken up by glucose transporters (GLUTs).[7][8] |
Comparison with Alternative Methods for SGLT2 Expression Analysis
| Method | Principle | Throughput | Quantification | Key Advantages | Key Limitations |
| 2-NBDG Fluorescence Assay | Measures uptake of a fluorescent glucose analog. | High | Semi-quantitative | Non-radioactive, suitable for high-throughput screening of SGLT2 inhibitors.[9][10] | Indirect measure of SGLT2 activity, can be influenced by other glucose transporters. |
| Western Blotting | Detects SGLT2 protein using specific antibodies. | Low to Medium | Semi-quantitative | Provides information on protein size and relative abundance. | Requires tissue lysates, not suitable for in vivo studies, antibody specificity is critical.[11] |
| Autoradiography | Visualizes radioligand binding to SGLT2 in tissue sections. | Low | Semi-quantitative | Provides high-resolution spatial distribution of SGLT2.[5] | Requires radiolabeled ligands and specialized equipment, ex vivo technique. |
| Immunohistochemistry (IHC) | Detects SGLT2 protein in tissue sections using antibodies. | Medium | Qualitative/Semi-quantitative | Provides cellular and subcellular localization of SGLT2.[5] | Can be prone to artifacts and non-specific staining. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate their implementation.
¹⁸F-Fluoro-Dapagliflozin PET Imaging in Rodents
Objective: To non-invasively visualize and quantify SGLT2 expression in rodents.
Materials:
-
¹⁸F-fluoro-dapagliflozin (synthesized according to established methods)
-
Anesthetized rodents (e.g., mice or rats)
-
Small animal PET/CT or PET/MRI scanner
-
Anesthesia system (e.g., isoflurane)
-
Catheter for intravenous injection
-
Saline solution
Procedure:
-
Animal Preparation: Fast the animals for 4-6 hours prior to the scan to reduce background glucose levels. Anesthetize the animal using isoflurane (e.g., 2% for induction, 1-1.5% for maintenance).
-
Tracer Administration: Intravenously inject a bolus of ¹⁸F-fluoro-dapagliflozin (typically 3.7-7.4 MBq) through a tail vein catheter.
-
PET/CT or PET/MRI Acquisition: Immediately after tracer injection, acquire dynamic PET data for 60-90 minutes. A CT or MRI scan can be performed for anatomical co-registration and attenuation correction.
-
Image Analysis: Reconstruct the PET data and perform image analysis. Regions of interest (ROIs) are drawn on the kidneys and other organs of interest to generate time-activity curves (TACs). The uptake of the tracer, often expressed as the Standardized Uptake Value (SUV), can be calculated to quantify SGLT2 expression. For blocking experiments, a non-radioactive SGLT2 inhibitor can be administered prior to the tracer to confirm the specificity of the signal.
2-NBDG Fluorescence Assay for SGLT2 Activity
Objective: To measure SGLT2-mediated glucose uptake in vitro using the fluorescent glucose analog 2-NBDG.[9]
Materials:
-
HK-2 cells (human kidney proximal tubule cell line) or other cells endogenously expressing SGLT2
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Sodium-containing buffer (e.g., Krebs-Ringer-HEPES with NaCl)
-
Sodium-free buffer (e.g., Krebs-Ringer-HEPES with choline chloride replacing NaCl)
-
D-glucose (for competition experiments)
-
SGLT2 inhibitors (e.g., dapagliflozin, for validation)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Culture HK-2 cells to confluence in appropriate culture medium.
-
Incubation: Wash the cells with sodium-free buffer. Then, incubate the cells with 200 µM 2-NBDG in either sodium-containing or sodium-free buffer for 60 minutes at 37°C.[9]
-
Competition and Inhibition: For competition experiments, co-incubate the cells with 2-NBDG and a high concentration of D-glucose (e.g., 30 mM).[9] For inhibition studies, pre-incubate the cells with an SGLT2 inhibitor before adding 2-NBDG.
-
Fluorescence Measurement: After incubation, wash the cells with ice-cold sodium-free buffer to remove extracellular 2-NBDG. Measure the intracellular fluorescence using a fluorescence microscope or a plate reader (excitation ~465 nm, emission ~540 nm).
-
Data Analysis: The difference in 2-NBDG uptake between sodium-containing and sodium-free conditions represents the SGLT-dependent glucose uptake.
Western Blotting for SGLT2 Protein Expression
Objective: To detect and semi-quantify SGLT2 protein in tissue or cell lysates.
Materials:
-
Kidney tissue or cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against SGLT2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize kidney tissue or lyse cells in lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 25 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[11] Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-SGLT2 antibody overnight at 4°C.[11] Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: The intensity of the band corresponding to SGLT2 can be quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Workflow for ¹⁸F-Fluoro-Dapagliflozin PET Imaging in Rodents.
Caption: Experimental Workflow for the 2-NBDG Fluorescence Assay.
Conclusion
¹⁸F-fluoro-dapagliflozin is a highly promising and specific biomarker for the in vivo assessment of SGLT2 expression using PET imaging. Its high selectivity for SGLT2 over SGLT1 provides a significant advantage for targeted research and drug development. While alternative methods such as 2-NBDG assays, Western blotting, and autoradiography offer valuable in vitro and ex vivo insights into SGLT2 function and expression, they lack the non-invasive, quantitative, and whole-body perspective provided by PET imaging with ¹⁸F-fluoro-dapagliflozin. The choice of methodology should be guided by the specific experimental needs, with ¹⁸F-fluoro-dapagliflozin PET imaging being the superior option for longitudinal and translational studies of SGLT2 in living subjects.
References
- 1. PET imaging of sodium-glucose cotransporters (SGLTs): Unveiling metabolic dynamics in diabetes and oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ukkidney.org [ukkidney.org]
- 3. Prescribing SGLT2 Inhibitors in Patients With CKD: Expanding Indications and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison between an SGLT2 inhibitor and insulin in tumor-to-tissue contrasts in 18F-FDG PET imaging of diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. Metabolic Communication by SGLT2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Fluoro-Dapagliflozin and Alternative SGLT2 Imaging Agents
For Researchers, Scientists, and Drug Development Professionals
The advent of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors has revolutionized the management of type 2 diabetes and created new avenues for therapeutic intervention in related metabolic and cardiovascular diseases. Visualizing the in vivo distribution and target engagement of these drugs is crucial for understanding their pharmacology and developing next-generation therapies. This guide provides a comprehensive comparison of fluoro-dapagliflozin, a promising imaging agent for SGLT2, with other available radiotracers, supported by preclinical experimental data.
Introduction to SGLT2 Imaging
Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive quantification of biological processes. The development of PET tracers targeting SGLT2 provides a unique opportunity to study the distribution and density of these transporters in both healthy and diseased states. This can aid in drug development, patient selection for SGLT2 inhibitor therapy, and monitoring treatment response.
This guide focuses on the preclinical validation of 4-[18F]this compound (F-Dapa) and compares its performance with three other notable SGLT-targeted PET tracers:
-
[18F]Me-4FDG (alpha-methyl-4-[18F]fluoro-4-deoxy-d-glucopyranoside)
-
[11C]MDG ([11C]methyl-d-glucoside)
-
[18F]Canagliflozin
Comparative Performance of SGLT2 Imaging Agents
The following tables summarize the key performance characteristics of this compound and its alternatives based on preclinical studies in rodents.
Table 1: Specificity and Target Binding
| Imaging Agent | Target Specificity | Evidence of Specific Binding | Key Findings |
| 4-[18F]this compound (F-Dapa) | SGLT2 selective | Binding abolished in SGLT2 knockout mice; blocked by co-administration of dapagliflozin.[1] | Demonstrates high specificity for SGLT2 over SGLT1.[1] |
| [18F]Me-4FDG | SGLT1 and SGLT2 | Uptake blocked by non-selective SGLT inhibitor phlorizin and the SGLT2 inhibitor canagliflozin.[2][3] | Not specific to SGLT2, also shows affinity for SGLT1.[4] |
| [11C]MDG | SGLT1 and SGLT2 | Renal uptake inhibited by the SGLT2 inhibitor ipragliflozin.[1][5] | A non-selective SGLT tracer.[1] |
| [18F]Canagliflozin | SGLT2 selective | Binding in human kidney sections reduced by excess canagliflozin.[4][6] | As an isotopologue of the drug, it is expected to retain high selectivity for SGLT2.[4] |
Table 2: Biodistribution in Rodents (% Injected Dose per Gram - %ID/g at 60 min post-injection)
| Organ | 4-[18F]this compound (F-Dapa) (Rat) | [18F]Me-4FDG (Rat) | [11C]MDG (Rat) | [18F]Canagliflozin (Mouse) |
| Kidney (Cortex) | ~5.5 | ~1.2 | High accumulation | High accumulation |
| Liver | Low | Low | Low | Moderate |
| Brain | Low | Very Low | Low | Low |
| Heart | Low | Low | Low | Low |
| Muscle | Low | Low | Low | Low |
| Blood | ~0.5 | Low | Low | Low |
Note: Data is compiled from multiple preclinical studies and serves as a general comparison. Specific uptake values can vary based on the animal model and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the summarized experimental protocols for the key preclinical validation studies of each imaging agent.
4-[18F]this compound (F-Dapa) PET Imaging in Rodents
Objective: To determine the in vivo distribution and specificity of F-Dapa for SGLT2.
Animal Models:
-
Wild-type Sprague-Dawley rats
-
Wild-type, SGLT1 knockout, and SGLT2 knockout mice
Radiotracer Administration:
-
Intravenous injection of F-Dapa.
Imaging Protocol:
-
Dynamic microPET scans were acquired for 60 minutes post-injection.
-
For blocking experiments, a separate cohort of animals was pre-injected with an excess of non-radiolabeled dapagliflozin prior to F-Dapa administration.
Data Analysis:
-
Regions of interest (ROIs) were drawn on the PET images to quantify the tracer uptake in various organs, expressed as %ID/g.
-
Time-activity curves were generated to assess the kinetics of tracer uptake and clearance.
-
Autoradiography of kidney sections was performed to visualize the microscopic distribution of the tracer.
[18F]Me-4FDG PET Imaging in Rats
Objective: To assess [18F]Me-4FDG as a biomarker for SGLT-mediated glucose transport.
Animal Models:
-
Healthy rats.
Radiotracer Administration:
-
Intravenous or intraintestinal injection of [18F]Me-4FDG.
Imaging Protocol:
-
Dynamic PET imaging was performed.
-
For specificity assessment, animals were pretreated with the SGLT inhibitor phlorizin or canagliflozin.[3]
Data Analysis:
-
Quantification of tracer retention in the intestine and reabsorption in the renal cortex.[3]
-
Comparison of uptake in treated versus untreated animals to demonstrate SGLT-specific transport.
[11C]MDG PET Imaging in Rats
Objective: To visualize the pharmacological action of an SGLT2 inhibitor.
Animal Models:
-
Healthy rats.
Radiotracer Administration:
-
Intravenous injection of [11C]MDG.
Imaging Protocol:
-
Dynamic PET scans were acquired.
-
To evaluate the effect of SGLT2 inhibition, a group of rats was pre-treated with the SGLT2 inhibitor ipragliflozin.[1]
Data Analysis:
-
Time-activity curves were generated for the renal cortex, medulla, and pelvis.[7]
-
Comparison of tracer distribution in the kidneys of vehicle-treated versus ipragliflozin-treated rats.[7]
[18F]Canagliflozin Autoradiography
Objective: To confirm the binding of [18F]canagliflozin to SGLT2 in human kidney tissue.
Method:
-
In vitro autoradiography on human kidney sections.
Protocol:
-
Human kidney slices were incubated with [18F]canagliflozin alone or in the presence of an excess of non-radiolabeled canagliflozin or glucose.[6]
Data Analysis:
-
The binding of [18F]canagliflozin was quantified and compared between the different incubation conditions to assess specific binding to SGLT2.[6]
Visualizing the Experimental Workflow and Underlying Principles
To further clarify the processes and concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Preclinical PET Imaging Workflow for SGLT2 Tracers.
Caption: Mechanism of this compound in Blocking SGLT2.
Conclusion
Based on the available preclinical data, 4-[18F]this compound (F-Dapa) emerges as a highly promising and specific imaging agent for SGLT2. Its key advantages lie in its selectivity for SGLT2 over SGLT1, which is a limitation of other tracers like [18F]Me-4FDG and [11C]MDG. While [18F]canagliflozin also shows high selectivity, F-Dapa has been more extensively characterized in preclinical in vivo imaging studies.
The high kidney cortex uptake and the ability to block this uptake with an unlabeled SGLT2 inhibitor strongly support the utility of F-Dapa for quantifying SGLT2 in vivo. Further clinical validation is warranted to translate these promising preclinical findings to human applications. This will be crucial for its adoption in drug development and for personalizing therapies that target the SGLT2 transporter. Researchers and drug development professionals should consider the specific research question when selecting an appropriate SGLT-targeted imaging agent, with F-Dapa being a strong candidate for SGLT2-specific inquiries.
References
- 1. Dapagliflozin Binds Specifically to Sodium-Glucose Cotransporter 2 in the Proximal Renal Tubule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo Functional Assessment of Sodium-Glucose Cotransporters (SGLTs) Using [18F]Me4FDG PET in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Fluoro-Dapagliflozin as a PET Imaging Agent for SGLT2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a meta-analysis of research findings on fluoro-dapagliflozin, focusing on its application as a positron emission tomography (PET) imaging agent for the sodium-glucose cotransporter 2 (SGLT2). It compares the performance of its radiolabeled form, 18F-4-fluoro-dapagliflozin, with its parent compound, dapagliflozin, and discusses its utility in visualizing SGLT2 distribution and function. This document is intended to support researchers in understanding the characteristics and experimental use of this novel imaging tool.
Comparative Analysis of this compound and Dapagliflozin
This compound, a derivative of the SGLT2 inhibitor dapagliflozin, has been developed primarily as a research tool for PET imaging. By replacing a hydroxyl group with a fluorine-18 atom (18F), it becomes a radiotracer that allows for the non-invasive visualization and quantification of SGLT2 expression in vivo.
Binding Affinity and Selectivity
The utility of 18F-4-fluoro-dapagliflozin as a PET tracer is underpinned by its high affinity and selectivity for SGLT2. Experimental data indicates that the introduction of the fluorine atom does not significantly compromise the binding characteristics of the parent molecule. In vitro studies using human SGLT1 (hSGLT1) and SGLT2 (hSGLT2) have demonstrated that this compound retains a high affinity for hSGLT2, comparable to that of dapagliflozin.[1][2]
| Compound | Target | Ki (nM) | Selectivity (SGLT1 Ki / SGLT2 Ki) |
| Dapagliflozin | hSGLT2 | 6.0 | ~65-fold |
| hSGLT1 | 390 | ||
| This compound | hSGLT2 | 5.3 - 6.0 | ~55-62-fold |
| hSGLT1 | 330 - 350 |
Table 1: Comparison of in vitro binding affinities (Ki) of Dapagliflozin and this compound for human SGLT1 and SGLT2 transporters. Data compiled from studies in HEK293T cells expressing the respective transporters.[1][2] A lower Ki value indicates a higher binding affinity.
The high selectivity for SGLT2 over SGLT1 is a critical feature, as SGLT1 is more broadly expressed in tissues such as the heart and intestines. The slow dissociation rate of this compound from SGLT2 further enhances its suitability as an imaging agent, allowing for a stable signal during the PET scan.[1][2]
Experimental Protocols
Radiosynthesis of 18F-4-fluoro-dapagliflozin
The synthesis of 18F-4-fluoro-dapagliflozin is a complex process that involves the labeling of a precursor molecule with fluorine-18. While a detailed, step-by-step protocol is often proprietary, the general approach is based on established methods for 18F-labeling of gliflozin analogues. A common method involves the copper-mediated 18F-fluorination of a boronic ester precursor.
General Radiosynthesis Workflow:
-
Production of 18F-Fluoride: Fluorine-18 is typically produced in a cyclotron.
-
18F-Fluoride Processing: The aqueous [18F]fluoride is trapped on an anion exchange cartridge and then eluted into a reaction vessel.
-
Azeotropic Drying: The [18F]fluoride is dried to remove water, often with the aid of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile.
-
Radiolabeling Reaction: The dried [18F]fluoride is reacted with a suitable precursor of this compound, often a boronic ester derivative, in the presence of a copper catalyst. This reaction is typically carried out at an elevated temperature.
-
Purification: The crude reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate the 18F-4-fluoro-dapagliflozin from unreacted fluoride and other byproducts.
-
Formulation: The purified radiotracer is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for injection.
-
Quality Control: The final product undergoes rigorous quality control tests to ensure its radiochemical purity, specific activity, and sterility before use in preclinical or clinical studies.
Preclinical PET Imaging Protocol in Rodents
The following is a representative protocol for conducting a PET imaging study with 18F-4-fluoro-dapagliflozin in rodents to assess SGLT2 distribution.
1. Animal Preparation:
-
Animal Model: Wild-type mice or rats are typically used. For specificity studies, SGLT2 knockout mice can be used as a negative control.[1]
-
Fasting: Animals are fasted for a period of 4-6 hours before the scan to achieve stable blood glucose levels.[3]
-
Anesthesia: Animals are anesthetized for the duration of the imaging procedure. A commonly used anesthetic is isoflurane (2-3% for induction, 1-2% for maintenance).[4]
2. Radiotracer Administration:
-
An intravenous (IV) tail vein injection is the standard route of administration for the radiotracer.[4]
-
The injected dose of 18F-4-fluoro-dapagliflozin is typically in the range of 3.7-7.4 MBq (100-200 µCi) for mice.[5]
3. PET/CT Imaging:
-
Scanner: A dedicated small-animal PET/CT scanner is used.
-
Uptake Period: Following injection, there is an uptake period to allow for the biodistribution of the tracer. Dynamic scanning can begin immediately after injection, or static images can be acquired at a specific time point post-injection (e.g., 60 minutes).[5]
-
Image Acquisition: A typical dynamic scan duration is 60-90 minutes.[6] Static scans are generally acquired for 10-20 minutes. A CT scan is performed for anatomical co-registration and attenuation correction.
4. Data Analysis:
-
Images are reconstructed using standard algorithms.
-
Regions of interest (ROIs) are drawn on the images corresponding to various organs (e.g., kidneys, liver, brain, muscle).
-
The uptake of the radiotracer in these ROIs is quantified, often expressed as the standardized uptake value (SUV).
Visualizations
SGLT2 Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of SGLT2 inhibitors like dapagliflozin and, by extension, this compound.
Caption: Mechanism of SGLT2 inhibition in the renal proximal tubule.
Experimental Workflow for Preclinical PET Imaging
The diagram below outlines the typical workflow for a preclinical PET imaging study using 18F-4-fluoro-dapagliflozin.
Caption: Experimental workflow for a preclinical PET/CT imaging study.
References
- 1. Dapagliflozin Binds Specifically to Sodium-Glucose Cotransporter 2 in the Proximal Renal Tubule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural selectivity of human SGLT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A guideline proposal for mice preparation and care in 18F-FDG PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.rutgers.edu [research.rutgers.edu]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Micro-PET CT procedures for brain imaging of rats [protocols.io]
Benchmarking Fluoro-Dapagliflozin: A Comparative Guide to Gold Standard SGLT2 Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of fluoro-dapagliflozin positron emission tomography (PET) imaging with gold standard methods for the quantification and localization of the sodium-glucose cotransporter 2 (SGLT2). Experimental data and detailed methodologies are presented to assist researchers in evaluating and applying these techniques for studies in diabetes and metabolic diseases.
Introduction to this compound
This compound, specifically 4-[¹⁸F]fluoro-dapagliflovin (¹⁸F-Dapa), is a radiolabeled analog of the SGLT2 inhibitor dapagliflozin.[1][2] Developed for in vivo imaging using PET, it allows for the non-invasive mapping and quantification of functional SGLT2 proteins.[1] Its high affinity and selectivity for SGLT2 make it a promising tool for studying SGLT2 distribution and density in various tissues, particularly the kidneys.[1]
Gold Standard Methods for SGLT2 Validation
While a single in vivo "gold standard" for SGLT2 quantification is not established, a combination of in vitro and ex vivo techniques are considered the benchmark for validating new imaging agents like ¹⁸F-Dapa. These methods provide evidence of target specificity, anatomical localization, and quantitative correlation.
-
Competitive Binding Assays: These in vitro assays are crucial for determining the binding affinity (Ki) and selectivity of a ligand for its target protein versus other related proteins.
-
Autoradiography: This ex vivo technique provides high-resolution microscopic visualization of radiotracer binding in tissue sections, confirming the precise anatomical and cellular location of the target.
-
Genetic Knockout Models: In vivo imaging in wild-type versus SGLT2 knockout animals is a definitive method to demonstrate the target specificity of a tracer. The absence of a signal in knockout models validates that the tracer binds specifically to the intended target.
-
Pharmacological Blockade: In vivo competition studies, where a non-radiolabeled version of the drug is administered to block the binding of the radiotracer, confirm target engagement and specificity in a living organism.
Quantitative Data Presentation
The following tables summarize the quantitative data comparing ¹⁸F-Dapa to gold standard validation methods.
| Table 1: In Vitro Binding Affinity of this compound | |
| Parameter | Value |
| Target | Human SGLT2 (hSGLT2) |
| Binding Affinity (Ki) | 6.0 nM[1] |
| Off-Target | Human SGLT1 (hSGLT1) |
| Binding Affinity (Ki) | 350 nM[1] |
| Selectivity (hSGLT1/hSGLT2) | ~58-fold |
| Table 2: In Vivo and Ex Vivo Validation of ¹⁸F-Dapa Specificity | |
| Method | Observation |
| PET Imaging in Rodents | Prominent binding of ¹⁸F-Dapa was observed in the kidney cortexes of rats and wild-type mice.[1][3] |
| PET Imaging in SGLT2 Knockout Mice | ¹⁸F-Dapa binding was markedly reduced or absent in the kidneys of SGLT2 knockout mice, confirming specificity.[1] |
| Pharmacological Blockade (in vivo) | Co-injection of excess unlabeled dapagliflozin prevented the binding of ¹⁸F-Dapa in the kidneys of wild-type animals.[1] |
| Microscopic Ex Vivo Autoradiography | ¹⁸F-Dapa binding was localized to the apical surface of the early proximal tubules in the kidney, consistent with the known location of SGLT2.[1][3] |
| Biodistribution | No measurable specific binding of ¹⁸F-Dapa was detected in the heart, muscle, salivary glands, liver, or brain in in vivo imaging studies.[1] |
Experimental Protocols
¹⁸F-Dapa PET Imaging Protocol (Rodent Model)
-
Radiotracer Synthesis: 4-[¹⁸F]this compound is synthesized from a suitable precursor. The process involves ¹⁸F-fluorination followed by purification.
-
Animal Preparation: Animals (e.g., wild-type and SGLT2 knockout mice) are fasted overnight to reduce baseline blood glucose levels.
-
Tracer Administration: ¹⁸F-Dapa is administered intravenously (e.g., via tail vein injection). The exact dose is dependent on the scanner sensitivity and animal model but is typically in the range of 3.7-7.4 MBq.
-
PET/CT Imaging: Dynamic or static PET scans are acquired. A typical protocol might involve a static scan of 10-15 minutes, initiated 60 minutes post-injection.[4] A CT scan is performed for attenuation correction and anatomical localization.
-
Image Analysis: Regions of interest (ROIs) are drawn on the reconstructed PET images (e.g., over the kidney cortex) to quantify tracer uptake, often expressed as a percentage of the injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).
Ex Vivo Autoradiography Protocol
-
Animal Dosing: Following ¹⁸F-Dapa administration as described above, animals are euthanized at a specified time point.
-
Tissue Harvesting and Preparation: Kidneys are rapidly excised, frozen in isopentane cooled by liquid nitrogen, and sectioned using a cryostat (e.g., 20 µm sections).
-
Exposure: The tissue sections are apposed to a phosphor imaging plate or autoradiographic film for a duration determined by the tissue radioactivity.
-
Imaging and Analysis: The imaging plate or film is scanned, and the resulting digital image is analyzed. The signal intensity in specific anatomical structures (e.g., proximal tubules) is quantified and compared to background levels.
Mandatory Visualization
Caption: Experimental workflow for benchmarking ¹⁸F-Dapa.
Caption: Dapagliflozin's mechanism of action at the renal proximal tubule.
References
- 1. Dapagliflozin Binds Specifically to Sodium-Glucose Cotransporter 2 in the Proximal Renal Tubule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Current Use and Complementary Value of Combining in Vivo Imaging Modalities to Understand the Renoprotective Effects of Sodium-Glucose Cotransporter-2 Inhibitors at a Tissue Level [frontiersin.org]
- 3. PET imaging of sodium-glucose cotransporters (SGLTs): Unveiling metabolic dynamics in diabetes and oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimal clinical protocols for total-body 18F-FDG PET/CT examination under different activity administration plans - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fluoro-Dapagliflozin: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of fluoro-Dapagliflozin, a fluorinated analog of the SGLT2 inhibitor Dapagliflozin. The following procedures are designed to ensure the safety of laboratory personnel and minimize environmental impact, aligning with general principles of pharmaceutical and chemical waste management.
Introduction
This compound is a research chemical. While its Safety Data Sheet (SDS) may not classify it as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to handle and dispose of it with the same precautions as any other pharmacologically active compound. The parent compound, Dapagliflozin, is known to be harmful if swallowed, cause serious eye irritation, and may have reproductive toxicity.[1][2] Therefore, a conservative approach to disposal is warranted.
Regulatory Framework
The disposal of pharmaceutical waste is primarily governed by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and, for controlled substances, the Drug Enforcement Administration (DEA).[3][4][5][6] A key aspect of these regulations is the proper identification and management of hazardous waste pharmaceuticals.[4][7] Subpart P of the RCRA provides specific management standards for healthcare facilities and bans the sewering of hazardous waste pharmaceuticals.[5][7]
While this compound is not explicitly listed as a hazardous waste, its properties as a fluorinated organic compound and a pharmacologically active substance necessitate careful disposal to prevent environmental contamination.[8][9]
Pre-Disposal and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If handling powders outside of a fume hood, use a full-face respirator with appropriate cartridges.[1]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[10]
Step-by-Step Disposal Procedure
This procedure outlines the recommended steps for the safe disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired pure compound.
-
Contaminated labware (e.g., vials, pipette tips, gloves).
-
Solutions containing this compound.
-
Contaminated cleaning materials.
-
-
Segregate this compound waste from other laboratory waste streams. Do not mix it with non-hazardous waste.
Step 2: Waste Containment
-
Solid Waste:
-
Place pure this compound and contaminated solids into a clearly labeled, sealed, and puncture-resistant container.
-
The container should be labeled as "Hazardous Waste" or "Chemical Waste for Incineration" and should clearly state "this compound."
-
-
Liquid Waste:
-
Collect liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled container.
-
The container should be compatible with the solvents used.
-
Crucially, do not dispose of liquid waste containing this compound down the drain. [2] This is in line with the EPA's ban on sewering hazardous pharmaceutical waste.[5]
-
Step 3: Waste Storage
-
Store the sealed waste containers in a designated, secure, and well-ventilated waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
Step 4: Final Disposal
-
Arrange for the disposal of the this compound waste through a licensed hazardous waste disposal company.
-
The preferred method of disposal for fluorinated organic compounds is incineration at a permitted treatment, storage, and disposal facility (TSDF).[8] High-temperature incineration with scrubbers is effective in destroying the compound and neutralizing harmful byproducts like hydrogen fluoride.[8]
-
Provide the waste disposal company with the Safety Data Sheet for this compound and any other relevant information about the waste composition.
Decontamination of Labware
-
Reusable Glassware:
-
Rinse glassware with a suitable organic solvent (e.g., ethanol or acetone) to dissolve any residual this compound.
-
Collect the solvent rinse as hazardous liquid waste.
-
Wash the glassware with soap and water, followed by a final rinse with deionized water.
-
-
Disposable Labware: Treat all single-use plasticware and other disposables that have come into contact with this compound as solid chemical waste for incineration.
Spill Management
In the event of a spill:
-
Evacuate the immediate area if the spill is large or involves a powder that could become airborne.
-
Wear appropriate PPE , including respiratory protection for powders.
-
Contain the spill using a chemical spill kit with absorbent materials.
-
For solid spills: Carefully sweep or vacuum the material into a hazardous waste container. Avoid creating dust.
-
For liquid spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
Quantitative Data Summary
| Parameter | Information | Source |
| GHS Classification | Not classified as hazardous | |
| Parent Compound Hazards | Harmful if swallowed, causes serious eye irritation, suspected of damaging fertility or the unborn child. | [1][2] |
| Recommended Disposal Method | Incineration at a licensed facility | [8] |
| Sewering | Prohibited | [2][5] |
Experimental Workflow and Disposal Pathway
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. echemi.com [echemi.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. easyrxcycle.com [easyrxcycle.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. danielshealth.com [danielshealth.com]
- 7. epa.gov [epa.gov]
- 8. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 9. mcfenvironmental.com [mcfenvironmental.com]
- 10. fishersci.com [fishersci.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Fluoro-Dapagliflozin
For Immediate Use by Laboratory Personnel
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling fluoro-Dapagliflozin. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact. While the supplier's Safety Data Sheet (SDS) for this compound may not classify it as hazardous, the parent compound, Dapagliflozin, is associated with health risks, warranting a cautious approach.[1][2][3][4] This guide adopts best practices for handling potent Active Pharmaceutical Ingredients (APIs) to provide a robust safety framework.[5][6][7][8]
Hazard Assessment and Engineering Controls
Given the known hazards of Dapagliflozin, including potential for skin and eye irritation, and possible reproductive and organ toxicity with prolonged exposure, a risk-based approach is mandatory.[1][2][3][4]
-
Primary Engineering Control: All handling of this compound powder should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][5] For operations with a higher risk of aerosolization, such as weighing or preparing concentrated solutions, the use of a glove box or other containment enclosure is strongly recommended.[5][6]
-
Ventilation: Ensure adequate ventilation in the laboratory.[9] Airflow should be designed to prevent cross-contamination.[7]
-
Emergency Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the last line of defense against exposure.[5] The following PPE is mandatory when handling this compound in powder or solution form:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other impervious gloves. Consider double-gloving. | To prevent skin contact. The SDS for Dapagliflozin indicates it can cause skin irritation.[2][4][10] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against splashes and airborne particles. Dapagliflozin is classified as a serious eye irritant.[1][2][4][10] |
| Body Protection | A lab coat worn fully buttoned. Consider a disposable gown for larger quantities or when there is a risk of significant contamination. | To protect skin and clothing from contamination. |
| Respiratory Protection | An N95 or higher-rated respirator should be used when handling the powder outside of a primary engineering control. For highly potent compounds, a powered air-purifying respirator (PAPR) may be necessary.[11] | To prevent inhalation of the powder. Dapagliflozin may cause respiratory irritation.[4] |
Safe Handling and Operational Plan
A step-by-step approach to handling ensures that safety is integrated into the workflow.
3.1. Preparation and Weighing:
-
Don all required PPE before entering the designated handling area.
-
Perform all manipulations of this compound powder within a chemical fume hood or glove box.
-
Use a dedicated set of spatulas and weighing papers.
-
Carefully weigh the desired amount of the compound, minimizing any disturbance that could create dust.
-
Clean any spills immediately with a damp cloth or paper towel, ensuring the cleaning materials are disposed of as hazardous waste.
3.2. Solution Preparation:
-
Add the solvent to the vessel containing the weighed this compound powder slowly to avoid splashing.
-
If sonication or heating is required, ensure the vessel is securely capped.
-
Label all solutions clearly with the compound name, concentration, solvent, and date of preparation.
3.3. Post-Handling Procedures:
-
Decontaminate all surfaces and equipment used for handling this compound.
-
Remove PPE in the designated area, avoiding cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
-
Solid Waste: All solid waste contaminated with this compound, including weighing papers, used PPE (gloves, disposable gowns), and spill cleanup materials, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a designated hazardous waste container for halogenated organic compounds. Do not dispose of down the drain.[2]
-
Disposal Method: The recommended disposal method for pharmaceutical and fluorinated waste is incineration by a licensed hazardous waste disposal company.[12]
Emergency Procedures
In the event of an exposure, immediate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][9] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][9] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][9]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[1][13] Seek immediate medical attention.
Visualized Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cpachem.com [cpachem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 7. escopharma.com [escopharma.com]
- 8. agnopharma.com [agnopharma.com]
- 9. fishersci.com [fishersci.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Powered air-purifying respirators: a necessity for small molecule API manufacturing - Pharmaceutical Technology [pharmaceutical-technology.com]
- 12. A new method to recycle fluoride from long-lived PFAS chemicals | Department of Chemistry [chem.ox.ac.uk]
- 13. cleanchemlab.com [cleanchemlab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
